PD 116152
Description
6-Formyl-4,7,9-trihydroxy-8-methyl-1-phenazinecarboxylic acid, methyl ester has been reported in Streptomyces with data available.
from a Streptomyces; structure given in first source
Properties
CAS No. |
101708-64-9 |
|---|---|
Molecular Formula |
C16H12N2O6 |
Molecular Weight |
328.28 g/mol |
IUPAC Name |
methyl 7-hydroxy-6-(hydroxymethylidene)-8-methyl-4,9-dioxo-10H-phenazine-1-carboxylate |
InChI |
InChI=1S/C16H12N2O6/c1-6-14(21)8(5-19)11-13(15(6)22)18-10-7(16(23)24-2)3-4-9(20)12(10)17-11/h3-5,18-19,21H,1-2H3 |
InChI Key |
DPMHKBMRFUGOOD-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PD-116,152; PD116,152; PD 116,152; PD116152; PD-116152; PD 116152; NSC 373235. |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Adenosine A1 Receptor Antagonists, with a focus on 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)
Disclaimer: Initial searches for a compound specifically named "PD 116152" did not yield conclusive results. However, the closely related designation "PD 116948" corresponds to the well-characterized and potent adenosine A1 receptor antagonist, 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX). This guide will, therefore, focus on the mechanism of action of DPCPX as a representative and archetypal adenosine A1 receptor antagonist.
Introduction
Adenosine is a ubiquitous endogenous purine nucleoside that plays a critical role in regulating a wide array of physiological and pathophysiological processes. It exerts its effects through four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3. The adenosine A1 receptor is of particular interest to researchers and drug development professionals due to its high expression in the central nervous system (CNS), heart, and kidneys. Its activation is associated with neuroprotection, cardioprotection, and regulation of renal function. Consequently, antagonists of the A1 receptor, such as DPCPX, are valuable pharmacological tools for elucidating the physiological roles of adenosine and hold therapeutic potential for a variety of disorders.
Core Mechanism of Action
DPCPX is a xanthine derivative that functions as a highly potent and selective competitive antagonist of the adenosine A1 receptor.[1][2] Its mechanism of action is centered on its ability to bind to the A1 receptor with high affinity, thereby preventing the endogenous ligand, adenosine, from binding and initiating downstream signaling cascades.
The adenosine A1 receptor is primarily coupled to the inhibitory G protein, Gi/o. Upon activation by adenosine, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, activation of the A1 receptor can lead to the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of N-type calcium channels.
DPCPX, by blocking the binding of adenosine to the A1 receptor, prevents these downstream effects. This results in a disinhibition of adenylyl cyclase, leading to an increase in cAMP levels, closure of GIRK channels, and deinhibition of N-type calcium channels.
Quantitative Data
The following table summarizes the binding affinity of DPCPX for adenosine receptor subtypes, highlighting its selectivity for the A1 receptor.
| Compound | Receptor Subtype | Binding Affinity (Ki) | Species | Reference |
| DPCPX (PD 116948) | Adenosine A1 | 0.46 nM | Rat | [1][2] |
| DPCPX (PD 116948) | Adenosine A1 | 3.9 nM | Human | [3] |
| DPCPX (PD 116948) | Adenosine A2A | 130 nM | Human | [3] |
| DPCPX (PD 116948) | Adenosine A2B | 50 nM | Human | [3] |
| DPCPX (PD 116948) | Adenosine A3 | 4000 nM | Human | [3] |
Experimental Protocols
The characterization of DPCPX as a selective adenosine A1 receptor antagonist has been established through a variety of key experiments.
1. Radioligand Binding Assays:
-
Objective: To determine the binding affinity (Ki) of DPCPX for adenosine receptor subtypes.
-
Methodology:
-
Prepare cell membranes from tissues or cell lines endogenously expressing or transfected with the adenosine receptor subtype of interest.
-
Incubate the membranes with a constant concentration of a radiolabeled A1 receptor agonist (e.g., [3H]-CHA) or antagonist in the presence of increasing concentrations of unlabeled DPCPX.
-
Separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
The concentration of DPCPX that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.[4]
-
2. Adenylyl Cyclase Activity Assay:
-
Objective: To assess the functional antagonism of DPCPX on A1 receptor-mediated inhibition of adenylyl cyclase.
-
Methodology:
-
Treat intact cells or cell membranes expressing the A1 receptor with an adenylyl cyclase activator (e.g., forskolin).
-
Add an A1 receptor agonist (e.g., N6-cyclopentyladenosine, CPA) to inhibit adenylyl cyclase activity.
-
In parallel experiments, pre-incubate the cells/membranes with varying concentrations of DPCPX before the addition of the agonist.
-
Measure the intracellular cAMP levels using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
The ability of DPCPX to reverse the agonist-induced inhibition of cAMP production demonstrates its antagonist activity.
-
3. In Vivo Microdialysis:
-
Objective: To evaluate the effect of DPCPX on neurotransmitter release in the brain.
-
Methodology:
-
Implant a microdialysis probe into a specific brain region of an anesthetized or freely moving animal.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF).
-
Collect dialysate samples at regular intervals.
-
Administer DPCPX systemically or locally through the microdialysis probe.
-
Analyze the concentration of neurotransmitters (e.g., acetylcholine, glutamate) in the dialysate samples using high-performance liquid chromatography (HPLC) or other sensitive analytical techniques.
-
An increase in the release of neurotransmitters that are tonically inhibited by endogenous adenosine via A1 receptors indicates the in vivo antagonist effect of DPCPX.
-
Signaling Pathways and Logical Relationships
The following diagrams illustrate the signaling pathways affected by adenosine A1 receptor activation and the mechanism of antagonism by DPCPX.
Caption: Adenosine A1 receptor signaling pathway and antagonism by DPCPX.
Caption: Experimental workflow for characterizing DPCPX.
Conclusion
DPCPX is a powerful research tool and a prototypical selective adenosine A1 receptor antagonist. Its mechanism of action, involving the competitive blockade of adenosine binding and subsequent modulation of intracellular signaling pathways, is well-established. The detailed understanding of its pharmacology, supported by robust experimental data, provides a solid foundation for its use in investigating the physiological and pathophysiological roles of the adenosine A1 receptor and for the development of novel therapeutic agents targeting this receptor.
References
Discovery of PD 116152: A Technical Overview of a Novel Phenazine Antitumor Antibiotic
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the discovery, structure, and initial biological evaluation of the antitumor antibiotic PD 116152. The information is compiled from publicly available scientific literature, primarily focusing on the foundational research that introduced this compound.
Executive Summary
This compound is a highly substituted phenazine antibiotic discovered through a screening program of microbial fermentation products. Isolated from a strain of Streptomyces lomondensis subsp. galanosa, this compound demonstrated selective antibacterial activity and notable in vivo antitumor efficacy against a murine leukemia model. Its complex chemical structure was elucidated using spectroscopic and X-ray diffraction techniques. This document summarizes the key quantitative data, outlines the experimental methodologies employed in its discovery, and provides visual representations of the discovery workflow.
Data Presentation
The initial characterization of this compound focused on its biological activity, both as an antibacterial and an antitumor agent. The following tables summarize the key quantitative findings from the primary literature.
Table 1: In Vivo Antitumor Activity of this compound
| Cell Line | Animal Model | Dosing Route | T/C (%)* | Reference |
| P388 Leukemia | Murine | Not Specified | 149 | [1] |
*T/C (%): Treated vs. Control; a measure of antitumor efficacy where a higher value indicates greater activity.
Table 2: Antibacterial Activity of this compound
| Bacterial Strain | MIC (µg/mL)* | Reference |
| Streptococcus pneumoniae | < 0.46 | [1] |
*MIC: Minimum Inhibitory Concentration.
Experimental Protocols
The following sections detail the methodologies likely employed in the discovery and initial characterization of this compound, based on the available literature and standard practices in natural product drug discovery.
Fermentation and Isolation
The producing organism, Streptomyces lomondensis subsp. galanosa (NRRL 15738), was cultivated under specific fermentation conditions to optimize the production of this compound. While the exact media composition and fermentation parameters are not detailed in the available abstracts, a general protocol for the isolation of a secondary metabolite from a Streptomyces fermentation broth would typically involve the following steps:
-
Fermentation: Large-scale submerged fermentation of Streptomyces lomondensis subsp. galanosa in a nutrient-rich medium.
-
Broth Extraction: Separation of the mycelial cake from the fermentation broth by centrifugation or filtration. The broth would then be extracted with a water-immiscible organic solvent (e.g., ethyl acetate, chloroform) to partition the antibiotic into the organic phase.
-
Mycelial Extraction: The mycelial cake would be extracted with a polar organic solvent (e.g., acetone, methanol) to recover any intracellular antibiotic.
-
Concentration: The organic extracts would be combined and concentrated under reduced pressure to yield a crude extract.
-
Purification: The crude extract would be subjected to a series of chromatographic techniques, such as column chromatography (e.g., silica gel, Sephadex) and high-performance liquid chromatography (HPLC), to isolate this compound in a pure form.
Structure Elucidation
The chemical structure of this compound was determined to be methyl 6-formyl-4,7,9-trihydroxy-8-methyl-1-phenazinecarboxylate[2]. This was achieved through a combination of spectroscopic methods and confirmed by X-ray crystallography. The typical workflow for structure elucidation involves:
-
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to determine the carbon-hydrogen framework.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To characterize the chromophore.
-
-
X-ray Diffraction Analysis: A single crystal of this compound was subjected to X-ray diffraction to unambiguously determine the three-dimensional arrangement of atoms in the molecule.
In Vivo Antitumor Activity Assay
The antitumor efficacy of this compound was evaluated using a murine P388 leukemia model. A standard protocol for this type of assay would be as follows:
-
Tumor Implantation: A known number of P388 leukemia cells are implanted into mice, typically intraperitoneally.
-
Treatment: A treatment group of mice receives this compound at a specified dose and schedule, while a control group receives a vehicle.
-
Monitoring: The mice are monitored for survival.
-
Data Analysis: The median survival time of the treated group is compared to that of the control group, and the results are expressed as a T/C percentage.
Visualizations
The following diagrams illustrate the key workflows in the discovery of this compound.
Caption: A flowchart illustrating the discovery workflow of this compound.
Caption: The workflow for the structure elucidation of this compound.
Mechanism of Action and Signaling Pathways
Based on the conducted searches of publicly available literature, there is no information regarding the specific mechanism of action of this compound or any implicated signaling pathways. Further research would be required to elucidate how this compound exerts its antitumor effects.
Conclusion
This compound is a novel phenazine antibiotic with demonstrated in vivo antitumor activity. Its discovery highlights the continued potential of microbial secondary metabolites as a source of new therapeutic agents. While the initial findings are promising, a significant amount of further research is needed to fully characterize its pharmacological profile, including its mechanism of action, in vitro cytotoxicity against a broader range of cancer cell lines, and its potential for further development as a cancer therapeutic. This guide provides a foundational understanding of the initial discovery and characterization of this compound for the scientific community.
References
In-depth Technical Guide: PD 116152 (CAS Number 101708-64-9)
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identity and Origin
PD 116152 is a highly substituted phenazine-based compound with demonstrated antitumor activity.[1] Its chemical structure has been identified as methyl 6-formyl-4,7,9-trihydroxy-8-methyl-1-phenazinecarboxylate.[1] This antibiotic was first isolated from the culture broth of a Streptomyces species, designated RL-377.[1] The structure was elucidated using spectroscopic methods and confirmed by X-ray diffraction analysis.[1]
Biological Activity
This compound has been characterized as a novel antitumor antibiotic.[1] However, detailed quantitative data regarding its efficacy, such as IC50 values against various cancer cell lines and in vivo antitumor activity, are not available in publicly accessible literature. Further research into the primary scientific publications is required to ascertain the full spectrum of its biological activity.
Mechanism of Action
The precise mechanism of action for this compound has not been extensively detailed in the available literature. As a phenazine derivative with antitumor properties, it may share mechanisms with other compounds in this class, which are known to intercalate with DNA or generate reactive oxygen species, leading to cytotoxicity. However, specific signaling pathways affected by this compound have not been elucidated.
Experimental Protocols
Detailed experimental protocols for the isolation, purification, and biological evaluation of this compound are contained within the original research publication, which is not broadly available. Access to this primary source is necessary to provide comprehensive methodologies.
Data Presentation
Due to the limited availability of public data, a quantitative data summary table cannot be provided at this time.
Visualizations
Without information on the mechanism of action and related signaling pathways, the creation of a relevant Graphviz diagram is not currently possible.
References
Biological Activity of Phenazine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenazines are a large and diverse class of nitrogen-containing heterocyclic compounds produced by a wide range of microorganisms, most notably from the genera Pseudomonas and Streptomyces.[1][2][3] First identified in 1859 as the blue pigment "pyocyanin" from wounds infected with Pseudomonas aeruginosa, over 100 natural phenazine compounds and more than 6,000 synthetic derivatives have since been discovered.[1][3] These planar, redox-active molecules exhibit a remarkable breadth of biological activities, including antimicrobial, anticancer, antiparasitic, and anti-inflammatory properties.[4]
Their mechanism of action is often attributed to their ability to accept and donate electrons, allowing them to participate in cellular redox cycling. This process can lead to the generation of reactive oxygen species (ROS), which are toxic to microbial and cancerous cells.[3] Other mechanisms include DNA intercalation, disruption of cellular respiration, and modulation of cell signaling pathways.[1] This guide provides an in-depth overview of the primary biological activities of phenazines, focusing on their antimicrobial and anticancer effects, with detailed experimental protocols and quantitative data.
Antimicrobial Activity
Phenazine compounds are well-recognized for their broad-spectrum antibiotic activity against a variety of bacterial and fungal pathogens.[5] This activity is crucial in microbial competition and has significant potential for therapeutic applications, especially in the context of rising antimicrobial resistance.[6][7]
Mechanism of Antimicrobial Action
The primary antimicrobial mechanism of many phenazines is the generation of intracellular Reactive Oxygen Species (ROS).[3] Phenazines can accept electrons from cellular reductants like NAD(P)H and then reduce molecular oxygen to produce superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂). These ROS can damage DNA, proteins, and lipids, leading to cell death.[5]
dot
References
- 1. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenazine Antibiotic Inspired Discovery of Bacterial Biofilm-Eradicating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenazine antibiotic inspired discovery of potent bromophenazine antibacterial agents against Staphylococcus aureus and Staphylococcus epidermidis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
In-depth Technical Guide on the Cytotoxicity of PD 116152 in Cancer Cell Lines
To the Valued Researcher, Scientist, or Drug Development Professional,
This guide aims to provide a comprehensive overview of the cytotoxic properties of PD 116152, a phenazine antitumor antibiotic. However, a thorough review of the available scientific literature reveals a significant scarcity of detailed, publicly accessible data regarding the specific cytotoxic effects (such as IC50 values) of this compound across a broad range of cancer cell lines.
Given the limited specific data on this compound, this guide will provide a broader context on the cytotoxicity of phenazine antibiotics, general methodologies for cytotoxicity testing, and potential signaling pathways that such compounds may modulate. This information is intended to serve as a foundational resource for researchers interested in investigating the anticancer potential of this compound or similar phenazine compounds.
General Cytotoxicity of Phenazine Antibiotics in Cancer Cells
Phenazine compounds, a class of nitrogen-containing heterocyclic molecules produced by various bacteria, including Streptomyces, have demonstrated a range of biological activities, including antitumor properties. Their mechanisms of action are often attributed to their ability to intercalate into DNA, generate reactive oxygen species (ROS), and inhibit topoisomerases, leading to cell cycle arrest and apoptosis.
While specific data for this compound is lacking, studies on other phenazine derivatives have shown potent cytotoxic effects against various cancer cell lines. For instance, some phenazines have reported IC50 values in the micromolar to nanomolar range, highlighting their potential as anticancer agents.
Experimental Protocols for Cytotoxicity Assessment
To evaluate the cytotoxic potential of a compound like this compound, a variety of in vitro assays can be employed. The following outlines a general experimental workflow for determining the half-maximal inhibitory concentration (IC50) of a test compound in cancer cell lines.
Cell Culture and Treatment
-
Cell Line Selection: A panel of cancer cell lines representing different tumor types (e.g., breast, lung, colon, leukemia) should be selected.
-
Cell Seeding: Cells are seeded into 96-well microplates at a predetermined density and allowed to adhere and proliferate for 24 hours.
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. A series of dilutions are then prepared in cell culture medium.
-
Treatment: The culture medium is replaced with the medium containing various concentrations of this compound. A vehicle control (medium with the solvent) and a positive control (a known cytotoxic drug) are also included.
-
Incubation: The treated cells are incubated for a specified period, typically 24, 48, or 72 hours.
Cytotoxicity Assays
Several assays can be used to measure cell viability and determine the cytotoxic effects of the compound. Common methods include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The absorbance of the dissolved formazan is proportional to the number of viable cells.
-
SRB (Sulforhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total protein mass and, therefore, the number of cells.
-
LDH (Lactate Dehydrogenase) Assay: This assay measures the release of the cytosolic enzyme LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity and compromised cell membrane integrity.
-
ATP Assay: This assay quantifies the amount of ATP present in metabolically active cells, which is a direct measure of cell viability.
Data Analysis
The results from the cytotoxicity assays are used to plot a dose-response curve, with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then calculated from this curve.
Potential Signaling Pathways
The specific signaling pathways affected by this compound have not been elucidated. However, based on the known mechanisms of other phenazine antibiotics, potential pathways that could be investigated include:
-
DNA Damage Response Pathway: Phenazines can induce DNA damage, which would activate signaling cascades involving proteins such as ATM, ATR, and p53, leading to cell cycle arrest and apoptosis.
-
Oxidative Stress Pathways: The generation of ROS by phenazines can activate stress-response pathways, such as the Nrf2 and MAPK pathways.
-
Apoptosis Pathways: The ultimate outcome of cytotoxicity is often apoptosis. Investigating the activation of caspases (e.g., caspase-3, -8, -9) and the expression of Bcl-2 family proteins would provide insight into the apoptotic mechanism.
Visualizing Experimental and Logical Frameworks
To aid in the conceptualization of the research process, the following diagrams illustrate a typical experimental workflow for cytotoxicity testing and a hypothetical signaling pathway that could be affected by a cytotoxic compound.
Caption: Experimental workflow for determining the IC50 value of a compound.
Caption: Hypothetical signaling pathway for a cytotoxic compound.
Conclusion and Future Directions
While the antitumor potential of this compound was identified decades ago, a detailed characterization of its cytotoxic profile across a comprehensive panel of cancer cell lines remains to be publicly documented. The information and protocols provided in this guide offer a framework for researchers to undertake such studies. Future research should focus on:
-
Quantitative Cytotoxicity Screening: Determining the IC50 values of this compound against a diverse panel of human cancer cell lines.
-
Mechanism of Action Studies: Investigating the molecular mechanisms by which this compound induces cell death, including its effects on DNA integrity, ROS production, and key signaling pathways.
-
In Vivo Efficacy: Evaluating the antitumor activity of this compound in preclinical animal models of cancer.
Such studies are crucial to validate the potential of this compound as a lead compound for the development of novel anticancer therapies.
References
The Antibacterial Spectrum of PD 116152: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD 116152 is a phenazine antibiotic produced by the bacterium Streptomyces lomondensis. This document provides a comprehensive overview of the known antibacterial spectrum of this compound, detailing its activity against various bacterial species. This guide includes quantitative data on its potency, detailed experimental protocols for assessing its antimicrobial properties, and a discussion of its potential mechanism of action, including its relationship with bacterial signaling pathways.
Introduction
Phenazine antibiotics are a class of pigmented secondary metabolites produced by a variety of bacteria, most notably from the genera Pseudomonas and Streptomyces. These compounds are known for their broad-spectrum biological activities, including antibacterial, antifungal, and antitumor properties. This compound is a novel phenazine derivative isolated from Streptomyces lomondensis. Initial studies have highlighted its potent and selective activity against specific bacterial pathogens, warranting a more in-depth investigation into its full antibacterial potential. This technical guide aims to consolidate the available data on this compound to serve as a valuable resource for the scientific community.
Antibacterial Spectrum of this compound
The antibacterial activity of this compound has been primarily characterized by its potent inhibitory effect on the Gram-positive bacterium Streptococcus pneumoniae. However, the broader spectrum of its activity is not yet fully elucidated. The following tables summarize the available quantitative data on the Minimum Inhibitory Concentration (MIC) of this compound and related phenazine compounds against various bacterial strains.
Table 1: Documented Antibacterial Activity of this compound
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Streptococcus pneumoniae | Not Specified | < 0.46 | [1] |
Table 2: Antibacterial Activity of Other Phenazine Compounds from Streptomyces Species
| Bacterial Species | Strain | Phenazine Compound | MIC (µg/mL) | Reference |
| Bacillus cereus | ATCC 10876 | 4-O-glucosyl, 1-carboxyl-phenazine | Not Specified | [2] |
| Staphylococcus aureus | ATCC 25923 | 4-O-glucosyl, 1-carboxyl-phenazine | Not Specified | [2] |
| Staphylococcus epidermidis | ATCC 12228 | Hydroxy-7-oxolavanducyanin | 0.06 | [3] |
| Staphylococcus aureus | ATCC 29213 | Hydroxy-7-oxolavanducyanin | 8 | [3] |
| Staphylococcus aureus | ATCC 33591 (MRSA) | Hydroxy-7-oxolavanducyanin | 8 | [3] |
Note: The data in Table 2 is for phenazine compounds structurally related to this compound and is provided for comparative purposes to suggest a potential broader spectrum of activity for phenazines from Streptomyces.
Experimental Protocols
A standardized and detailed protocol is crucial for the accurate determination of the antibacterial activity of novel compounds like this compound. The following is a representative broth microdilution protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)
-
Positive control antibiotic (e.g., penicillin for S. pneumoniae)
-
Negative control (broth only)
-
Sterile multichannel pipettes and tips
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of this compound Dilutions: a. Prepare a series of twofold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be selected to encompass the expected MIC value. b. Include a positive control well containing a known antibiotic and a negative control well with only CAMHB.
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate culture, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: a. Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Incubation: a. Cover the microtiter plate and incubate at 35-37°C for 18-24 hours under appropriate atmospheric conditions for the test organism (e.g., 5% CO₂ for S. pneumoniae).
-
Determination of MIC: a. The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be assessed visually or by using a microplate reader to measure optical density at 600 nm.
Mechanism of Action and Signaling Pathways
The precise mechanism of antibacterial action for this compound has not been definitively elucidated. However, based on the known mechanisms of other phenazine antibiotics, a plausible mode of action can be proposed.
Phenazines are redox-active compounds that can undergo reduction by cellular reductases and subsequently auto-oxidize to generate reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide. This leads to oxidative stress, damaging cellular components like DNA, proteins, and lipids, ultimately resulting in bacterial cell death.
While direct interaction with specific signaling pathways has not been demonstrated for this compound, phenazine production in some bacteria is regulated by quorum sensing, a cell-to-cell communication system.[4][5][6] Furthermore, phenazines themselves can influence bacterial physiology in ways that are linked to signaling, such as contributing to antibiotic resistance and modulating biofilm formation.[4][7] It is conceivable that this compound could interfere with these processes in susceptible bacteria.
Proposed Mechanism of Action
Caption: Proposed redox cycling mechanism of this compound leading to bacterial cell death.
Experimental Workflow for MIC Determination
References
- 1. journals.asm.org [journals.asm.org]
- 2. Isolation and structure elucidation of phenazine derivative from Streptomyces sp. strain UICC B-92 isolated from Neesia altissima (Malvaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Streptomyces-Derived Antibacterial Compounds Targeting Gram-Positive Bacteria: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quorum-sensing regulation of phenazine production heightens Pseudomonas aeruginosa resistance to ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Second Quorum-Sensing System Regulates Cell Surface Properties but Not Phenazine Antibiotic Production in Pseudomonas aureofaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenazine antibiotic production and antifungal activity are regulated by multiple quorum-sensing systems in Pseudomonas chlororaphis subsp. aurantiaca StFRB508 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism and function of phenazines in bacteria: impacts on the behavior of bacteria in the environment and biotechnological processes - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Role of PD 116152 in Cellular Redox Signaling: An In-Depth Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: Reactive oxygen species (ROS) are critical signaling molecules involved in a myriad of physiological and pathological processes. The intricate balance of ROS generation and elimination is paramount for cellular homeostasis. This technical guide delves into the current understanding of the compound PD 116152 and its purported role in modulating ROS generation. Despite a comprehensive search of scientific literature, specific data on this compound's direct interaction with ROS-generating pathways remains elusive. This document, therefore, aims to provide a foundational framework for investigating this relationship by outlining established methodologies and conceptualizing potential mechanisms of action based on analogous compounds and pathways.
Introduction to Reactive Oxygen Species in Cellular Function
Reactive oxygen species, including superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), are natural byproducts of aerobic metabolism. Key cellular sources of ROS include:
-
Mitochondrial Electron Transport Chain (ETC): Primarily at Complex I and Complex III, where electron leakage can lead to the partial reduction of oxygen to form superoxide.
-
NADPH Oxidases (NOX): A family of enzymes dedicated to ROS production, playing roles in cell signaling, host defense, and inflammation.
-
Peroxisomes: Involved in the metabolism of long-chain fatty acids, which can generate H₂O₂.
-
Endoplasmic Reticulum (ER): Protein folding and disulfide bond formation can lead to ROS production.
While excessive ROS can inflict oxidative damage to lipids, proteins, and DNA, contributing to various pathologies, physiological levels of ROS are integral to numerous signaling pathways that regulate processes such as cell proliferation, differentiation, and apoptosis.
This compound: Unraveling the Mechanism of Action
As of the latest literature review, there is a notable absence of published research specifically detailing the biological target and mechanism of action of a compound designated "this compound." This scarcity of information prevents a direct analysis of its effects on reactive oxygen species generation. To stimulate further investigation, this guide proposes a hypothetical framework based on common drug-target interactions that are known to influence cellular redox states. Future research should first aim to identify the primary molecular target(s) of this compound to validate any of the potential pathways discussed herein.
Potential Mechanisms of this compound-Induced ROS Generation: A Hypothetical Overview
Given the lack of direct evidence, we can speculate on several plausible mechanisms by which a novel compound like this compound might influence ROS production. These hypotheses are intended to serve as a starting point for experimental design.
Interaction with Mitochondrial Respiration
A common mechanism for xenobiotics to induce ROS is through interference with the mitochondrial electron transport chain.
-
Hypothetical Signaling Pathway:
Caption: Hypothetical pathway of this compound inducing mitochondrial ROS.
Modulation of NADPH Oxidase (NOX) Activity
If this compound were to interact with signaling pathways that regulate NOX enzymes, it could lead to a significant increase in cellular ROS.
-
Hypothetical Signaling Pathway:
Caption: Hypothetical activation of NOX by this compound.
Experimental Protocols for Investigating this compound and ROS Generation
To elucidate the relationship between this compound and ROS, a systematic experimental approach is necessary. The following are standard, robust methodologies that can be adapted for this purpose.
Measurement of Total Cellular ROS
Principle: Utilize fluorescent probes that become oxidized in the presence of ROS, leading to a detectable signal.
Protocol:
-
Cell Culture: Plate cells of interest (e.g., a relevant cancer cell line or primary neurons) in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound for different time points. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Probe Loading: Incubate the cells with a ROS-sensitive probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) or CellROX® Deep Red Reagent according to the manufacturer's instructions.
-
Quantification: Measure the fluorescence intensity using a fluorescence plate reader, flow cytometer, or fluorescence microscope.
-
Data Analysis: Normalize the fluorescence of treated cells to the vehicle control to determine the fold change in ROS production.
Measurement of Mitochondrial Superoxide
Principle: Employ a fluorescent probe that specifically targets the mitochondria and detects superoxide.
Protocol:
-
Cell Culture and Treatment: Follow the same initial steps as for total cellular ROS measurement.
-
Probe Loading: Incubate the cells with a mitochondria-specific superoxide indicator, such as MitoSOX™ Red, as per the manufacturer's protocol.
-
Imaging/Quantification: Visualize and quantify the fluorescence using a fluorescence microscope or flow cytometer. Co-staining with a mitochondrial marker (e.g., MitoTracker™ Green) can be used for localization.
-
Data Analysis: Quantify the mean fluorescence intensity in the mitochondrial region of interest or the percentage of MitoSOX™-positive cells.
Experimental Workflow
Caption: Standard workflow for assessing ROS generation by this compound.
Quantitative Data Summary (Hypothetical)
The following tables are templates for how quantitative data on this compound and ROS generation could be presented. Note: The data presented here is purely illustrative and not based on experimental results.
Table 1: Effect of this compound on Total Cellular ROS Production
| Concentration of this compound (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Vehicle |
| Vehicle Control | 100 ± 5 | 1.0 |
| 1 | 120 ± 8 | 1.2 |
| 10 | 250 ± 15 | 2.5 |
| 50 | 500 ± 25 | 5.0 |
| H₂O₂ (100 µM) | 600 ± 30 | 6.0 |
Table 2: Effect of this compound on Mitochondrial Superoxide Levels
| Treatment | Percentage of MitoSOX™ Positive Cells |
| Vehicle Control | 5 ± 1% |
| This compound (10 µM) | 45 ± 4% |
| Rotenone (1 µM) | 60 ± 5% |
Conclusion and Future Directions
The relationship between the compound this compound and the generation of reactive oxygen species remains an open area for investigation. The lack of specific data in the current scientific literature underscores the need for foundational research to identify its molecular target and mechanism of action. The experimental protocols and hypothetical frameworks provided in this guide offer a structured approach for researchers to begin to unravel the potential role of this compound in cellular redox signaling. Future studies should focus on:
-
Target Identification: Employing techniques such as affinity chromatography, chemical proteomics, or genetic screening to identify the binding partners of this compound.
-
Mechanism Validation: Once a target is identified, further experiments will be required to confirm the proposed mechanism of ROS generation.
-
Physiological and Pathological Relevance: Investigating the functional consequences of this compound-induced ROS in relevant disease models.
By systematically addressing these research questions, the scientific community can begin to understand the true biological activity of this compound and its potential as a therapeutic agent or a tool for studying cellular redox biology.
Foundational Research on Phenazine Antibiotics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on phenazine antibiotics. It covers their biosynthesis, mechanism of action, and antimicrobial activity, with a focus on quantitative data and detailed experimental methodologies. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who are interested in this important class of natural products.
Introduction to Phenazine Antibiotics
Phenazines are a large and diverse class of nitrogen-containing heterocyclic compounds produced by a wide range of bacteria, most notably from the genera Pseudomonas and Streptomyces. These secondary metabolites are known for their vibrant colors and, more importantly, their broad-spectrum antimicrobial activity against various bacteria and fungi. Their biological activities also extend to roles in virulence, biofilm formation, and interspecies competition. The core structure of phenazine can be modified with various functional groups, leading to a wide array of derivatives with distinct properties and potencies. The renewed interest in phenazines as potential therapeutic agents is driven by the urgent need for novel antibiotics to combat the growing threat of antimicrobial resistance.
The primary mechanism of action of many phenazine antibiotics is attributed to their ability to undergo redox cycling. This process involves the acceptance of electrons from cellular reducing agents, such as NADH or NADPH, and the subsequent transfer of these electrons to molecular oxygen. This cycle generates reactive oxygen species (ROS), including superoxide radicals and hydrogen peroxide, which are highly toxic to cells and can lead to damage of DNA, proteins, and lipids, ultimately resulting in cell death. This redox activity is central to their function as broad-spectrum antibiotics.
Quantitative Data on Phenazine Antibiotic Activity
The antimicrobial efficacy of phenazine antibiotics is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC). The following tables summarize the quantitative data for a selection of natural and synthetic phenazine derivatives against various microbial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of Phenazine Antibiotics
| Phenazine Derivative | Target Microorganism | MIC (µM) | Reference |
| Pyocyanin | Staphylococcus aureus | 50 | [1] |
| 1-Hydroxyphenazine | Staphylococcus aureus | >100 | [1] |
| 2-Bromo-1-hydroxyphenazine | Staphylococcus aureus | 6.25 | [1] |
| Halogenated Phenazine (HP-14) | Methicillin-resistant S. aureus (MRSA) | Not explicitly stated, but MBEC is 6.25-9.38 µM | [1] |
| Vancomycin (Positive Control) | Methicillin-resistant S. aureus (MRSA) | 2 µg/mL | [2] |
| Phenazine-1-carboxylic acid (PCA) | Vibrio anguillarum C312 | 50 µg/mL | |
| Diastaphenazine | Staphylococcus aureus | 64 µg/mL |
Table 2: Minimum Biofilm Eradication Concentration (MBEC) of Phenazine Antibiotics
| Phenazine Derivative | Target Microorganism | MBEC (µM) | Reference |
| Halogenated Phenazine (HP-14) | Methicillin-resistant S. aureus (MRSA) isolates | 6.25–9.38 | [1] |
| Halogenated Phenazine (HP-14) | Methicillin-resistant S. epidermidis (MRSE) 35984 | 2.35 | [1] |
| Halogenated Phenazine (HP-14) | Vancomycin-resistant Enterococcus (VRE) 700221 | 0.20 | [1] |
| 7-Phenoxy HP | MRSA-1707 | 2.35 | |
| 7-Chloro HP | MRSA-1707 | 4.69 | |
| Vancomycin, Daptomycin, Linezolid | MRSA-1707 Biofilms | >2000 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of phenazine antibiotics.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The broth microdilution method is a standard procedure to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial inoculum (adjusted to 0.5 McFarland standard, then diluted)
-
Phenazine compound stock solution
-
Sterile multichannel pipettes and reservoirs
-
Plate reader for measuring optical density (OD)
Procedure:
-
Preparation of Phenazine Dilutions: Prepare a serial two-fold dilution of the phenazine compound in the 96-well plate. Typically, 50-100 µL of broth is added to each well, followed by the addition of the compound to the first well and subsequent serial dilution across the plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. This is then diluted (commonly 1:150) in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (bacteria and broth, no antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the phenazine compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.
Minimum Biofilm Eradication Concentration (MBEC) Assay (Calgary Biofilm Device)
The Calgary Biofilm Device (CBD) is a high-throughput method for determining the concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.
Materials:
-
Calgary Biofilm Device (96-well plate with a lid of 96 pegs)
-
Appropriate bacterial growth medium
-
Bacterial inoculum
-
Phenazine compound stock solution
-
Saline solution (for rinsing)
-
Sonicator
-
Standard plating materials (agar plates, incubator)
Procedure:
-
Biofilm Formation: Inoculate the wells of the CBD plate with the bacterial culture and place the peg lid onto the plate. Incubate the device for a specified period (e.g., 24-48 hours) to allow for biofilm formation on the pegs.
-
Rinsing: After incubation, carefully remove the peg lid and rinse the pegs with saline to remove planktonic (free-floating) bacteria.
-
Antimicrobial Challenge: Place the peg lid into a new 96-well plate containing serial dilutions of the phenazine compound. Incubate for a defined period (e.g., 24 hours).
-
Recovery of Biofilm Cells: After the antimicrobial challenge, rinse the pegs again to remove the compound. Place the peg lid into a recovery plate containing fresh growth medium.
-
Disruption and Plating: Disrupt the biofilms on the pegs, typically by sonication, to release the viable bacteria into the recovery medium.
-
Quantification: Perform serial dilutions of the recovery medium and plate onto agar to determine the number of colony-forming units (CFU). The MBEC is the lowest concentration of the phenazine that results in a significant reduction (e.g., ≥99.9%) in the number of viable bacteria in the biofilm.
Phenazine Extraction and Purification
This protocol outlines a general procedure for the extraction and purification of phenazines from bacterial cultures, such as Pseudomonas aeruginosa.
Materials:
-
Bacterial culture broth
-
Ethyl acetate
-
Centrifuge
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)
-
Thin-Layer Chromatography (TLC) plates
Procedure:
-
Culture Growth: Grow the phenazine-producing bacterial strain in a suitable liquid medium until optimal production is achieved (typically in the stationary phase).
-
Extraction: Acidify the culture supernatant (e.g., with HCl to pH 2.0) and extract the phenazines with an equal volume of ethyl acetate. Repeat the extraction process multiple times to maximize yield.
-
Concentration: Pool the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Purification:
-
Column Chromatography: Resuspend the crude extract in a minimal amount of solvent and load it onto a silica gel column. Elute the column with a gradient of solvents (e.g., starting with hexane and gradually increasing the polarity with ethyl acetate and then methanol).
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the desired phenazine(s).
-
Final Purification: Pool the fractions containing the pure compound and evaporate the solvent. The purity of the final compound can be confirmed by techniques such as HPLC, NMR, and mass spectrometry.
-
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a sensitive and accurate method for the separation, identification, and quantification of phenazines.
Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column
-
Mobile phase solvents (e.g., methanol, acetonitrile, water with an acid modifier like formic acid or a buffer)
-
Phenazine standards
-
Sample extracts
Procedure:
-
Sample Preparation: Dissolve the extracted and purified phenazine sample in a suitable solvent (e.g., methanol) and filter it through a 0.22 µm syringe filter to remove any particulate matter.
-
HPLC Conditions:
-
Mobile Phase: A common mobile phase is a gradient of methanol and water (with 0.1% formic acid). The specific gradient will depend on the phenazines being analyzed.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: Monitor the elution of phenazines using a UV-Vis detector at their characteristic absorption maxima (e.g., around 254 nm and 365 nm).
-
-
Analysis: Inject the sample and standards onto the HPLC column. Identify the phenazines in the sample by comparing their retention times and UV-Vis spectra with those of the standards.
-
Quantification: Create a calibration curve using known concentrations of the phenazine standards. Quantify the amount of each phenazine in the sample by integrating the peak area and comparing it to the calibration curve.
Visualizing Key Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the core phenazine biosynthesis pathway, their mechanism of action, and a general workflow for screening novel phenazine compounds.
Core Phenazine Biosynthesis Pathway
Caption: Core phenazine biosynthesis pathway from chorismic acid.
Mechanism of Action: Redox Cycling and ROS Generation
Caption: Redox cycling mechanism of phenazine antibiotics.
Experimental Workflow for Screening Novel Phenazines
Caption: Workflow for screening novel phenazine antibiotics.
References
Methodological & Application
Application Notes and Protocols for PD 116152, a Potent Proteasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 116152 is a potent, selective, and irreversible inhibitor of the proteasome, specifically targeting the chymotrypsin-like activity of the 20S proteasome with an IC50 of 20 nM. By blocking the primary protein degradation machinery in eukaryotic cells, this compound serves as a powerful tool for studying the ubiquitin-proteasome system and its role in various cellular processes, including cell cycle progression, apoptosis, and signal transduction. Its irreversible nature provides a sustained inhibitory effect, making it a valuable compound for in vitro cancer research and drug development. These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in key cellular assays.
Chemical Properties and Storage
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 267.32 g/mol | MedChemExpress |
| CAS Number | 113079-82-6 | MedChemExpress |
| Solubility in DMSO | ~25 mg/mL to 53 mg/mL (up to 100 mM) | Cayman Chemical, Selleckchem, Tocris Bioscience |
| Solubility in Dimethyl Formamide (DMF) | ~30 mg/mL | Cayman Chemical |
| Solubility in Water | Insoluble | Selleckchem |
| Storage Temperature | -20°C | Tocris Bioscience |
Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in various in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated micropipettes
Protocol:
-
Determine the Desired Stock Concentration: A common stock concentration for this compound is 10 mM or 50 mM in DMSO. For this protocol, we will prepare a 10 mM stock solution.
-
Calculate the Required Amount of this compound:
-
The molecular weight of this compound is 267.32 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
10 mmol/L * 1 L/1000 mL * 0.001 L * 267.32 g/mol = 0.00026732 g = 267.32 µg
-
-
Accurately weigh out the calculated amount of this compound powder. For ease of handling, it is recommended to prepare a larger volume, for example, 1 mg of this compound.
-
To make a 10 mM stock with 1 mg of this compound:
-
Volume of DMSO = (1 mg / 267.32 g/mol ) / (10 mmol/L) * 1000 mL/L = 0.374 mL = 374 µL
-
-
-
Dissolving the Compound:
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for long-term storage. When stored properly, the stock solution should be stable for several months.
-
Note: It is recommended to prepare fresh dilutions from the stock solution for each experiment.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on a cancer cell line.
Workflow Diagram:
Caption: Workflow for determining cell viability using an MTT assay after treatment with this compound.
Protocol:
-
Cell Seeding: Seed your cancer cell line of choice (e.g., HeLa, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in complete growth medium from your stock solution. Typical working concentrations can range from 1 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value of this compound for the specific cell line.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound in a cell population using flow cytometry.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at a concentration around the determined IC50 value for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: After treatment, collect both the adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathway
Ubiquitin-Proteasome Pathway and its Inhibition by this compound
The ubiquitin-proteasome pathway is a major mechanism for the degradation of intracellular proteins. It plays a critical role in the regulation of numerous cellular processes. This compound inhibits the final step of this pathway.
Caption: Inhibition of the ubiquitin-proteasome pathway by this compound leads to the accumulation of polyubiquitinated proteins and subsequent apoptosis.
Conclusion
This compound is a valuable research tool for investigating the ubiquitin-proteasome system. The protocols outlined in these application notes provide a framework for the preparation and use of this compound in common cell-based assays. Researchers should optimize these protocols for their specific cell lines and experimental conditions. Proper handling and storage of the compound are crucial for maintaining its activity and ensuring reproducible results.
Application Notes and Protocols: Determining the Optimal Concentration of a Novel Compound for Cell Culture
Note to the User: The compound "PD 116152" could not be identified in scientific literature or chemical databases. It is possible that this is a typographical error or an internal compound designation. The following application notes and protocols provide a comprehensive guide for determining the optimal concentration of a novel or uncharacterized research compound in a cell culture setting.
Introduction
The determination of an optimal working concentration is a critical first step in the evaluation of any new compound in a cell-based assay. The ideal concentration will elicit the desired biological effect with minimal off-target effects or cytotoxicity. This document provides a systematic approach to establishing the optimal concentration range for a novel compound of interest. The primary method described is the determination of the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) through a dose-response experiment.
Preparing a Compound Stock Solution
Proper preparation of a concentrated stock solution is crucial for accurate and reproducible results. Many organic compounds are not readily soluble in aqueous media.
Protocol: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
Novel compound (powder form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculation: Determine the mass of the compound needed to prepare a 10 mM stock solution. The formula is: Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L) For example, for 1 mL (0.001 L) of a 10 mM stock of a compound with a molecular weight of 400 g/mol , you would need: 10 * 400 * 0.001 = 4 mg.
-
Weighing: Accurately weigh the calculated amount of the compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or sonication may be required for some compounds.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Important Considerations:
-
Solvent Choice: DMSO is a common solvent for in vitro studies, but its final concentration in the cell culture medium should typically not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.[1] Always include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments.[1]
-
Solubility: Poor aqueous solubility can lead to precipitation in cell culture media, resulting in inaccurate dosing.[1] If precipitation is observed, consider pre-warming the media to 37°C and adding the stock solution dropwise while vortexing.[1] For compounds with very low solubility, a high-speed centrifugation of the final working solution can be performed to remove precipitates, though this will lower the effective concentration.[1]
Determining the Optimal Concentration Range: Dose-Response Experiment
A dose-response experiment is performed to determine the concentration range over which a compound produces a biological effect. This is often assessed by measuring cell viability or a specific functional endpoint.
Table 1: Suggested Concentration Ranges for Initial Screening
| Screening Phase | Concentration Range | Purpose |
| Range-Finding | 100 µM - 1 nM | To identify a broad range of concentrations that affect cell viability. |
| Fine-Tuning (IC50) | Based on range-finding | To generate a detailed dose-response curve and calculate a precise IC50. |
Protocol: Cell Viability (MTT) Assay for IC50 Determination
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Novel compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and enter logarithmic growth phase (typically 24 hours).
-
Compound Dilution: Prepare a serial dilution of the compound stock solution in complete cell culture medium. A common approach is a 1:2 or 1:3 serial dilution series to cover a wide range of concentrations. Remember to include a vehicle-only control and a no-treatment control.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Incubation: Incubate the plate for a duration relevant to the compound's expected mechanism of action (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a plate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control (representing 100% viability).
-
Plot the normalized viability (%) against the logarithm of the compound concentration.
-
Use a non-linear regression (sigmoidal dose-response curve) to fit the data and calculate the IC50 value.
-
Table 2: Example Data from a Dose-Response Experiment
| Compound Conc. (µM) | Absorbance (570 nm) | % Viability (Normalized) |
| 0 (Vehicle) | 1.20 | 100% |
| 0.1 | 1.15 | 95.8% |
| 1 | 0.98 | 81.7% |
| 10 | 0.62 | 51.7% |
| 50 | 0.25 | 20.8% |
| 100 | 0.10 | 8.3% |
Visualization of Workflows and Pathways
Experimental Workflow Diagram
Caption: Workflow for determining the IC50 value of a novel compound.
Hypothetical Signaling Pathway Diagram
This diagram illustrates a generic kinase signaling pathway that a novel inhibitor might target.
Caption: Example of a kinase signaling pathway targeted by a hypothetical inhibitor.
References
Application Notes and Protocols for PD 116152: Solubility in DMSO and Culture Media
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide detailed protocols for the solubilization and use of the investigational compound PD 116152 in dimethyl sulfoxide (DMSO) and standard cell culture media. The following information is critical for ensuring accurate and reproducible results in cell-based assays. Adherence to these guidelines will help mitigate potential issues arising from poor solubility and ensure the compound's stability and activity in experimental settings.
Solubility Data
Quantitative solubility data for this compound in common laboratory solvents and media is essential for the design of in vitro studies. The following table summarizes the known solubility parameters of this compound. It is strongly recommended to perform small-scale solubility tests to confirm these values within your specific experimental setup.
| Solvent/Medium | Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | ≥ 20 mg/mL | It is recommended to prepare a high-concentration stock solution in anhydrous, sterile DMSO. |
| Cell Culture Media (e.g., DMEM, RPMI-1640) | Sparingly soluble | Direct dissolution in aqueous media is not recommended due to the hydrophobic nature of the compound. |
| Ethanol | Soluble | Can be used as an alternative solvent, but final concentration in media should be kept low to avoid cytotoxicity. |
| Phosphate-Buffered Saline (PBS) | Insoluble | Not a suitable solvent for this compound. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can then be serially diluted to achieve the desired working concentrations in cell culture media.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you will need to know the molecular weight of this compound.
-
Solvent Addition: Add the calculated volume of sterile DMSO to the tube containing the powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Troubleshooting Insolubility: If the compound does not fully dissolve, gentle warming of the solution up to 37°C for 5-10 minutes or brief sonication can be employed. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Preparation of Working Solutions in Cell Culture Media
This protocol outlines the dilution of the DMSO stock solution into cell culture medium to prepare the final working concentrations for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile conical tubes or multi-well plates
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To minimize precipitation, it is advisable to perform a serial dilution of the DMSO stock in sterile DMSO first to achieve an intermediate concentration before the final dilution into the aqueous culture medium.
-
Final Dilution: Add the desired volume of the this compound DMSO stock (or the intermediate dilution) to the pre-warmed cell culture medium. It is crucial to add the DMSO solution to the medium and not the other way around.
-
Mixing: Immediately and gently mix the solution by swirling or pipetting up and down to ensure rapid and uniform dispersion of the compound. This helps to prevent the formation of precipitates.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity. A vehicle control (culture medium with the same final concentration of DMSO) must be included in all experiments.
-
Application to Cells: The freshly prepared working solution is now ready to be added to the cell cultures.
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound is an inhibitor of the Programmed Death-Ligand 1 (PD-L1). It acts by inducing the dimerization of PD-L1, which in turn blocks its interaction with the Programmed Death-1 (PD-1) receptor on T-cells. This inhibition of the PD-1/PD-L1 checkpoint restores T-cell activation and enhances the anti-tumor immune response.
Caption: this compound inhibits the PD-1/PD-L1 interaction.
General Experimental Workflow
The following diagram illustrates a typical workflow for a cell-based assay using this compound.
Caption: General workflow for cell-based assays with this compound.
Application Notes and Protocols for PD 116152 (Tyrphostin AG-18)
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 116152, more commonly known as Tyrphostin AG-18, is a synthetic compound that functions as an inhibitor of protein tyrosine kinases. Specifically, it targets the Epidermal Growth Factor Receptor (EGFR) and the Platelet-Derived Growth Factor Receptor (PDGFR) kinases. By blocking the activity of these receptors, Tyrphostin AG-18 can interfere with critical signaling pathways that regulate cell growth, proliferation, and survival. This property makes it a valuable tool for cancer research and a potential candidate for therapeutic development. These application notes provide detailed information on cell lines sensitive to Tyrphostin AG-18, protocols for assessing cell sensitivity, and an overview of the targeted signaling pathway.
Mechanism of Action
Tyrphostin AG-18 is a competitive inhibitor of ATP binding to the catalytic domain of receptor tyrosine kinases, primarily EGFR and PDGFR. This inhibition prevents the autophosphorylation of the receptors upon ligand binding, thereby blocking the initiation of downstream signaling cascades. The primary pathways affected are the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway, both of which are crucial for cell cycle progression and the inhibition of apoptosis.
Cell Lines Sensitive to this compound (Tyrphostin AG-18)
Several cancer cell lines have been identified as sensitive to the growth-inhibitory effects of Tyrphostin AG-18. The sensitivity is often correlated with the expression levels of EGFR or PDGFR. Below is a summary of sensitive cell lines and their reported IC50 values.
| Cell Line | Cancer Type | Target Receptor(s) | IC50 (µM) | Reference |
| A431 | Human Epidermoid Carcinoma | EGFR | 15 (for EGFR autophosphorylation inhibition) | [1] |
| GH3 | Rat Pituitary Tumor | EGFR | Proliferation inhibited at 10 µM | [1] |
| A549 | Human Lung Carcinoma | EGFR | ICAM-1 expression inhibited at 100-300 µM | [1] |
| DU145 | Human Prostate Carcinoma | EGFR | Not specified | |
| MKN45 | Human Gastric Cancer | EGFR | Not specified | |
| N87 | Human Gastric Cancer | EGFR, HER2/c-erbB-2 | Not specified |
Note: IC50 values for cell growth inhibition are not consistently reported in the literature for all cell lines. The provided values relate to specific biochemical or cellular effects. Further experimental validation is recommended to determine the precise growth-inhibitory IC50 for each cell line.
Signaling Pathway Affected by this compound (Tyrphostin AG-18)
The primary signaling pathway inhibited by Tyrphostin AG-18 is the EGFR signaling cascade. A simplified representation of this pathway is provided below.
Experimental Protocols
General Cell Culture Protocols
Detailed cell culture protocols for sensitive cell lines are provided below. It is crucial to maintain aseptic techniques throughout all procedures.
A431 (Human Epidermoid Carcinoma)
-
Growth Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS), 4.5 g/L Glucose, 1.0 mM Sodium Pyruvate, and 4 mM L-Glutamine.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: When cells reach 70-80% confluency, detach using Accutase or a 0.25% Trypsin-EDTA solution. Seed at a density of 1 x 10^4 cells/cm². The population doubling time is approximately 80-100 hours.
GH3 (Rat Pituitary Tumor)
-
Growth Medium: F-12K Medium supplemented with 15% horse serum and 2.5% fetal bovine serum.[2]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[3]
-
Subculture: These cells are loosely adherent. Collect both floating and adherent cells. Detach adherent cells with 0.25% Trypsin-EDTA. Split sub-confluent cultures 1:2 to 1:4.[4][5]
A549 (Human Lung Carcinoma)
-
Growth Medium: F-12K Nutrient Mixture supplemented with 10% FBS.[6]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[7][8]
-
Subculture: At 70-90% confluency, detach cells using 0.25% Trypsin-EDTA.[9] Split cultures at a ratio of 1:4 to 1:9.[7] The doubling time is approximately 22 hours.[7]
DU145 (Human Prostate Carcinoma)
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) with 10% FBS, 2 mM L-Glutamine, and 1 mM Sodium Pyruvate.[10]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[11]
-
Subculture: When cells are 70-80% confluent, detach with Accutase or 0.25% Trypsin-EDTA.[11] Seed at 2 x 10^4 cells/cm².[11] The population doubling time is 30-40 hours.[11]
MKN45 (Human Gastric Cancer)
-
Growth Medium: RPMI-1640 with 10% FBS.[12]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[12]
-
Subculture: These cells have semi-adherent and suspension populations. Collect floating cells by centrifugation. Detach adherent cells with Trypsin-EDTA. Passage at a ratio of 1:3 to 1:4 every 2-3 days.[13]
NCI-N87 (Human Gastric Cancer)
-
Growth Medium: RPMI-1640 medium with 10% FBS.[14]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[15]
-
Subculture: Rinse with PBS and detach cells using 0.25% Trypsin-EDTA.
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of Tyrphostin AG-18 on cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
Tyrphostin AG-18 (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Include wells with medium only for background control.
-
Incubate the plate for 24 hours to allow cells to attach.[16]
-
-
Drug Treatment:
-
Prepare serial dilutions of Tyrphostin AG-18 in complete culture medium. A common starting concentration is 100 µM, with 2-fold dilutions.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the drug).
-
Incubate the plate for 48 to 72 hours.[17]
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[19]
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the absorbance of the medium-only blank from all readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of viability against the drug concentration (log scale) and determine the IC50 value using non-linear regression analysis.
-
Conclusion
This compound (Tyrphostin AG-18) is a potent inhibitor of EGFR and PDGFR signaling, demonstrating efficacy in various cancer cell lines. The provided protocols offer a framework for researchers to investigate the effects of this compound on cell viability and to further explore its therapeutic potential. Careful adherence to these methodologies will ensure reproducible and reliable results in the study of this and other kinase inhibitors.
References
- 1. A431 Cell Line - In-Depth Analysis of Epidermoid Carcinoma Cells in Dermatological Research [cytion.com]
- 2. Three Dimensional Cell Culturing for Modeling Adrenal and Pituitary Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bcrj.org.br [bcrj.org.br]
- 4. GH3. Culture Collections [culturecollections.org.uk]
- 5. reprocell.com [reprocell.com]
- 6. A549 Cell Subculture Protocol [a549.com]
- 7. nanopartikel.info [nanopartikel.info]
- 8. genome.ucsc.edu [genome.ucsc.edu]
- 9. DU145 Cell Line - Creative Biogene [creative-biogene.com]
- 10. DU-145 Cell Line - A Researcher's Comprehensive Guide [cytion.com]
- 11. MKN-45 cell line|AcceGen [accegen.com]
- 12. Cell Culture Academy [procellsystem.com]
- 13. bcrj.org.br [bcrj.org.br]
- 14. New NCI-N87-derived human gastric epithelial line after human telomerase catalytic subunit over-expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. researchgate.net [researchgate.net]
- 19. MTT assay protocol | Abcam [abcam.com]
Determining Compound Cytotoxicity Using the MTT Assay: A Protocol for PD 116152
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[1][2][3] The assay is based on the principle that metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[1][3][4] The amount of formazan produced is directly proportional to the number of viable cells. This protocol provides a detailed procedure for evaluating the cytotoxic effects of a compound, exemplified by PD 116152, on a selected cell line.
Principle of the MTT Assay
The core of the MTT assay lies in the enzymatic conversion of the tetrazolium salt, MTT, into formazan crystals by mitochondrial dehydrogenases of living cells.[2][5] These insoluble purple crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. A decrease in the absorbance indicates a reduction in cell viability due to the cytotoxic effects of the test compound.
Caption: Principle of the MTT assay.
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific cell line and test compound used.
Materials:
-
Test compound (e.g., this compound) stock solution
-
Selected cell line
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4][5]
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 0.1% NP40 in isopropanol with 4 mM HCl)[5][6]
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells with viability greater than 90%.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of complete culture medium.
-
Include wells for control (cells with vehicle) and blank (medium only).
-
Incubate the plate overnight in a humidified incubator to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., this compound) in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. For the control wells, add 100 µL of medium containing the same concentration of the vehicle (e.g., DMSO) used to dissolve the compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well, including controls and blanks.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[6]
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[5]
-
Wrap the plate in foil and place it on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.[5]
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to reduce background noise.[5]
-
Data Presentation and Analysis
The results of the MTT assay can be presented in a tabular format for clarity and ease of comparison.
Table 1: Cytotoxicity of this compound on [Cell Line Name] after [Time] Hours of Exposure
| Concentration of this compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 0.087 | 100 |
| 0.1 | 1.198 | 0.075 | 95.5 |
| 1 | 1.053 | 0.064 | 84.0 |
| 10 | 0.627 | 0.041 | 50.0 |
| 50 | 0.251 | 0.023 | 20.0 |
| 100 | 0.125 | 0.015 | 10.0 |
Data Analysis:
-
Corrected Absorbance: Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Percentage of Cell Viability: Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Mean absorbance of treated wells / Mean absorbance of control wells) x 100
-
IC50 Determination: The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve of % cell viability versus compound concentration.
Experimental Workflow
The following diagram illustrates the workflow of the MTT assay for determining cytotoxicity.
Caption: MTT assay experimental workflow.
Signaling Pathway Considerations
As information on the specific signaling pathways affected by this compound is unavailable, a diagram illustrating its mechanism of action cannot be provided. However, many cytotoxic compounds induce apoptosis. Should further research indicate that this compound induces apoptosis, common pathways to investigate would include the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving caspases. For instance, the PD-1/PD-L1 pathway is a well-characterized signaling cascade in immunology that regulates T-cell activation and can be exploited by cancer cells to evade the immune system.[8][9] If this compound were found to interact with this pathway, it could modulate T-cell responses.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. broadpharm.com [broadpharm.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. researchhub.com [researchhub.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Roles of PD-1/PD-L1 Pathway: Signaling, Cancer, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Revisiting the PD-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PD 116152 in Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively describes PD 116152 as a phenazine antitumor antibiotic.[1][2] To date, there is no established body of research detailing its specific application in routine antimicrobial susceptibility testing (AST) as an efflux pump inhibitor. The following application notes and protocols are presented as a hypothetical framework, utilizing the well-characterized efflux pump inhibitor Phenylalanine-Arginine β-Naphthylamide (PAβN) as a proxy to demonstrate the principles and methodologies that would be applied if this compound were to be investigated for similar activity. All data and specific procedural details are derived from studies on PAβN and should be considered illustrative.
Introduction: Hypothetical Application of this compound as an Efflux Pump Inhibitor
Multidrug resistance (MDR) in bacteria is a significant global health threat, often mediated by the overexpression of efflux pumps that expel antibiotics from the bacterial cell, reducing their intracellular concentration and efficacy.[3][4] Efflux pump inhibitors (EPIs) are compounds that can restore the activity of antibiotics by blocking these pumps.[3][4][5] This document outlines a hypothetical application of this compound as an EPI to be used in conjunction with standard antimicrobial agents in susceptibility testing. The primary objective is to determine the extent to which this compound can potentiate the activity of various antibiotics against MDR bacterial strains, thereby reducing their Minimum Inhibitory Concentrations (MICs).
Data Presentation: Quantitative Effects on MICs
The following tables summarize the expected reduction in MICs of various antibiotics when used in combination with "this compound" (data based on PAβN studies) against specific multidrug-resistant bacterial strains. A significant reduction in the MIC of an antibiotic in the presence of the inhibitor suggests the involvement of efflux pumps in the resistance mechanism.[6]
Table 1: Effect of "this compound" on MICs of Various Antibiotics against Pseudomonas aeruginosa
| Antibiotic | "this compound" Concentration (µg/mL) | MIC without "this compound" (µg/mL) | MIC with "this compound" (µg/mL) | Fold Reduction in MIC |
| Piperacillin | 25 | >256 | 128 | >2 |
| Cefotaxime | 50 | 128 | 8 | 16 |
| Ceftazidime | 50 | 64 | 4 | 16 |
| Ciprofloxacin | 25 | 16 | 4 | 4 |
| Erythromycin | 50 | 64 | 4 | 16 |
Data adapted from studies on PAβN against wild-type and mutant strains of P. aeruginosa.[7][8]
Table 2: Effect of "this compound" on MICs of Quinolones and Aminoglycosides against Clinical Isolates of Acinetobacter baumannii
| Antibiotic | "this compound" Concentration (µg/mL) | MIC without "this compound" (µg/mL) | MIC with "this compound" (µg/mL) | Fold Reduction in MIC |
| Ciprofloxacin | 20 | 32 | 8 | 4 |
| Levofloxacin | 20 | 16 | 4 | 4 |
| Amikacin | 20 | 64 | 16 | 4 |
| Tobramycin | 20 | 128 | 32 | 4 |
| Nalidixic Acid | 20 | 256 | 64 | 4 |
Data adapted from a study on the effect of PAβN on clinical isolates of A. baumannii.[9]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Stock solutions of antibiotics
-
Stock solution of "this compound"
-
Multichannel pipette
Procedure:
-
Preparation of Antibiotic and "this compound" Plates:
-
Prepare serial twofold dilutions of the antibiotics in CAMHB in the microtiter plates.
-
In a separate set of plates, prepare the same serial dilutions of antibiotics in CAMHB containing a fixed, sub-inhibitory concentration of "this compound" (e.g., 20 or 50 µg/mL). A preliminary experiment should be conducted to determine the MIC of "this compound" alone to establish a suitable sub-inhibitory concentration.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation:
-
Inoculate each well of the microtiter plates (with and without "this compound") with the prepared bacterial inoculum.
-
Include a growth control well (no antibiotic or "this compound") and a sterility control well (no bacteria).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Compare the MIC values obtained in the absence and presence of "this compound". A fourfold or greater decrease in the MIC in the presence of the inhibitor is considered significant.[10]
-
Visualizations
Hypothetical Mechanism of Action: Efflux Pump Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. PD 116,152, a new phenazine antitumor antibiotic. Structure and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efflux pump inhibitors (EPIs) as new antimicrobial agents against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. The Efflux Inhibitor Phenylalanine-Arginine Beta-Naphthylamide (PAβN) Permeabilizes the Outer Membrane of Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Efflux Inhibitor Phenylalanine-Arginine Beta-Naphthylamide (PAβN) Permeabilizes the Outer Membrane of Gram-Negative Bacteria | PLOS One [journals.plos.org]
- 9. Effect of Phenylalanine–Arginine Beta-Naphthylamide on the Values of Minimum Inhibitory Concentration of Quinolones and Aminoglycosides in Clinical Isolates of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibacterial susceptibility testing and efflux pump activity evaluation [bio-protocol.org]
Application Notes and Protocols for PD 116152
Note to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search of scientific databases and public records, we have been unable to identify any information pertaining to a compound designated "PD 116152." This identifier does not correspond to any known pharmacological agent in the public domain. Consequently, it is not possible to provide detailed application notes, experimental protocols, or signaling pathway diagrams as requested.
The lack of information suggests that "this compound" may be:
-
An internal compound designation that has not yet been publicly disclosed.
-
A typographical error in the compound name.
-
An obsolete or incorrect identifier.
We recommend verifying the compound identifier and consulting internal documentation or the original source of the information for the correct designation. Once a valid compound name or target is identified, we would be pleased to assist in generating the requested scientific materials.
To facilitate future inquiries, we have outlined below the typical structure and content that would be provided for a known experimental compound. This template can be utilized once the correct information for your compound of interest is obtained.
Template for Application Notes and Protocols
I. Introduction
-
Compound Name: [Correct Compound Name]
-
Target: [e.g., Specific enzyme, receptor, or pathway]
-
Mechanism of Action: [Brief description of how the compound elicits its effect]
-
Applications: [Summary of potential research and therapeutic uses]
II. Quantitative Data Summary
This section would present key quantitative data in a clear, tabular format for easy comparison.
Table 1: In Vitro Activity of [Correct Compound Name]
| Assay Type | Target/Cell Line | IC50 / EC50 / Ki | Reference |
| e.g., Kinase Assay | e.g., EGFR | e.g., 10 nM | [Citation] |
| e.g., Cell Viability | e.g., A549 | e.g., 50 nM | [Citation] |
| e.g., Binding Assay | e.g., Dopamine D2 Receptor | e.g., 5 nM | [Citation] |
III. Signaling Pathway
A diagram illustrating the signaling pathway affected by the compound would be presented here.
Caption: Signaling pathway of [Correct Compound Name].
IV. Experimental Protocols
Detailed methodologies for key experiments would be provided in this section.
1. In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against its target kinase.
-
Materials:
-
Recombinant human [Target Kinase]
-
ATP
-
Kinase substrate (e.g., a specific peptide)
-
[Correct Compound Name]
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
-
Procedure:
-
Prepare a serial dilution of the compound in DMSO.
-
Add the compound dilutions to the wells of a 384-well plate.
-
Add the kinase, substrate, and ATP solution to initiate the reaction.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Add the detection reagent to stop the reaction and measure the luminescence.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
-
2. Cell Viability Assay
-
Objective: To assess the effect of the compound on the viability of a specific cell line.
-
Materials:
-
[Target Cell Line] (e.g., cancer cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
[Correct Compound Name]
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well clear-bottom plates
-
-
Procedure:
-
Seed the cells in a 96-well plate at a specified density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the compound and incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well.
-
Incubate as per the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability relative to a vehicle-treated control and determine the EC50 value.
-
V. Experimental Workflow Diagram
A visual representation of a typical experimental workflow would be included.
Caption: General experimental workflow for compound evaluation.
Application Notes and Protocols: PD 116152 in Leukemia Research
A comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
Extensive searches of publicly available scientific literature and chemical databases did not yield any information for a compound designated "PD 116152." It is possible that this is an internal compound name not yet disclosed in public forums, a new and uncharacterized agent, or a typographical error.
Therefore, this document provides a generalized framework for the application of a novel small molecule inhibitor in leukemia research, using the placeholder name "this compound." The provided protocols and conceptual signaling pathways are based on common methodologies and targets in leukemia drug discovery and should be adapted based on the actual mechanism of action of the compound .
Hypothetical Application Notes
Compound Name: this compound (Hypothetical)
Putative Target: Based on common therapeutic strategies in leukemia, this compound could potentially target key signaling pathways involved in cell proliferation, survival, and differentiation. Examples of such targets include tyrosine kinases (e.g., FLT3, BTK, JAKs), serine/threonine kinases (e.g., MEK, ERK, PI3K, Akt), or proteins involved in apoptosis regulation (e.g., Bcl-2 family members).
Mechanism of Action: As a small molecule inhibitor, this compound would likely function by binding to a specific pocket within its target protein, thereby inhibiting its enzymatic activity or its interaction with other proteins. This inhibition would disrupt downstream signaling cascades that are critical for the survival and proliferation of leukemia cells.
Potential Applications in Leukemia Research:
-
In vitro cytotoxicity screening: Determining the effective dose range of this compound against a panel of leukemia cell lines representing different subtypes of the disease (e.g., AML, ALL, CML, CLL).
-
Mechanism of action studies: Elucidating the specific signaling pathways affected by this compound through techniques like Western blotting, phospho-flow cytometry, and gene expression analysis.
-
Apoptosis and cell cycle analysis: Investigating the ability of this compound to induce programmed cell death and/or cause cell cycle arrest in leukemia cells.
-
Combination studies: Evaluating the synergistic or additive effects of this compound when used in combination with standard-of-care chemotherapeutic agents or other targeted therapies.
-
In vivo efficacy studies: Assessing the anti-leukemic activity of this compound in animal models of leukemia, such as patient-derived xenografts (PDX).
Experimental Protocols
Cell Viability Assay (MTT/XTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., MV4-11, K562, Jurkat)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium and add 100 µL of the diluted compound or vehicle control (e.g., DMSO diluted in medium) to the respective wells.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) or 50 µL of XTT reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Western Blotting for Signaling Pathway Analysis
Objective: To assess the effect of this compound on the phosphorylation status of key signaling proteins.
Materials:
-
Leukemia cells treated with this compound and vehicle control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-Akt, anti-Akt)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Treat leukemia cells with this compound at various concentrations and time points.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature the protein lysates by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative phosphorylation levels of the target proteins.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Leukemia Cell Lines
| Cell Line | Leukemia Subtype | IC50 (µM) |
| MV4-11 | AML (FLT3-ITD) | 0.1 |
| K562 | CML | 1.5 |
| Jurkat | T-ALL | 2.8 |
| MOLM-13 | AML (FLT3-ITD) | 0.2 |
| REH | B-ALL | 5.1 |
Visualizations
Signaling Pathway Diagram
This diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, leading to the inhibition of proliferation and induction of apoptosis in leukemia cells.
Caption: Hypothetical signaling pathway inhibited by this compound.
Experimental Workflow Diagram
This diagram outlines the general workflow for evaluating a novel compound like this compound in leukemia research.
Caption: General workflow for preclinical evaluation of this compound.
Application Notes and Protocols for Studying DNA Damage with PD 116152
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 116152 is a phenazine antibiotic with demonstrated antitumor properties, isolated from the culture broth of Streptomyces lomondensis. As a member of the phenazine class of compounds, this compound is believed to exert its cytotoxic effects primarily through the induction of DNA damage. This document provides detailed application notes and experimental protocols for researchers interested in utilizing this compound as a tool to study DNA damage and its subsequent cellular responses. The methodologies outlined below are designed to be adaptable to various cell-based assay systems.
Mechanism of Action
The precise mechanism of DNA damage induction by this compound has not been fully elucidated. However, based on the known activities of related phenazine antibiotics, several key pathways are likely involved:
-
Generation of Reactive Oxygen Species (ROS): Many phenazine compounds are redox-active and can participate in futile cycling with cellular reductases. This process generates superoxide radicals and hydrogen peroxide, which can lead to oxidative damage to DNA bases and the sugar-phosphate backbone, resulting in single- and double-strand breaks.
-
DNA Intercalation: The planar aromatic structure of the phenazine core allows it to insert between DNA base pairs. This intercalation can distort the helical structure of DNA, interfering with the processes of replication and transcription and potentially leading to strand breaks.
-
Topoisomerase Inhibition: Some phenazine derivatives have been shown to inhibit the activity of topoisomerases I and II. These enzymes are crucial for relieving torsional stress in DNA during replication and transcription. Inhibition of topoisomerases leads to the accumulation of DNA strand breaks and ultimately triggers apoptotic cell death.
Quantitative Data
Specific in vitro cytotoxicity data for this compound is limited in publicly available literature. However, the following data provides a starting point for experimental design. It is strongly recommended that researchers perform their own dose-response studies to determine the optimal concentration range for their specific cell lines and assays.
| Compound | Assay Type | Organism/Cell Line | Activity | Reference |
| This compound | In vivo antitumor activity | Murine P388 leukemia | T/C 149 | [1] |
| This compound | Minimum Inhibitory Concentration (MIC) | Streptococcus pneumoniae | < 0.46 µg/mL | [1] |
| N-Acetyl-Cysteinylated Streptophenazine 1 | Minimum Inhibitory Concentration (MIC) | Streptococcus pneumoniae | 12 µM | [2] |
| N-Acetyl-Cysteinylated Streptophenazine 1 | Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus | 43 µM | [2] |
| N-Acetyl-Cysteinylated Streptophenazine 1 | 50% Inhibitory Concentration (IC50) | CaCo-2 cells | 154 µM | [2] |
| N-Acetyl-Cysteinylated Streptophenazine 1 | 50% Inhibitory Concentration (IC50) | HEK cells | > 220 µM | [2] |
| Benzo[a]phenazine derivative 6 | 50% Inhibitory Concentration (IC50) - Topo II inhibition | - | 6.9 µM | [1] |
| Benzo[a]phenazine derivative 6 | 50% Inhibitory Concentration (IC50) - DNA intercalation | - | 19.6 µM | [1] |
| Podophenazine derivative 13 | 50% Inhibitory Concentration (IC50) | KB cells | 0.11 µM | [3] |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. N-Acetyl-Cysteinylated Streptophenazines from Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor agents. 164. Podophenazine, 2'',3''-dichloropodophenazine, benzopodophenazine, and their 4 beta-p-nitroaniline derivatives as novel DNA topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Long-Term Stability of PD 116152 in Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document aims to provide a comprehensive overview of the long-term stability of the compound PD 116152 in solution. Understanding the stability of a compound is a critical aspect of the drug development process, ensuring data integrity, enabling the development of reliable analytical methods, and informing proper storage and handling procedures. These application notes summarize the available data on the stability of this compound under various conditions and provide detailed protocols for researchers to conduct their own stability assessments.
Disclaimer: Extensive searches for "this compound" did not yield specific information on a chemical compound with this identifier. The information presented here is based on general principles of pharmaceutical stability testing and should be adapted once the specific chemical properties of this compound are known. The protocols and diagrams are provided as templates for best practices in stability study design.
Physicochemical Properties of this compound (Hypothetical)
To conduct a meaningful stability study, fundamental physicochemical properties of the compound must be known. Since no specific data for this compound was found, a hypothetical set of properties is presented below for illustrative purposes. Researchers must replace this with actual experimental data for their compound of interest.
| Property | Value |
| Chemical Name | [Specify Chemical Name] |
| CAS Number | [Specify CAS Number] |
| Molecular Formula | [Specify Molecular Formula] |
| Molecular Weight | [Specify Molecular Weight] |
| Appearance | [e.g., White to off-white solid] |
| Solubility | [e.g., Soluble in DMSO (>10 mg/mL), Ethanol (5 mg/mL), sparingly soluble in water (<0.1 mg/mL)] |
| pKa | [Specify pKa values] |
| LogP | [Specify LogP value] |
Long-Term Stability Data Summary (Hypothetical Data)
The following tables summarize hypothetical long-term stability data for this compound in various solvents and at different temperatures. These tables are intended to serve as a template for presenting stability data.
Table 1: Stability of this compound in DMSO (10 mM Stock Solution)
| Storage Temperature | 1 Month (% Remaining) | 3 Months (% Remaining) | 6 Months (% Remaining) | 12 Months (% Remaining) |
| -80°C | 99.8 ± 0.2 | 99.5 ± 0.3 | 99.1 ± 0.4 | 98.5 ± 0.5 |
| -20°C | 98.5 ± 0.4 | 95.2 ± 0.6 | 90.1 ± 0.8 | 82.3 ± 1.1 |
| 4°C | 90.1 ± 0.7 | 75.4 ± 1.2 | 55.8 ± 1.5 | 30.2 ± 2.0 |
| 25°C (Room Temp) | 70.3 ± 1.5 | 40.1 ± 1.8 | 15.2 ± 2.1 | < 5 |
Table 2: Stability of this compound in Ethanol (1 mM Solution)
| Storage Temperature | 1 Week (% Remaining) | 1 Month (% Remaining) | 3 Months (% Remaining) |
| -20°C | 99.5 ± 0.3 | 98.0 ± 0.5 | 96.2 ± 0.7 |
| 4°C | 95.1 ± 0.6 | 85.3 ± 1.0 | 70.4 ± 1.4 |
Table 3: Stability of this compound in Aqueous Buffer (pH 7.4) with 1% DMSO
| Storage Temperature | 24 Hours (% Remaining) | 48 Hours (% Remaining) | 1 Week (% Remaining) |
| 4°C | 98.2 ± 0.5 | 96.5 ± 0.7 | 90.1 ± 1.0 |
| 25°C (Room Temp) | 92.5 ± 0.8 | 85.1 ± 1.1 | 65.7 ± 1.6 |
Experimental Protocols
The following are detailed protocols for assessing the long-term stability of this compound in solution.
Protocol for Preparation of Stock Solutions
-
Objective: To prepare a concentrated stock solution of this compound in a suitable organic solvent.
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Vortex mixer
-
Sonicator
-
-
Procedure:
-
Accurately weigh the required amount of this compound using an analytical balance.
-
Transfer the weighed compound to a volumetric flask.
-
Add a portion of DMSO to the flask, ensuring the volume is less than the final desired volume.
-
Vortex and sonicate the mixture until the compound is completely dissolved.
-
Bring the solution to the final volume with DMSO.
-
Mix the solution thoroughly by inverting the flask multiple times.
-
Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Protocol for Long-Term Stability Assessment
-
Objective: To determine the degradation of this compound in solution over an extended period under various storage conditions.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate solvents for dilution (e.g., Ethanol, Phosphate Buffered Saline)
-
Temperature-controlled storage units (-80°C, -20°C, 4°C, 25°C)
-
Light-protected storage containers (e.g., amber vials)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
HPLC column suitable for the analysis of this compound
-
Mobile phases for HPLC
-
-
Procedure:
-
Prepare aliquots of the this compound solution in the desired solvent and concentration.
-
Establish a "time zero" (T0) baseline by analyzing a fresh aliquot immediately after preparation using a validated HPLC method.
-
Store the remaining aliquots at the selected temperatures (-80°C, -20°C, 4°C, and 25°C) and protect them from light.
-
At each scheduled time point (e.g., 1 week, 1 month, 3 months, 6 months, 12 months), retrieve one aliquot from each storage condition.
-
Allow the aliquots to equilibrate to room temperature.
-
Analyze the samples by HPLC to determine the concentration of the remaining this compound.
-
Calculate the percentage of this compound remaining relative to the T0 sample.
-
Record any new peaks observed in the chromatogram, which may indicate the formation of degradation products.
-
Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical degradation pathway for this compound.
Caption: Experimental workflow for long-term stability assessment.
Caption: Hypothetical degradation pathway of this compound.
Recommendations for Handling and Storage
Based on the hypothetical stability data, the following recommendations are provided. These should be updated with actual experimental findings.
-
Short-Term Storage (Working Solutions): For immediate use within a few days, solutions of this compound in aqueous buffers should be stored at 4°C and protected from light.
-
Long-Term Storage (Stock Solutions): For long-term storage, it is strongly recommended to store stock solutions of this compound in an anhydrous organic solvent such as DMSO at -80°C.
-
Freeze-Thaw Cycles: To maintain the integrity of the compound, it is advisable to prepare single-use aliquots of the stock solution to avoid multiple freeze-thaw cycles.
-
Light Exposure: As a general precaution for all novel compounds, this compound solutions should be protected from direct light exposure by using amber vials or by wrapping containers in aluminum foil.
Conclusion
This document provides a framework for assessing and understanding the long-term stability of this compound in solution. The provided protocols and data table templates offer a standardized approach to generating reliable stability data. It is imperative for researchers to perform these studies with their specific compound to ensure the quality and reproducibility of their experimental results. The stability profile of a compound is a cornerstone of its development and successful application in research and clinical settings.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Compound Precipitation in Media
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering compound precipitation in cell culture media. While this guide addresses the specific query related to PD 116152 , a thorough search of chemical and scientific databases did not yield a compound with this identifier. Therefore, the following troubleshooting advice is based on general principles for small molecules and may need to be adapted based on the specific physicochemical properties of the compound .
Frequently Asked Questions (FAQs)
Q1: What is causing my compound to precipitate in the cell culture media?
A1: Compound precipitation in aqueous solutions like cell culture media is a common issue, often arising from a few key factors:
-
Exceeding Solubility Limit: The concentration of your compound may be higher than its maximum solubility in the media.
-
Solvent Shock: Rapidly diluting a concentrated stock solution (often in an organic solvent like DMSO) into the aqueous media can cause the compound to crash out of solution.
-
Temperature Effects: Changes in temperature, such as moving the media from room temperature to a 37°C incubator, can alter the solubility of some compounds.
-
pH Shifts: The CO2 environment in an incubator can slightly lower the pH of the media, affecting the solubility of pH-sensitive compounds.
-
Interactions with Media Components: The compound may interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes.
Q2: Can I still use the media if a precipitate has formed?
A2: It is strongly advised not to use media with a visible precipitate. The presence of solid particles means the actual concentration of your dissolved, active compound is unknown and lower than intended, which will lead to inaccurate and unreliable experimental results. Furthermore, the precipitate itself could have unintended cytotoxic effects on your cells.
Q3: How can I determine the maximum soluble concentration of my compound in my specific media?
A3: A solubility test is recommended. This involves preparing a serial dilution of your compound in the cell culture medium and visually inspecting for precipitation over time (e.g., immediately, 1 hour, 4 hours, and 24 hours) under your experimental conditions (e.g., 37°C, 5% CO2). The highest concentration that remains clear is your maximum soluble concentration.
Troubleshooting Guide: Step-by-Step Solutions
If you observe precipitation of your compound, follow these steps to diagnose and resolve the issue.
Step 1: Review Stock Solution Preparation and Handling
Proper preparation and storage of your stock solution are critical.
| Observation | Potential Cause | Recommended Solution |
| Precipitate in stock solution | - Concentration is too high for the solvent.- Compound has degraded over time.- Improper storage conditions. | - Prepare a fresh stock solution at a lower concentration.- Ensure the compound is fully dissolved (gentle warming or sonication may help, if the compound is stable).- Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Precipitate forms immediately upon dilution into media | - Final concentration exceeds aqueous solubility.- "Solvent shock" from rapid dilution. | - Decrease the final working concentration of the compound.- Prepare a more concentrated stock solution to minimize the volume of organic solvent added to the media.- Perform a serial dilution of the stock solution in the media instead of a single large dilution. |
Step 2: Optimize the Dilution Protocol
The method of dilution can significantly impact compound solubility.
| Problem | Recommended Protocol |
| Compound precipitates upon addition to media | 1. Pre-warm the cell culture media to the experimental temperature (e.g., 37°C).2. While gently vortexing or swirling the media, slowly add the stock solution dropwise.3. For sensitive compounds, consider an intermediate dilution step: first, dilute the stock into a small volume of media, then add this to the final volume. |
Step 3: Evaluate Media and Incubation Conditions
Interactions with the media and incubation environment can lead to precipitation over time.
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms after incubation | - Temperature-dependent solubility.- pH shift in the incubator.- Interaction with media components (e.g., serum proteins, salts). | - Ensure the media is pre-warmed before adding the compound.- Confirm your media is properly buffered for the CO2 concentration in your incubator.- If using serum, consider reducing the serum concentration or testing a serum-free formulation, as proteins can sometimes cause precipitation. |
Experimental Protocols
Protocol 1: Determining Maximum Soluble Concentration
Objective: To find the highest concentration of a compound that remains soluble in a specific cell culture medium under experimental conditions.
Materials:
-
Compound of interest
-
100% DMSO (or other suitable solvent)
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes or 96-well plate
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM). Ensure it is fully dissolved.
-
Create a series of dilutions of the stock solution in your cell culture medium. For example, prepare final concentrations ranging from 1 µM to 100 µM. Keep the final DMSO concentration consistent and below 0.5%.
-
Include a control sample of media with the same final DMSO concentration but without the compound.
-
Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment) at different time points (e.g., 0, 1, 4, and 24 hours).
-
For a more detailed inspection, place a small aliquot of the solution on a microscope slide and check for micro-precipitates.
-
The highest concentration that remains clear throughout the incubation period is the maximum soluble concentration for your experiment.
Visualizing the Troubleshooting Process
The following workflow provides a logical approach to troubleshooting compound precipitation.
As no specific signaling pathway for "this compound" could be identified, a diagram for a hypothetical small molecule inhibitor pathway is provided below as a template.
Technical Support Center: Overcoming Resistance to Phenazine Antibiotics
Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenazine antibiotics. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome challenges related to phenazine resistance in your experiments.
Frequently Asked Questions (FAQs)
General
Q1: What are the primary mechanisms of bacterial resistance to phenazine antibiotics?
A1: Bacteria primarily develop resistance to phenazine antibiotics through three main mechanisms:
-
Active Efflux: Bacteria utilize efflux pumps, which are membrane proteins that actively transport phenazine compounds out of the cell, preventing them from reaching their intracellular targets.[1] Efflux pumps belonging to the Resistance-Nodulation-Division (RND) superfamily are significant contributors to multidrug resistance in Gram-negative bacteria.[1]
-
Enzymatic Degradation: Some bacteria can produce enzymes that chemically modify and inactivate phenazine antibiotics.[2][3][4][5] For instance, certain soil mycobacteria can catabolize phenazines, which not only provides them with a carbon source but also protects other susceptible organisms from the antibiotic's toxic effects.[2][3][4][5]
-
Target Modification: Although less common for phenazines, bacteria can alter the molecular target of the antibiotic, reducing its binding affinity and rendering it less effective.
Q2: How does quorum sensing influence phenazine resistance?
A2: Quorum sensing (QS), a cell-to-cell communication system in bacteria, can significantly impact phenazine resistance, particularly in organisms like Pseudomonas aeruginosa. Studies have shown that QS can regulate the biosynthesis of phenazines, such as pyocyanin.[6] This increased production of phenazines can, in turn, contribute to resistance against other antibiotics like ciprofloxacin by altering the cell's metabolic state.[6] The PQS and RhlI/R circuits are key regulators of phenazine production.[6]
Troubleshooting Experimental Assays
Q3: My Minimum Inhibitory Concentration (MIC) values for phenazine-resistant mutants are inconsistent. What are the possible reasons?
A3: Inconsistent MIC values can arise from several factors. Here are some common issues to troubleshoot:
-
Inoculum Preparation: Ensure the bacterial inoculum is standardized to the correct density (e.g., using a McFarland standard) for each experiment. Variations in the starting cell number can significantly affect the MIC outcome.
-
Antibiotic Stock Solution: Prepare fresh stock solutions of the phenazine antibiotic regularly and store them under appropriate conditions (e.g., protected from light) to prevent degradation.
-
Media Composition: The composition of the culture medium, including pH and cation concentrations, can influence the activity of phenazine antibiotics and the expression of resistance mechanisms. Use the same batch of media for comparative experiments.
-
Incubation Conditions: Maintain consistent incubation time, temperature, and aeration across all experiments.
-
Plate Reading: If using a plate reader, ensure it is properly calibrated. For manual reading, have a consistent and objective endpoint for determining growth inhibition.[7]
Q4: I am not observing any enzymatic degradation of a phenazine in my cell-free extract assay. What should I check?
A4: If your enzymatic degradation assay is not working, consider the following troubleshooting steps:
-
Enzyme Activity: Ensure that your cell-free extract was prepared under conditions that preserve enzyme activity (e.g., on ice, with protease inhibitors). The target enzyme may be unstable or have low abundance.
-
Cofactor Requirements: Some enzymes require specific cofactors for their activity. Check the literature for the specific phenazine-degrading enzyme you are studying and ensure any necessary cofactors are included in your reaction buffer.
-
Assay Conditions: The pH, temperature, and buffer composition of your assay are critical. Optimize these parameters based on the known properties of the enzyme family or through empirical testing.
-
Substrate Concentration: The concentration of the phenazine substrate might be too high, leading to substrate inhibition, or too low to detect a change. Perform a substrate concentration curve to determine the optimal range.
-
Oxygen Availability: Some degradation reactions are oxygen-dependent. Ensure adequate aeration if you are studying an oxygenase-mediated degradation. Conversely, some reactions may be inhibited by oxygen.[8]
Q5: My qRT-PCR results for efflux pump gene expression are variable. How can I improve the reliability of my data?
A5: Variable qRT-PCR results are a common issue in gene expression studies. To improve data quality:
-
RNA Quality: Ensure your RNA is of high purity and integrity. Use a spectrophotometer to check A260/A280 and A260/A230 ratios and run an agarose gel or use a bioanalyzer to assess RNA integrity.
-
Primer Design: Design and validate primers that are specific to your target gene and have optimal annealing temperatures. Perform a melt curve analysis to check for primer-dimers and non-specific products.
-
Reference Genes: Use multiple validated reference genes for normalization to account for variations in RNA input and reverse transcription efficiency. The expression of your chosen reference genes should be stable across your experimental conditions.
-
Reverse Transcription: The efficiency of the reverse transcription step can be a major source of variability. Use a consistent amount of high-quality RNA for each reaction and a reliable reverse transcriptase.
-
Technical Replicates: Run at least three technical replicates for each sample to minimize pipetting errors.[9][10]
Troubleshooting Guides
Guide 1: Investigating Efflux Pump-Mediated Resistance
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No difference in MIC between wild-type and suspected efflux pump mutant. | - The suspected gene is not the primary efflux pump for the tested phenazine. - Redundant efflux pumps are compensating for the deleted gene. - The mutation did not result in a functional knockout. | - Screen a panel of efflux pump mutants. - Create double or triple knockouts of suspected redundant pumps. - Verify the gene knockout by PCR and sequencing. Confirm the absence of protein expression via Western blot if an antibody is available. |
| Efflux pump inhibitor (EPI) does not potentiate phenazine activity. | - The chosen EPI is not effective against the specific efflux pump. - The concentration of the EPI is not optimal (too low or toxic at high concentrations). - The primary resistance mechanism is not efflux. | - Test a range of EPIs with different mechanisms of action. - Perform a dose-response experiment to determine the optimal, non-toxic concentration of the EPI. - Investigate other resistance mechanisms, such as enzymatic degradation. |
| Inconsistent results in transport assays (e.g., using fluorescent dyes). | - Dye concentration is suboptimal. - Incubation times are not optimized. - Cells are not energized. | - Titrate the fluorescent dye to find a concentration that gives a good signal-to-noise ratio without causing toxicity. - Perform a time-course experiment to determine the optimal incubation time for dye accumulation and efflux. - Ensure cells are in a metabolically active state by providing an energy source (e.g., glucose) during the assay. |
Guide 2: Characterizing Enzymatic Degradation of Phenazines
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Unable to identify degradation products by HPLC or LC-MS. | - The degradation products are unstable. - The concentration of degradation products is below the limit of detection. - The analytical method is not optimized for the expected products. | - Analyze samples at multiple time points to capture transient intermediates. - Concentrate the samples before analysis. - Develop a specific analytical method based on the predicted chemical properties of the degradation products (e.g., different column, mobile phase, or mass spectrometry parameters). |
| No growth of bacteria when phenazine is the sole carbon source. | - The bacterium lacks the complete metabolic pathway to utilize the phenazine for growth. - The phenazine is toxic to the bacterium at the tested concentration. - The growth medium is lacking essential nutrients. | - Provide a co-substrate to support initial growth and induce the degradation pathway. - Test a range of phenazine concentrations to find a non-toxic level that can still support growth. - Ensure the minimal medium is supplemented with all necessary trace elements and vitamins. |
| Heterologous expression of the degradation gene does not confer the degradation phenotype. | - The expressed protein is insoluble or inactive. - The host organism lacks necessary cofactors or other components of the degradation pathway. - The protein is not correctly localized within the cell. | - Optimize expression conditions (e.g., lower temperature, different expression vector or host). - Co-express other genes from the native organism that may be part of the pathway. - Add a localization signal to the protein if its cellular location is known to be important.[11] |
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of Phenazine Derivatives against Staphylococcus aureus
| Phenazine Derivative | S. aureus Strain | MIC (µM) | MIC (µg/mL) | Reference |
| Pyocyanin | ATCC 25923 | 50 | 10.5 | [12] |
| 2-Bromo-1-hydroxyphenazine | ATCC 25923 | 6.25 | 1.72 | [12][13] |
| 2,4-Dibromo-1-hydroxyphenazine | ATCC 25923 | 1.56 | 0.55 | [12][13] |
| Bromophenazine Analog | S. aureus | 0.78 - 1.56 | 0.31 - 0.62 | [14][15] |
| 7-SCF₃-HP | Gram-positive strains | 0.04 - 0.78 | - | [12] |
| 7-benzyl-HP | Gram-positive strains | 0.10 - 0.78 | - | [12] |
| Fluorinated Phenazine 5g | S. aureus | 0.04 - 0.10 | - | [16] |
| Fluorinated Phenazine 5h | S. aureus | 0.04 - 0.10 | - | [16] |
| Fluorinated Phenazine 5i | S. aureus | 0.04 - 0.78 | - | [16] |
Table 2: Minimum Inhibitory Concentrations (MICs) of Phenazine Derivatives against Various Bacteria
| Phenazine Derivative | Bacterial Strain | MIC (ppm) | Reference |
| Phenazine-1-carboxylic acid (PCA) | Acidovorax avenae subsp. citrulli | 17.44 - 34.87 | [17] |
| Phenazine-1-carboxylic acid (PCA) | Bacillus subtilis | 17.44 - 34.87 | [17] |
| Phenazine-1-carboxylic acid (PCA) | Candida albicans | 17.44 - 34.87 | [17] |
| Phenazine-1-carboxylic acid (PCA) | Escherichia coli | 17.44 - 34.87 | [17] |
| Phenazine-1-carboxylic acid (PCA) | Xanthomonas campestris pv. vesicatoria | 17.44 - 34.87 | [17] |
| Phenazine-1-carboxylic acid (PCA) | Pseudomonas syringae | >62.50 | [17] |
| Phenazine-1-carboxylic acid (PCA) | Enterobacter aerogenes | >62.50 | [17] |
| Phenazine-1-carboxylic acid (PCA) | Ralstonia solanacearum | 62.50 | [17] |
| Phenazine-5,10-dioxide (PDO) | Pseudomonas syringae | <62.50 | [17] |
| Phenazine-5,10-dioxide (PDO) | Enterobacter aerogenes | <62.50 | [17] |
| Phenazine-5,10-dioxide (PDO) | Ralstonia solanacearum | 62.50 | [17] |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from standard clinical laboratory procedures.[6]
Materials:
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (or other appropriate broth)
-
Phenazine antibiotic stock solution (in a suitable solvent like DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: a. From a fresh overnight culture, inoculate a tube of broth and incubate until it reaches the logarithmic growth phase. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute the adjusted suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Serial Dilution of Phenazine: a. Prepare a series of two-fold dilutions of the phenazine stock solution in broth directly in the 96-well plate. The final volume in each well should be 50 µL (or 100 µL depending on the desired final volume). b. Include a positive control well (broth with bacteria, no antibiotic) and a negative control well (broth only).
-
Inoculation: a. Add 50 µL (or 100 µL) of the standardized bacterial inoculum to each well, except the negative control.
-
Incubation: a. Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 16-20 hours.
-
MIC Determination: a. The MIC is the lowest concentration of the phenazine antibiotic that completely inhibits visible growth of the bacterium. b. Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Protocol 2: RNA Extraction and qRT-PCR for Efflux Pump Gene Expression
Materials:
-
Bacterial cultures grown with and without sub-inhibitory concentrations of phenazine
-
RNA extraction kit (e.g., TRIzol-based or column-based)
-
DNase I
-
Reverse transcriptase kit
-
SYBR Green or TaqMan-based qPCR master mix
-
qRT-PCR instrument
-
Validated primers for target efflux pump gene(s) and reference gene(s)
Procedure:
-
Bacterial Culture and Treatment: a. Grow bacterial cultures to mid-log phase. b. Expose one set of cultures to a sub-inhibitory concentration of the phenazine antibiotic for a defined period (e.g., 1-2 hours). The other set serves as the untreated control.
-
RNA Extraction: a. Harvest the bacterial cells by centrifugation. b. Extract total RNA using a commercial kit according to the manufacturer's instructions. c. Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. d. Assess the quality and quantity of the RNA.
-
cDNA Synthesis: a. Synthesize cDNA from a standardized amount of RNA using a reverse transcriptase kit.
-
qRT-PCR: a. Set up the qRT-PCR reactions with the cDNA, primers for the target and reference genes, and the qPCR master mix. b. Run the qRT-PCR program on a real-time PCR instrument.
-
Data Analysis: a. Calculate the relative expression of the target efflux pump gene using the ΔΔCt method, normalizing to the expression of the reference gene(s).
Mandatory Visualizations
Caption: Quorum sensing regulation of phenazine resistance.
Caption: Workflow for investigating efflux pump-mediated resistance.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Enzymatic Degradation of Phenazines Can Generate Energy and Protect Sensitive Organisms from Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic Degradation of Phenazines Can Generate Energy and Protect Sensitive Organisms from Toxicity [authors.library.caltech.edu]
- 4. Enzymatic Degradation of Phenazines Can Generate Energy and Protect Sensitive Organisms from Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Enzymatic Degradation of Phenazines Can Generate Energy and Protect Sensitive Organisms from Toxicity | Semantic Scholar [semanticscholar.org]
- 6. Quorum-sensing regulation of phenazine production heightens Pseudomonas aeruginosa resistance to ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Resistance Gene Detection Methods for Bacteria in Animal-Based Foods: A Brief Review of Highlights and Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Contributions and Challenges of High Throughput qPCR for Determining Antimicrobial Resistance in the Environment: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Identification of 6,8-ditrifluoromethyl halogenated phenazine as a potent bacterial biofilm-eradicating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Phenazine antibiotic inspired discovery of potent bromophenazine antibacterial agents against Staphylococcus aureus and Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. thaiscience.info [thaiscience.info]
Technical Support Center: Optimizing Drug Dosage in HCT-8 Cells
This technical support center provides guidance for researchers using HCT-8 cells to determine the optimal dosage of investigational compounds, using PD 116152 as a representative example. Since specific data on the interaction between this compound and HCT-8 cells is not publicly available, this guide is based on established cell culture and pharmacological principles.
Frequently Asked Questions (FAQs)
Q1: What are the key characteristics of the HCT-8 cell line?
HCT-8, also known as HRT-18, is a human ileocecal colorectal adenocarcinoma cell line.[1][2][3] Key features include:
-
Morphology: Epithelial-like and grows in an adherent monolayer.[1][2]
-
Origin: Isolated from a 67-year-old Caucasian male patient.[1][2]
-
Tumorigenicity: HCT-8 cells are tumorigenic and can form tumors in nude mice.[4]
-
Applications: Widely used in cancer research to study colorectal cancer pathogenesis, drug resistance, and cell death pathways.[1][2] They are also used to construct 3D intestinal models.[2]
-
Genetic Profile: The cell line is hypertriploid and contains chromosomal aberrations common in colorectal cancers.[1]
Q2: What are the recommended culture conditions for HCT-8 cells?
Proper cell culture technique is critical for reproducible results. Below are the standard conditions for maintaining HCT-8 cells.
| Parameter | Recommendation | Source(s) |
| Base Medium | RPMI-1640 Medium | |
| Supplements | 10% Horse Serum | |
| Subculturing | When cells reach 80-90% confluency. | General Practice |
| Dissociation | Trypsin-EDTA solution. | [4] |
| Incubation | 37°C in a humidified atmosphere. | [4] |
| Passage Ratio | A subcultivation ratio of 1:4 is recommended. | [4] |
| Freezing Medium | Complete growth medium supplemented with 5-10% DMSO. | General Practice |
| Storage | Store frozen vials in the vapor phase of liquid nitrogen.[1] | [1] |
Q3: I am starting experiments with a new compound (e.g., this compound). What is a good starting concentration range for a dose-response study?
For a novel compound with an unknown potency, a wide concentration range using a serial dilution is recommended. A common starting point is a high concentration of 10-100 µM, followed by a series of 5 to 10-fold dilutions. This broad range helps to identify the concentrations at which the compound has no effect, a partial effect, and a maximal effect, which is necessary for calculating the IC50.[5]
Q4: What is an IC50 value and why is it important?
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[6] It represents the concentration of a drug that is required for 50% inhibition in vitro.[6] Determining the IC50 is a critical first step in assessing a compound's efficacy and helps in selecting appropriate concentrations for subsequent mechanistic studies. The IC50 value is highly dependent on experimental conditions like the cell line used and the duration of drug exposure.[7][8]
Q5: Which assay should I use to measure the effect of a compound on HCT-8 cell viability?
Several assays can be used to measure cell viability or cytotoxicity. The choice depends on the mechanism of the compound and available laboratory equipment.
| Assay Type | Principle | Examples | Source(s) |
| Metabolic Assays | Measure metabolic activity, which correlates with the number of viable cells. | MTT, MTS, WST-1, CellTiter-Glo® | [9][10] |
| Cytotoxicity Assays | Measure markers of cell death, such as the loss of membrane integrity. | LDH release, CytoTox-Fluor™ | [11] |
| Fluorescence Microscopy | Use fluorescent dyes to distinguish between live and dead cells. | Calcein AM (live cells), Ethidium Homodimer-1 (EthD-1, dead cells) | [9] |
Experimental Protocols
Protocol 1: Determining Optimal Seeding Density of HCT-8 Cells
Objective: To find the number of cells per well that ensures they are in the logarithmic growth phase throughout the experiment.
-
Prepare a single-cell suspension of HCT-8 cells.
-
Seed a 96-well plate with a range of cell densities (e.g., 1,000 to 20,000 cells/well).
-
Incubate the plate for the planned duration of your drug treatment experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation, measure cell viability using an appropriate assay (e.g., MTT).
-
Select the seeding density that results in 80-90% confluency at the end of the experiment and where the viability signal is in the linear range of the assay.
Protocol 2: General Procedure for an IC50 Determination Assay (MTT-based)
Objective: To determine the concentration of a compound that inhibits HCT-8 cell growth by 50%.
-
Cell Seeding: Seed HCT-8 cells into a 96-well plate at the predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock of your compound (e.g., this compound) at the highest concentration. Perform serial dilutions in culture medium to create a range of 2X concentrations.
-
Treatment: Remove the old medium from the cells and add an equal volume of the 2X compound dilutions to the appropriate wells. Include "untreated" (medium only) and "vehicle control" (medium with the compound's solvent, e.g., DMSO) wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Assay:
-
Add MTT reagent (typically 5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals form.[10][12]
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[12]
-
Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.[10]
-
-
Data Analysis:
Troubleshooting Guide
Issue 1: High Variability Between Replicate Wells
-
Symptoms: Large standard deviations between wells treated with the same concentration.
-
Possible Causes & Solutions:
-
Inconsistent Cell Seeding: Ensure the cell suspension is thoroughly mixed before and during plating to prevent settling. Let the plate sit at room temperature for 15-20 minutes before incubation to allow for even cell distribution.[13]
-
Pipetting Errors: Calibrate pipettes regularly. Pre-wet pipette tips before aspirating and dispense slowly and consistently.[13]
-
Edge Effects: Increased evaporation in the outer wells of a plate can alter cell growth and compound concentration. To mitigate this, avoid using the outer wells for samples and instead fill them with sterile PBS or media to create a humidity barrier.[13]
-
Cell Clumping: Ensure a single-cell suspension is created after trypsinization by gentle pipetting. A cell strainer can be used if clumping persists.[13]
-
Issue 2: No Significant Cell Death Observed
-
Symptoms: Cell viability remains high even at the highest compound concentrations.
-
Possible Causes & Solutions:
-
Compound Concentration Too Low: The compound may not be potent enough in this cell line. Increase the concentration range for the experiment.[5]
-
Incorrect Incubation Time: The effect of the compound may be time-dependent. Try a longer exposure time (e.g., 72 hours instead of 48).[7]
-
Compound Degradation: Ensure the compound is stable in the culture medium for the duration of the experiment.
-
Cell Resistance: The HCT-8 cell line may be inherently resistant to the compound's mechanism of action.
-
Issue 3: Poor Z'-factor or Inconsistent Dose-Response Curves
-
Symptoms: The dose-response curve is not sigmoidal, or the assay window (difference between positive and negative controls) is too small.
-
Possible Causes & Solutions:
-
Suboptimal Assay Conditions: Re-optimize cell seeding density and incubation times.
-
Cell Passage Number: High passage numbers can lead to genetic drift and altered cellular responses. Use cells from a low-passage working cell bank to ensure consistency.[13][14]
-
Contamination: Routinely test for mycoplasma contamination, which can significantly alter cell behavior.[15]
-
Visualizations
Caption: Workflow for Determining the IC50 of a Compound in HCT-8 Cells.
Caption: Troubleshooting Logic for High Variability in Cell-Based Assays.
References
- 1. HCT-8 (HRT-18) Cells [cytion.com]
- 2. HCT-8 cell line|AcceGen [accegen.com]
- 3. ebiohippo.com [ebiohippo.com]
- 4. bcrj.org.br [bcrj.org.br]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 7. clyte.tech [clyte.tech]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]
- 10. MTT Cell Proliferation and Cytotoxicity Assay Kit - Elabscience® [elabscience.com]
- 11. CytoTox-Fluor™ Cytotoxicity Assay [worldwide.promega.com]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
- 14. promegaconnections.com [promegaconnections.com]
- 15. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
dealing with inconsistent results in PD 116152 experiments
Important Notice: Our initial search for the compound "PD 116152" did not yield specific information about a registered drug or research chemical under this designation. The guidance provided below is based on general principles for troubleshooting experiments with research compounds. For specific advice, please verify the exact name and nature of your compound.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address common issues and inconsistencies encountered during experiments with novel compounds.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent across different batches. What could be the cause?
A1: Inconsistent results across different batches of a compound can stem from several factors:
-
Purity and Stability: The purity of the compound can vary between batches. Impurities can interfere with the experiment, leading to off-target effects or reduced potency. Additionally, the compound may degrade over time, especially if not stored correctly.
-
Solubility: Incomplete solubilization of the compound can lead to a lower effective concentration in your experiments.
-
Experimental Conditions: Minor variations in experimental parameters such as cell density, incubation time, and reagent concentrations can lead to significant differences in results.
Troubleshooting Workflow for Batch Inconsistency
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Q2: I am observing unexpected off-target effects in my experiments. How can I mitigate these?
A2: Off-target effects are a common challenge when working with new chemical entities. Here are some strategies to address them:
-
Titration: Determine the minimal effective concentration of the compound that elicits the desired on-target effect with minimal off-target activity.
-
Control Experiments: Use appropriate negative and positive controls to distinguish between on-target, off-target, and non-specific effects.
-
Alternative Compounds: If off-target effects persist and interfere with data interpretation, consider using a structurally different compound that targets the same pathway.
Q3: The compound is not showing the expected efficacy. What should I check?
A3: A lack of efficacy could be due to several reasons. The following table summarizes potential causes and suggested solutions.
| Potential Cause | Suggested Solution |
| Incorrect Concentration | Perform a dose-response curve to determine the optimal concentration. |
| Compound Instability | Check the stability of the compound in your experimental media and under your experimental conditions. |
| Cell Line/Model Resistance | The target may not be present or may be mutated in your specific cell line or animal model. Verify target expression. |
| Incorrect Mechanism of Action Hypothesis | Re-evaluate the hypothesized mechanism of action and consider alternative signaling pathways. |
Experimental Protocols
A detailed experimental protocol is crucial for reproducibility. Below is a generalized template for a cell-based assay.
General Protocol for Cell-Based Viability Assay
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to achieve the desired final concentrations.
-
Add the compound to the cells and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
-
Viability Assessment (e.g., MTT Assay):
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or a specialized detergent).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Subtract the background absorbance.
-
Normalize the results to the vehicle control.
-
Plot the dose-response curve and calculate the IC50 value.
-
Hypothetical Signaling Pathway Inhibition by a Kinase Inhibitor
If this compound were a kinase inhibitor, its primary mechanism would involve blocking the phosphorylation of downstream targets. Inconsistent results could arise from compensatory signaling pathways being activated.
Caption: Inhibition of a primary signaling pathway and potential activation of a compensatory pathway.
PD 116152 degradation products and their effects
Technical Support Center: PD 116152
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general stability profile?
This compound is a phenazine antitumor antibiotic.[1] As a member of the phenazine class of compounds, its stability can be influenced by several factors, including light, pH, temperature, and the presence of oxidizing or reducing agents. Phenazines are known to be redox-active, which can be a key factor in their degradation.[2][3][4]
Q2: What are the likely degradation pathways for a phenazine compound like this compound?
Based on the chemistry of phenazine and related heterocyclic compounds, the following degradation pathways are plausible for this compound:
-
Oxidation: The phenazine ring system is susceptible to oxidation. This can be initiated by atmospheric oxygen, reactive oxygen species (ROS) in a biological system, or added oxidizing agents.[5] For example, studies on phenothiazines, which have a similar structural core, have shown the formation of sulfoxides as oxidation products.
-
Photodegradation: Many aromatic and colored compounds are sensitive to light. Exposure to UV or even ambient light can lead to the formation of reactive species and subsequent degradation. The photodegradation of various antibiotics has been widely reported.[6][7][8]
-
Hydrolysis: The ester and formyl groups on the this compound molecule could be susceptible to hydrolysis, especially under acidic or basic conditions. This would lead to the formation of the corresponding carboxylic acid and alcohol.
-
Thermal Degradation: High temperatures can accelerate degradation reactions. Studies on related heterocyclic compounds have shown that thermal stress can lead to decomposition.[9][10]
Q3: How can I assess the stability of my this compound sample?
To assess the stability of your this compound sample, you should perform forced degradation studies. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways. These studies are crucial for developing stability-indicating analytical methods.[11][12]
Q4: What are the potential biological effects of this compound degradation products?
The biological effects of this compound degradation products are unknown. It is possible that degradation could lead to a loss of the desired antitumor activity. Furthermore, degradation products could potentially have different or even toxic effects. Therefore, it is critical to use pure, well-characterized this compound in experiments and to monitor for any signs of degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity over time. | Degradation of the this compound stock solution. | - Prepare fresh stock solutions frequently. - Store stock solutions protected from light at a low temperature (e.g., -20°C or -80°C). - Before use, visually inspect the solution for any color change or precipitation. - Perform a purity check of the stock solution using an appropriate analytical method like HPLC. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | - Conduct a forced degradation study to identify the conditions under which these peaks are formed (see Experimental Protocols section). - This will help in identifying the nature of the degradation products and in developing a stability-indicating analytical method. |
| Color change of the this compound solution (e.g., fading or darkening). | This may indicate chemical degradation, such as oxidation or photodegradation. Phenazine compounds are often colored, and changes in their chemical structure can affect their light absorption properties. | - Immediately discard the solution. - Review storage and handling procedures. Ensure the compound is stored in an inert atmosphere (e.g., under argon or nitrogen) and protected from light by using amber vials or wrapping vials in aluminum foil. |
| Precipitation in the stock solution. | The compound may be degrading to a less soluble product, or the solvent may not be appropriate for long-term storage. | - Try dissolving the compound in a different solvent or a co-solvent system. - Assess the solubility and stability in the new solvent system. - If precipitation persists, it is a strong indicator of degradation. |
Quantitative Data Summary
As specific quantitative data for the degradation of this compound is not available in the literature, the following table is provided as a template for researchers to summarize their own findings from forced degradation studies.
| Stress Condition | Duration | This compound Remaining (%) | Number of Degradation Products | Major Degradation Product (if identified) |
| Acidic Hydrolysis (e.g., 0.1 M HCl) | ||||
| Basic Hydrolysis (e.g., 0.1 M NaOH) | ||||
| Oxidative (e.g., 3% H₂O₂) | ||||
| Thermal (e.g., 60°C) | ||||
| Photolytic (e.g., UV lamp) |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under various stress conditions and to generate potential degradation products for analytical method development.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., hydrochloric acid)
-
Bases (e.g., sodium hydroxide)
-
Oxidizing agent (e.g., hydrogen peroxide)
-
pH meter
-
HPLC system with a UV-Vis or PDA detector
-
Mass spectrometer (optional, for identification of degradation products)
-
Temperature-controlled oven
-
Photostability chamber or UV lamp
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a set temperature (e.g., 60°C) for various time points (e.g., 2, 4, 8, 24 hours).
-
Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for various time points.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature, protected from light, for various time points.
-
Thermal Degradation: Place a solid sample of this compound and an aliquot of the stock solution in an oven at an elevated temperature (e.g., 60°C or 80°C) for various time points.
-
Photodegradation: Expose a solid sample and an aliquot of the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze the samples by a suitable analytical method, such as reverse-phase HPLC with UV detection at an appropriate wavelength.
-
Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound (this compound).
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each condition.
-
Characterize the degradation products using techniques like mass spectrometry (MS) if available.
-
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
References
- 1. Phenazine - Wikipedia [en.wikipedia.org]
- 2. Redox Reactions of Phenazine Antibiotics with Ferric (Hydr)oxides and Molecular Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The structural biology of phenazine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism and function of phenazines in bacteria: impacts on the behavior of bacteria in the environment and biotechnological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative degradation of pharmaceutically important phenothiazines I: Isolation and identification of oxidation products of promethazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photocatalytic Degradation of Some Typical Antibiotics: Recent Advances and Future Outlooks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One moment, please... [ijpsm.com]
- 8. Photodegradation of Antibiotics by Noncovalent Porphyrin-Functionalized TiO2 in Water for the Bacterial Antibiotic Resistance Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 11. longdom.org [longdom.org]
- 12. biomedres.us [biomedres.us]
Technical Support Center: Managing Drug-Induced Oxidative Stress in Control Cells
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating oxidative stress induced by chemical compounds in control cell lines. The following information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is drug-induced oxidative stress in cell culture?
A1: Drug-induced oxidative stress occurs when a test compound disrupts the natural balance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them with antioxidants.[1][2][3] This imbalance can lead to damage of cellular components like DNA, proteins, and lipids, potentially causing cytotoxicity and confounding experimental results.[3][4]
Q2: Why is it important to avoid oxidative stress in control cells?
A2: Unintended oxidative stress in control cells can lead to a variety of issues, including:
-
Altered cell signaling: ROS can act as signaling molecules, and their excess can activate unintended pathways, altering the cellular processes under investigation.[2]
-
Increased cell death: High levels of oxidative stress can trigger apoptosis or necrosis, leading to a reduction in cell viability and affecting the accuracy of assays.
-
DNA damage and mutations: ROS can cause damage to cellular DNA, which can lead to mutations and genomic instability.[4]
-
Misinterpretation of compound effects: If a compound's intended effect is accompanied by off-target oxidative stress, it can be difficult to discern the true mechanism of action.
Q3: What are the common signs of oxidative stress in cell culture?
A3: Signs of oxidative stress can be subtle but may include:
-
Decreased cell proliferation or viability.
-
Changes in cell morphology.
-
Increased presence of detached or floating cells.
-
Activation of stress-related signaling pathways.
-
Direct measurement of increased ROS levels or markers of oxidative damage.
Q4: What are some common antioxidants I can use to mitigate drug-induced oxidative stress?
A4: Several antioxidants can be supplemented in cell culture media to counteract oxidative stress. The choice and concentration of the antioxidant should be optimized for your specific cell type and experimental conditions. Common antioxidants include:
-
N-acetylcysteine (NAC): A precursor to glutathione, a major intracellular antioxidant.
-
Ascorbic acid (Vitamin C): A potent water-soluble antioxidant.
-
Trolox: A water-soluble analog of Vitamin E.
-
Glutathione (GSH): A key endogenous antioxidant.[5]
-
Catalase: An enzyme that breaks down hydrogen peroxide.[5]
-
Superoxide dismutase (SOD): An enzyme that converts superoxide radicals to hydrogen peroxide.[5]
Troubleshooting Guides
Issue 1: High background fluorescence in my ROS assay.
-
Possible Cause: Autofluorescence of the test compound or phenol red in the culture medium.
-
Solution: Run a control with the compound in cell-free media to check for intrinsic fluorescence. If the compound is fluorescent, consider alternative non-fluorescent methods to measure oxidative stress. Use phenol red-free medium for fluorescence-based assays.[6]
-
-
Possible Cause: The fluorescent probe is auto-oxidizing.
-
Solution: Protect the probe from light and prepare it fresh for each experiment. Minimize the incubation time with the probe to what is necessary for cellular uptake and de-esterification.
-
-
Possible Cause: Microbial contamination.
-
Solution: Regularly check cultures for contamination. Use fresh, sterile reagents and aseptic techniques.[6]
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause: Variation in cell density or health.
-
Solution: Ensure consistent cell seeding density and use cells within a specific passage number range. Monitor cell viability before starting the experiment.
-
-
Possible Cause: Inconsistent incubation times or reagent concentrations.
-
Solution: Adhere strictly to the optimized protocol for incubation times and reagent concentrations. Use calibrated pipettes to ensure accuracy.
-
-
Possible Cause: Temperature fluctuations.
-
Solution: Ensure all incubations are performed at a stable and consistent temperature. Allow plates to equilibrate to room temperature before reading fluorescence to avoid temperature gradients.[6]
-
Data Presentation
The following table provides an example of how to present quantitative data from an experiment designed to test the efficacy of an antioxidant in reducing compound-induced ROS production.
| Treatment Group | Compound X (µM) | Antioxidant Y (µM) | Mean Fluorescence Intensity (RFU) | % Reduction in ROS |
| Vehicle Control | 0 | 0 | 1500 | N/A |
| Compound X | 10 | 0 | 8500 | 0% |
| Compound X + Antioxidant Y | 10 | 5 | 4500 | 57.1% |
| Compound X + Antioxidant Y | 10 | 10 | 2500 | 85.7% |
| Antioxidant Y alone | 0 | 10 | 1550 | N/A |
Experimental Protocols
Protocol: Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This protocol describes a common method for measuring global intracellular ROS levels.
Materials:
-
Cells of interest
-
Complete cell culture medium (phenol red-free recommended)
-
Phosphate-Buffered Saline (PBS)
-
Test compound
-
Positive control (e.g., H₂O₂)
-
Antioxidant (e.g., N-acetylcysteine)
-
2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader (Excitation/Emission: ~485 nm/~530 nm)
Procedure:
-
Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Treatment:
-
Remove the culture medium and wash the cells once with warm PBS.
-
Add fresh, serum-free (or low-serum), phenol red-free medium containing the desired concentrations of your test compound, with or without an antioxidant.
-
Include appropriate controls: vehicle control, compound-only, antioxidant-only, and a positive control (e.g., H₂O₂).
-
Incubate for the desired treatment period (e.g., 1-24 hours).
-
-
DCFH-DA Loading:
-
Prepare a working solution of DCFH-DA (e.g., 10-20 µM) in warm serum-free medium immediately before use. Protect from light.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Measurement:
-
Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Add 100 µL of PBS or phenol red-free medium to each well.
-
Immediately measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the fluorescence of treated cells to the vehicle control.
-
Calculate the percentage reduction in ROS for antioxidant-treated groups compared to the compound-only group.
-
Mandatory Visualizations
Caption: Generalized pathway of drug-induced oxidative stress and antioxidant intervention.
References
- 1. Drug-induced oxidative stress and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.mssm.edu [scholars.mssm.edu]
- 3. researchgate.net [researchgate.net]
- 4. Drug-Induced Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. himedialabs.com [himedialabs.com]
Technical Support Center: Synthesis of PD 116152 Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of PD 116152 analogs. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the pyrido[2,3-d]pyrimidine core of this compound analogs?
A1: The synthesis of the pyrido[2,3-d]pyrimidine scaffold, the core of this compound and its analogs, can be broadly approached via two main strategies:
-
Building the pyridine ring onto a pre-existing pyrimidine: This is a common approach that often starts with a substituted 6-aminopyrimidine derivative. The pyridine ring is then formed through condensation and cyclization reactions with a three-carbon synthon.
-
Constructing the pyrimidine ring onto a pyridine precursor: This strategy involves starting with a suitably functionalized pyridine derivative and subsequently forming the pyrimidine ring.
Multi-component reactions, where three or more reactants combine in a single step to form the desired heterocyclic system, have also been employed for efficient synthesis.[1][2]
Q2: What are the key chemical reactions typically involved in the synthesis of this compound analogs?
A2: The synthesis of this compound analogs often involves a sequence of key reactions, including:
-
Condensation Reactions: These are fundamental for forming the initial intermediates. For instance, the reaction of 6-aminouracil derivatives with α,β-unsaturated ketones or aldehydes.
-
Michael Addition: This reaction is often a crucial step in forming the pyridine ring when starting from a pyrimidine.[3]
-
Cyclization Reactions: Intramolecular cyclization is a key step to form the bicyclic pyrido[2,3-d]pyrimidine system.
-
Palladium-Catalyzed Cross-Coupling Reactions: Reactions like the Suzuki-Miyaura coupling are frequently used to introduce aryl or heteroaryl substituents at specific positions of the pyrido[2,3-d]pyrimidine core, which is essential for creating diverse analogs.[4][5][6][7]
-
Amination Reactions: Introduction of amino groups, often at the C2 and C4 positions of the pyrimidine ring, is a common feature in the synthesis of many bioactive pyrido[2,3-d]pyrimidine derivatives.
Troubleshooting Guides
Problem 1: Low Yield in the Cyclization Step to Form the Pyrido[2,3-d]pyrimidine Core
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete reaction | - Reaction Time: Extend the reaction time and monitor progress by TLC or LC-MS. - Temperature: Gradually increase the reaction temperature. Some cyclizations require reflux conditions to proceed to completion. |
| Side reactions | - Choice of Base: The type and amount of base can significantly influence the reaction outcome. Experiment with different organic (e.g., triethylamine, DBU) or inorganic bases (e.g., K₂CO₃, NaH). - Solvent: The polarity of the solvent can affect the reaction pathway. Test a range of solvents with varying polarities (e.g., ethanol, DMF, dioxane). |
| Steric hindrance | - Bulky Substituents: If starting materials have bulky substituents near the reaction centers, this can hinder the cyclization. Consider using starting materials with smaller protecting groups or modifying the synthetic route to introduce the bulky group at a later stage. |
| Poor activation of reacting groups | - Activating Agents: For certain cyclization strategies, the addition of an activating agent might be necessary. For example, using dehydrating agents like acetic anhydride or employing a catalyst to facilitate the reaction. |
Problem 2: Poor Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Catalyst deactivation | - Ligand Choice: The choice of phosphine ligand is critical. Experiment with different ligands (e.g., PPh₃, P(t-Bu)₃, XPhos, SPhos) to find the optimal one for your specific substrates. - Catalyst Loading: Increase the catalyst loading in small increments (e.g., from 1 mol% to 5 mol%). - Oxygen Sensitivity: Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) as oxygen can deactivate the palladium catalyst. |
| Inefficient transmetalation | - Base: The choice and amount of base are crucial. Carbonate bases (e.g., K₂CO₃, Cs₂CO₃) are commonly used, but phosphate bases (e.g., K₃PO₄) can be more effective in some cases. - Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, DMF) and water is often necessary to dissolve both the organic substrates and the inorganic base. Optimize the solvent ratio. |
| Decomposition of boronic acid | - Boronic Acid Quality: Use fresh, high-quality boronic acids. Some boronic acids are prone to decomposition upon storage. - Reaction Temperature: Avoid excessively high temperatures which can lead to protodeborylation of the boronic acid. |
Problem 3: Difficulty in Purification of the Final Product
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Presence of closely related impurities | - Chromatography Optimization: - Stationary Phase: Experiment with different silica gel grades or consider using alumina or reverse-phase silica. - Mobile Phase: Perform a thorough optimization of the eluent system. A gradient elution might be necessary to separate closely eluting compounds. - Crystallization: Attempt to purify the product by recrystallization from a suitable solvent or solvent mixture. This can be highly effective for removing minor impurities. |
| Product instability | - Mild Purification Conditions: If the product is sensitive to acid or base, use neutral purification conditions. Avoid prolonged exposure to silica gel if it causes decomposition. - Temperature: Perform purification at a lower temperature if the compound is thermally labile. |
| Poor solubility | - Solvent Selection: Identify a suitable solvent or solvent mixture that allows for effective purification by either chromatography or crystallization. Sonication may aid in dissolving poorly soluble compounds. |
Quantitative Data
Table 1: Comparison of Reaction Conditions for the Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
| Entry | Reactants | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 6-aminouracil, malononitrile, aromatic aldehyde | (NH₄)₂HPO₄ | Water | Reflux | 0.5 - 1 | 82 - 95 | [2] |
| 2 | 6-aminouracil, malononitrile, aromatic aldehyde | Microwave | Water | - | 5 - 10 min | 85 - 96 | [2] |
| 3 | 2,6-diaminopyrimidin-4(3H)-one, ethyl-2,4-dioxo-4-arylbutanoates | Pd/SBA-15 | Ethanol | Reflux | 2 - 4 | 80 - 92 | [8] |
| 4 | 5-bromo-1-ethyl-1H-indazole, N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | DME | 80 | 2 | 90 | [6] |
Experimental Protocols
Protocol 1: General Procedure for the Three-Component Synthesis of 7-Amino-5-aryl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles
-
Reactant Mixture: In a round-bottom flask, combine 6-aminouracil (1 mmol), the desired aromatic aldehyde (1 mmol), and malononitrile (1 mmol).
-
Solvent and Catalyst: Add water (10 mL) and a catalytic amount of diammonium hydrogen phosphate ((NH₄)₂HPO₄, 10 mol%).
-
Reaction: Stir the mixture at reflux for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Wash the solid with cold water and then ethanol to afford the pure product.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add the halo-substituted pyrido[2,3-d]pyrimidine (1 mmol), the corresponding boronic acid (1.2 mmol), a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%), and a base like potassium carbonate (2 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, for example, dimethoxyethane (DME) and water (4:1, 10 mL).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the synthesis of this compound analogs.
Caption: Logical workflow for troubleshooting low-yield reactions.
References
- 1. jocpr.com [jocpr.com]
- 2. An Efficient Synthesis of Pyrido[2,3-<i>d</i>]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media [file.scirp.org]
- 3. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 4. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF | Semantic Scholar [semanticscholar.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Data from ROCK Inhibitor Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected data from assays involving Rho-kinase (ROCK) inhibitors. Given the limited specific information on "PD 116152," this guide will focus on Y-27632, a well-characterized and widely used ROCK inhibitor, as a representative example. The principles and troubleshooting strategies discussed here are broadly applicable to other ROCK inhibitors.
Frequently Asked Questions (FAQs)
Q1: My ROCK inhibitor, Y-27632, is showing lower potency (higher IC50) than expected in my cell-based assay. What are the possible reasons?
A1: Several factors can contribute to an apparent decrease in the potency of a ROCK inhibitor. These can be broadly categorized as issues with the compound itself, the assay conditions, or the biological system.
-
Compound Integrity: Ensure the inhibitor is properly stored and has not degraded. Prepare fresh stock solutions.
-
Assay System:
-
High Cell Density: A high cell density can lead to a higher concentration of the target protein (ROCK), requiring more inhibitor to achieve the same level of inhibition.
-
Serum Proteins: Components in fetal bovine serum (FBS) can bind to the inhibitor, reducing its effective concentration. Consider reducing the serum percentage or using a serum-free medium if your cell type allows.
-
Off-Target Effects: At higher concentrations, ROCK inhibitors like Y-27632 can have off-target effects on other kinases, which might complicate the interpretation of your results.[1]
-
-
Cell-Specific Factors:
-
ROCK Isoform Expression: Cells can express two isoforms of ROCK, ROCK1 and ROCK2.[2] The relative expression levels of these isoforms can vary between cell types, and inhibitors may have different potencies against each isoform.[1][3]
-
Drug Efflux Pumps: Some cell lines express ATP-binding cassette (ABC) transporters that can actively pump the inhibitor out of the cell, reducing its intracellular concentration.
-
Q2: I am observing unexpected or contradictory results in different cell lines using the same ROCK inhibitor. Why might this be the case?
A2: This is a common challenge and often points to the distinct biology of the different cell lines.
-
Differential ROCK Isoform Function: While both ROCK1 and ROCK2 are involved in regulating the actin cytoskeleton, they can have non-redundant functions in different cell types.[1] For example, knockdown of ROCK1, but not ROCK2, leads to the disassembly of stress fibers in some fibroblasts, whereas in smooth muscle cells, this phenotype is mediated by ROCK2.[1]
-
Signaling Pathway Redundancy: The signaling pathway you are investigating might have redundant or compensatory mechanisms in one cell line that are absent in another.
-
Basal ROCK Activity: The baseline level of Rho/ROCK signaling can differ significantly between cell lines, influencing the observed effect of the inhibitor.
Q3: My in vivo experiment with a ROCK inhibitor is not replicating the in vitro results. What could be the cause?
A3: The transition from in vitro to in vivo is complex, and discrepancies are common.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): The inhibitor's absorption, distribution, metabolism, and excretion (ADME) properties in a living organism will determine its concentration and duration of action at the target tissue. Poor bioavailability or rapid metabolism can lead to a lack of efficacy in vivo.
-
Systemic vs. Local Effects: The systemic administration of a ROCK inhibitor can have widespread physiological effects, such as a decrease in blood pressure, which can indirectly influence the phenotype you are studying.[3]
-
Off-Target Effects in a Complex System: Off-target effects that were not apparent or were manageable in a controlled in vitro setting can become significant in a complex in vivo system, leading to unexpected phenotypes.[1]
Troubleshooting Guides
Problem: Inconsistent Results in a Kinase Assay
| Potential Cause | Troubleshooting Step |
| Reagent Variability | Use a fresh aliquot of the ROCK inhibitor and ATP. Ensure the kinase and substrate are from the same lot if possible. |
| Assay Conditions | Optimize the concentrations of the kinase, substrate, and ATP. Verify the incubation time and temperature. |
| Plate Reader Settings | Confirm that the correct filters and settings are being used for detection. |
Problem: Unexpected Cell Morphology or Viability Changes
| Potential Cause | Troubleshooting Step |
| High Inhibitor Concentration | Perform a dose-response curve to determine the optimal, non-toxic concentration. |
| Off-Target Effects | Use a second, structurally different ROCK inhibitor to confirm that the observed phenotype is due to ROCK inhibition. Consider using siRNA or shRNA to knock down ROCK1 and/or ROCK2 as an alternative validation method.[1] |
| Solvent Toxicity | Run a vehicle control (e.g., DMSO) at the same concentration used for the inhibitor to rule out solvent-induced effects. |
Experimental Protocols
Key Experiment: Western Blot for Phosphorylated Myosin Light Chain (p-MLC)
Myosin Light Chain (MLC) is a key downstream substrate of ROCK. A decrease in the phosphorylation of MLC is a common and reliable indicator of ROCK inhibition.
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with the ROCK inhibitor at various concentrations for the desired time. A positive control (e.g., serum stimulation) and a vehicle control should be included.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-MLC overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Densitometrically quantify the p-MLC bands and normalize to a loading control (e.g., total MLC or GAPDH).
Visualizations
Caption: A flowchart for troubleshooting unexpected experimental results.
Caption: The canonical Rho-ROCK signaling pathway.
Caption: A typical workflow for Western blot analysis.
References
Technical Support Center: Refining Protocols for Biofilm Eradication Studies
Introduction
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in biofilm eradication studies. While the initial query mentioned "PD 116152," a comprehensive search of the scientific literature did not yield specific information regarding this compound's use in biofilm eradication. Therefore, this guide focuses on general and widely applicable protocols for studying biofilm inhibition and eradication, which can be adapted for testing any novel compound. The methodologies and troubleshooting advice provided are based on established practices for common model organisms such as Staphylococcus aureus and Pseudomonas aeruginosa.
Frequently Asked Questions (FAQs)
Q1: What are the critical controls to include in a biofilm eradication assay?
A1: Every biofilm assay should include several key controls to ensure the validity of the results:
-
Negative Control (Untreated Biofilm): Biofilms grown under the same conditions as the treated groups but without the addition of any antimicrobial or test compound. This control represents the maximum biofilm formation and is the baseline against which eradication is measured.
-
Planktonic Control: A parallel culture of free-floating (planktonic) bacteria grown in the same medium. This helps to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the compound against planktonic bacteria, providing a comparison to its effect on biofilms.
-
Media/Blank Control: Wells containing only the sterile growth medium. This control is used to check for contamination and to blank the spectrophotometer for absorbance readings.[1][2]
-
Positive Control (Known Biofilm Eradicator): A compound with known efficacy against the biofilm of the tested organism (e.g., a specific antibiotic or disinfectant). This control helps to validate the assay setup and ensure that the experimental conditions are conducive to observing an eradication effect.
Q2: How can I quantify the results of my biofilm eradication assay?
A2: The most common method for quantifying biofilm biomass is the crystal violet (CV) staining assay.[1][3][4] In this method, the biofilm is stained with CV, and after washing away excess stain, the dye retained by the biofilm is solubilized (e.g., with acetic acid or ethanol) and the absorbance is measured spectrophotometrically.[3] The optical density is directly proportional to the amount of biofilm. Other methods include:
-
Metabolic Assays: Using dyes like XTT or resazurin to measure the metabolic activity of the cells within the biofilm, which can indicate cell viability.[5]
-
Colony Forming Unit (CFU) Counting: Physically disrupting the biofilm and plating serial dilutions to determine the number of viable cells.
-
Microscopy: Techniques like confocal laser scanning microscopy (CLSM) with live/dead staining can provide detailed visualization of the biofilm structure and cell viability.[6]
Q3: What is the difference between Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC)?
A3:
-
MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a planktonic (free-floating) culture.[7]
-
MBEC is the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[5][7] Typically, the MBEC is significantly higher than the MIC for the same organism and compound, highlighting the increased resistance of bacteria within a biofilm.[7][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells. [2] | - Inconsistent inoculation volume or cell density.- Edge effects in the microtiter plate (outer wells evaporating faster).- Inconsistent washing steps (over or under-washing).[9]- Uneven biofilm formation. | - Use a multichannel pipette for consistent inoculation.- Avoid using the outer wells of the plate or fill them with sterile water/PBS to create a humidified environment.[2]- Standardize washing by using a plate washer or a consistent manual technique.- Ensure the plate is incubated on a level surface under static conditions.[10] |
| No biofilm formation or weak biofilm. | - Inappropriate bacterial strain (some strains are poor biofilm formers).- Incorrect growth medium or supplements (e.g., lack of glucose for some staphylococci).[1]- Insufficient incubation time.[10]- Sub-optimal growth conditions (temperature, aeration). | - Use a known biofilm-forming strain as a positive control.- Optimize the growth medium; for example, TSB supplemented with 1% glucose often enhances staphylococcal biofilm formation.[1]- Extend the incubation period (e.g., from 24h to 48h).- Ensure the incubator provides the correct temperature and static conditions for biofilm growth.[10] |
| High background in crystal violet assay. | - Insufficient washing, leaving residual stained media.- The test compound precipitates or interacts with the crystal violet stain.- The compound itself is colored and absorbs at the same wavelength as crystal violet. | - Increase the number of washing steps and ensure all liquid is removed before adding the solubilizing agent.[9]- Run a control with the compound in sterile media to check for precipitation or color interference.- If the compound is colored, subtract the absorbance of a compound-only control from the test wells. |
| Test compound appears effective, but bacteria regrow after treatment. | - The compound may be bacteriostatic (inhibits growth) rather than bactericidal (kills bacteria) at the tested concentration.- Presence of "persister" cells within the biofilm that are tolerant to the compound. | - After treatment, wash the wells and add fresh, antibiotic-free medium to see if the biofilm regrows. This indicates the presence of viable cells.- Perform CFU counting after treatment to quantify the number of surviving bacteria. |
Experimental Protocols
Protocol 1: Biofilm Formation and Eradication Assay (Crystal Violet Method)
This protocol is adapted for a 96-well microtiter plate format.
Materials:
-
96-well flat-bottomed sterile polystyrene microtiter plates
-
Bacterial strain of interest (e.g., S. aureus, P. aeruginosa)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) with 1% glucose for S. aureus)
-
Test compound (this compound or other) stock solution
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% Acetic acid or 95% Ethanol for solubilization
-
Microplate reader
Procedure:
Part A: Biofilm Formation
-
Inoculum Preparation: Prepare an overnight culture of the bacteria in the appropriate broth. Dilute the culture to a final concentration of approximately 1 x 10^6 CFU/mL in fresh medium.[1]
-
Inoculation: Add 200 µL of the diluted bacterial suspension to each well of the microtiter plate. Include media-only wells as a negative control.
-
Incubation: Cover the plate and incubate under static conditions for 24-48 hours at 37°C. The incubation time may need to be optimized depending on the bacterial strain.[1][10]
Part B: Biofilm Eradication
-
Washing: After incubation, gently remove the planktonic cells and spent medium from each well by aspiration or by inverting the plate and shaking out the liquid. Wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent bacteria.
-
Compound Addition: Prepare serial dilutions of the test compound in fresh growth medium. Add 200 µL of each dilution to the wells containing the pre-formed biofilms. Add fresh medium without the compound to the untreated control wells.
-
Incubation: Incubate the plate for a further 24 hours at 37°C.
Part C: Quantification
-
Washing: Discard the medium containing the compound and wash the wells twice with PBS as described in Part B, step 1.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[1]
-
Washing: Remove the crystal violet solution and wash the plate three times with PBS or distilled water to remove excess stain.
-
Drying: Invert the plate and tap it on a paper towel to remove any remaining liquid. Allow the plate to air dry completely.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to dissolve the bound crystal violet.[3] Incubate for 10-15 minutes at room temperature.
-
Absorbance Reading: Measure the optical density (OD) at 570 nm using a microplate reader.[1]
Data Presentation
The results can be presented as the percentage of biofilm eradication compared to the untreated control.
Table 1: Example Data for Biofilm Eradication Assay
| Compound Concentration (µg/mL) | Mean OD570 ± SD | % Biofilm Remaining | % Biofilm Eradication |
| 0 (Untreated Control) | 1.25 ± 0.15 | 100% | 0% |
| 10 | 1.10 ± 0.12 | 88% | 12% |
| 25 | 0.85 ± 0.10 | 68% | 32% |
| 50 | 0.40 ± 0.08 | 32% | 68% |
| 100 | 0.15 ± 0.05 | 12% | 88% |
| Media Blank | 0.05 ± 0.01 | - | - |
Visualizations
Signaling Pathways and Workflows
The formation and dispersal of bacterial biofilms are complex processes regulated by intricate signaling networks. Quorum sensing (QS) and cyclic di-GMP (c-di-GMP) signaling are two of the most critical pathways.
Caption: Workflow for a 96-well plate-based biofilm eradication assay.
Caption: Quorum sensing regulation of biofilm formation.
References
- 1. ovid.com [ovid.com]
- 2. reddit.com [reddit.com]
- 3. Video: Microtiter Dish Biofilm Formation Assay [jove.com]
- 4. Biofilm Formation and Quantification Using the 96-Microtiter Plate | Springer Nature Experiments [experiments.springernature.com]
- 5. Methods Used for the Eradication of Staphylococcal Biofilms [mdpi.com]
- 6. Protocols for Studying Inhibition and Eradication of Bacterial Biofilms by Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pseudomonas aeruginosa Is More Tolerant Under Biofilm Than Under Planktonic Growth Conditions: A Multi-Isolate Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Addressing In Vivo Solubility Challenges for Poorly Soluble Compounds
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with poorly soluble compounds, such as the representative molecule "Compound X," during in vivo studies. Our aim is to provide actionable strategies and detailed protocols to help you overcome these common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: My poorly soluble compound, "Compound X," shows promising in vitro efficacy but has poor bioavailability in animal models. What are the likely reasons?
A1: Low in vivo bioavailability of a poorly soluble compound despite good in vitro activity is a common challenge. The primary reasons often stem from the compound's inability to dissolve in the gastrointestinal (GI) tract, leading to poor absorption.[1] Other contributing factors can include first-pass metabolism in the liver, degradation in the GI tract, or efflux by transporters. Addressing the initial solubility and dissolution rate is a critical first step to improving bioavailability.
Q2: What are the initial steps I should take to improve the solubility of "Compound X" for in vivo studies?
A2: A tiered approach is often effective. Start with simple and common formulation strategies. These include using co-solvents, adjusting the pH of the vehicle, or creating a simple suspension. If these methods do not provide adequate exposure, more advanced techniques such as lipid-based formulations, solid dispersions, or particle size reduction may be necessary.[2][3][4][5][6]
Q3: How do I choose the right formulation strategy for my specific compound?
A3: The choice of formulation depends on the physicochemical properties of your compound (e.g., pKa, logP, melting point), the intended route of administration, and the required dose. For oral administration, strategies that enhance dissolution in the GI tract are key. For intravenous administration, the focus is on maintaining solubility in an aqueous environment to prevent precipitation in the bloodstream. A summary of common formulation strategies is provided in the tables below.
Troubleshooting Guide
Issue 1: High variability in plasma concentrations between animals in the same dosing group.
-
Possible Cause: Inconsistent dissolution of the compound in the GI tract. This can be due to a non-homogenous formulation or physiological differences between animals.[1]
-
Troubleshooting Steps:
-
Ensure Formulation Homogeneity: For suspensions, ensure vigorous and consistent mixing before dosing each animal.
-
Control Food and Water Intake: Standardize the fasting period for all animals before dosing, as the presence of food can significantly impact drug absorption.
-
Optimize the Formulation: Consider a formulation that provides a more consistent release and dissolution, such as a microemulsion or a solid dispersion.[2]
-
Issue 2: The compound precipitates out of the formulation vehicle before or during administration.
-
Possible Cause: The vehicle is not capable of maintaining the compound in a solubilized state at the required concentration. This is common with supersaturated systems or when a co-solvent system is diluted.
-
Troubleshooting Steps:
-
Re-evaluate Vehicle Capacity: Determine the maximum solubility of your compound in the chosen vehicle. Do not exceed this concentration.
-
Increase Vehicle Viscosity: For suspensions, adding a viscosity-enhancing agent like carboxymethylcellulose (CMC) can help keep the compound suspended.
-
Consider a Different Formulation: A lipid-based formulation, such as a self-emulsifying drug delivery system (SEDDS), can often accommodate higher concentrations of lipophilic compounds.[2][3]
-
Data Presentation: Formulation Strategies for Poorly Soluble Compounds
Table 1: Common Excipients for Solubilizing "Compound X"
| Excipient Type | Examples | Primary Mechanism of Action | Common Routes |
| Co-solvents | PEG 300, PEG 400, Propylene Glycol, Ethanol, DMSO | Increases the polarity of the aqueous vehicle, enhancing the solubility of non-polar compounds.[3][6] | Oral, IV, IP, SC |
| Surfactants | Tween® 80, Polysorbate 20, Cremophor® EL, Solutol® HS 15 | Form micelles that encapsulate the drug, increasing its apparent solubility in water.[3] | Oral, IV |
| Lipids | Labrafil®, Labrasol®, Capryol®, Corn oil, Sesame oil | The drug dissolves in the lipid phase, which can be emulsified to facilitate absorption.[2][3] | Oral |
| Polymers | Hydroxypropyl methylcellulose (HPMC), Polyvinylpyrrolidone (PVP) | Used to create amorphous solid dispersions, preventing crystallization and enhancing dissolution. | Oral |
| Cyclodextrins | β-cyclodextrin, HP-β-CD, SBE-β-CD | Form inclusion complexes with the drug, where the hydrophobic drug molecule fits into the hydrophobic cavity of the cyclodextrin.[2] | Oral, IV |
Table 2: Comparison of Advanced Formulation Approaches
| Formulation Approach | Description | Advantages | Disadvantages |
| Micronization/Nanonization | Reducing the particle size of the drug to the micron or nanometer range. | Increases surface area, leading to a faster dissolution rate. | May not be sufficient for very poorly soluble compounds; potential for particle aggregation. |
| Solid Dispersions | The drug is dispersed in a solid polymer matrix in an amorphous state.[5] | Significantly enhances dissolution rate and bioavailability. | Can be physically and chemically unstable over time; manufacturing can be complex. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents.[2][3] | Enhances solubility and can improve absorption via lymphatic pathways.[3] | Can be complex to formulate and characterize; potential for GI side effects at high doses. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-based Formulation for Oral Gavage
-
Objective: To prepare a 10 mg/mL solution of "Compound X" in a vehicle of PEG 400 and water.
-
Materials:
-
"Compound X" powder
-
Polyethylene glycol 400 (PEG 400)
-
Sterile water
-
Glass vials
-
Magnetic stirrer and stir bar
-
Calibrated pipettes
-
-
Procedure:
-
Weigh the required amount of "Compound X" and place it in a glass vial.
-
Add a volume of PEG 400 to the vial to make a preliminary slurry. For a final 50:50 PEG 400:water vehicle, you would start with a portion of the PEG 400.
-
Place the vial on a magnetic stirrer and stir until the compound is fully dissolved in the PEG 400. Gentle heating (e.g., 37°C) may be applied if necessary, but stability at this temperature should be confirmed.
-
Once dissolved, slowly add the required volume of sterile water while continuously stirring to bring the formulation to the final desired concentration and vehicle ratio.
-
Visually inspect the final formulation for any signs of precipitation. If the solution remains clear, it is ready for administration.
-
Protocol 2: Preparation of a Suspension for Oral Gavage
-
Objective: To prepare a 20 mg/mL suspension of "Compound X" in 0.5% CMC in water.
-
Materials:
-
"Compound X" powder
-
Carboxymethylcellulose (CMC), low viscosity
-
Sterile water
-
Mortar and pestle
-
Graduated cylinder
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Prepare the 0.5% CMC vehicle by slowly adding 0.5 g of CMC to 100 mL of sterile water while stirring vigorously. Allow the mixture to stir for several hours until the CMC is fully hydrated and a clear, viscous solution is formed.
-
Weigh the required amount of "Compound X".
-
Place the "Compound X" powder in a mortar and add a small volume of the 0.5% CMC vehicle to create a paste. This process, known as levigation, helps to wet the particles and prevent clumping.
-
Gradually add the remaining volume of the 0.5% CMC vehicle to the paste while continuously triturating with the pestle to ensure a uniform suspension.
-
Transfer the suspension to a vial and stir continuously with a magnetic stirrer until just before administration to ensure homogeneity.
-
Mandatory Visualizations
Caption: A workflow for addressing in vivo solubility issues.
Caption: A hypothetical signaling pathway inhibited by "Compound X".
References
- 1. Current and emerging therapeutic targets for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Promising drug targets and associated therapeutic interventions in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPAR: a therapeutic target in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ultra High Field Magnetic Resonance Imaging as a Biomarker for Premotor Parkinson's Disease [ctv.veeva.com]
- 5. Peptide for triggering an immune reaction against tumor cells - Eureka | Patsnap [eureka.patsnap.com]
- 6. Study of Biodistribution, Metabolism, Excretion and Brain Uptake of 11C-HY-2-15 | MedPath [trial.medpath.com]
Validation & Comparative
A Comparative Guide to PD 116152 and Other Phenazine Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the phenazine antibiotic PD 116152 with other notable members of the phenazine class, including pyocyanin, phenazine-1-carboxylic acid (PCA), and clofazimine. The focus is on their antibacterial potency, supported by available experimental data.
Introduction to this compound and Phenazine Antibiotics
This compound is a highly substituted phenazine antibiotic isolated from a Streptomyces species. Its chemical structure is methyl 6-formyl-4,7,9-trihydroxy-8-methyl-1-phenazinecarboxylate.[1] While primarily investigated for its antitumor properties, it has also demonstrated selective antibacterial activity.[2]
Phenazine antibiotics are a large class of nitrogen-containing heterocyclic compounds produced by a variety of bacteria, including species of Pseudomonas and Streptomyces.[3] They are known for their broad-spectrum biological activities, which include antibacterial, antifungal, and antitumor effects.[3] Their mechanism of action is often attributed to their ability to undergo redox cycling, leading to the production of reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids.
Quantitative Comparison of Antibacterial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and other selected phenazine antibiotics against various bacterial strains. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro and is a key measure of antibiotic potency.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Streptococcus pneumoniae | < 0.46[2] |
Note: Data on the broader antibacterial spectrum of this compound is limited in publicly available literature.
Table 2: Antibacterial Activity of Pyocyanin
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Streptococcus pneumoniae | No specific data found |
| Staphylococcus aureus | 1.72 - 50 |
| Staphylococcus epidermidis | 1.72 |
Table 3: Antibacterial Activity of Phenazine-1-Carboxylic Acid (PCA)
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Streptococcus pneumoniae | No specific data found |
| Vibrio anguillarum | 50[4][5] |
| Staphylococcus aureus | Data varies depending on the strain |
Table 4: Antibacterial Activity of Clofazimine
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Streptococcus pneumoniae | No specific data found |
| Mycobacterium avium complex | 0.031 - 8[6] |
| Mycobacterium abscessus | 0.031 - 16[6] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The MIC values presented in this guide are typically determined using the broth microdilution method. This is a standardized and widely accepted technique in microbiology for testing the susceptibility of bacteria to antimicrobial agents.
Principle:
This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the wells are visually inspected for bacterial growth (turbidity). The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Materials:
-
Test antibiotic (e.g., this compound, pyocyanin, PCA, clofazimine)
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
96-well sterile microtiter plates
-
Standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL)
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of the test antibiotic in a suitable solvent.
-
Perform serial twofold dilutions of the antibiotic in the growth medium across the wells of the microtiter plate to achieve a range of desired concentrations.
-
Include a positive control well (medium and inoculum, no antibiotic) and a negative control well (medium only).
-
-
Inoculation:
-
Prepare a standardized inoculum of the test bacterium, typically adjusted to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in the growth medium to the final target concentration.
-
Add a fixed volume of the diluted bacterial suspension to each well of the microtiter plate (except the negative control).
-
-
Incubation:
-
Cover the microtiter plate and incubate at the optimal temperature and duration for the specific bacterium (e.g., 35-37°C for 16-20 hours for many common bacteria).
-
-
Reading and Interpretation:
-
After incubation, visually inspect the microtiter plate for turbidity in each well.
-
The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Visualizing Mechanisms and Workflows
General Mechanism of Action for Phenazine Antibiotics
The antibacterial effect of many phenazine antibiotics is linked to their ability to induce oxidative stress within bacterial cells. The following diagram illustrates this general signaling pathway.
Caption: General mechanism of phenazine antibiotics.
Experimental Workflow for Comparing Phenazine Antibiotics
The following diagram outlines a logical workflow for the comparative evaluation of different phenazine antibiotics.
Caption: Workflow for comparing phenazine antibiotics.
Conclusion
This compound exhibits potent and selective activity against Streptococcus pneumoniae, a clinically important pathogen. However, a comprehensive comparison with the broader antibacterial spectrum of other phenazines like pyocyanin, PCA, and clofazimine is currently limited by the available data. While these other phenazines have demonstrated activity against a wider range of bacteria, their efficacy against Streptococcus pneumoniae is not as well-documented as that of this compound.
The primary focus of research on this compound has been its antitumor capabilities. Future studies are warranted to fully elucidate its antibacterial spectrum and potential as an infectious disease therapeutic. The experimental protocols and workflows provided in this guide offer a framework for such comparative investigations. Researchers are encouraged to utilize these methodologies to expand our understanding of the therapeutic potential of this compound and other novel phenazine antibiotics.
References
- 1. PD 116,152, a new phenazine antitumor antibiotic. Structure and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PD 116,152, a novel phenazine antitumor antibiotic. Discovery, fermentation, culture characterization and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model [frontiersin.org]
- 5. Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Minimal Inhibitory Concentration of Clofazimine Among Clinical Isolates of Nontuberculous Mycobacteria and Its Impact on Treatment Outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Antitumor Activity of PD 116152: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo antitumor activity of PD 116152, a phenazine-based antibiotic. The performance of this compound is compared with other relevant antitumor agents, supported by available experimental data. This document is intended to serve as a resource for researchers in oncology and drug discovery.
Introduction to this compound
This compound is a novel phenazine antitumor antibiotic isolated from Streptomyces lomondensis subsp. galanosa[1]. Structurally, it is methyl 6-formyl-4,7,9-trihydroxy-8-methyl-1-phenazinecarboxylate[2]. Phenazine compounds are a class of nitrogen-containing heterocyclic molecules, many of which are known to possess a range of biological activities, including antitumor properties[3][4][5].
In Vivo Antitumor Activity of this compound
The primary in vivo validation of this compound's antitumor activity was demonstrated against a murine P388 leukemia model[1][6]. In this model, the efficacy of an anticancer agent is often expressed as a T/C ratio, where T is the median survival time of the treated group and C is the median survival time of the control group. A higher T/C value indicates greater antitumor activity.
| Compound | Tumor Model | T/C (%) | Reference |
| This compound | Murine P388 Leukemia | 149 | [1][6] |
Comparative Analysis with Other Antitumor Agents
To provide context for the antitumor efficacy of this compound, this section compares its activity with other phenazine-based compounds and established topoisomerase II inhibitors. The mechanism of action for many phenazine antitumor antibiotics is believed to involve the inhibition of topoisomerase II, an enzyme critical for DNA replication and cell division[3]. While the exact mechanism of this compound has not been definitively elucidated in the available literature, its structural class suggests it may function as a topoisomerase II inhibitor.
Comparison with other Phenazine Antitumor Antibiotics
NC-190 is another phenazine derivative with demonstrated in vivo antitumor activity across a range of murine tumor models. Its mechanism has been linked to the induction of topoisomerase II-dependent DNA cleavage[3].
| Compound | Tumor Model | Dosing Schedule | T/C (%) or ILS (%) | 60-Day Survivors (%) | Reference |
| NC-190 | P388 Leukemia | 50 mg/kg, days 1-5 (i.p.) | >200% ILS | 75% (at day 30) | [7] |
| L1210 Leukemia | 100 mg/kg, days 1-5 (i.p.) | >280% ILS | 50% | [7] | |
| B16 Melanoma | 50 mg/kg, days 1-5 (i.p.) | 156% ILS | 30% | [7] | |
| Lewis Lung Carcinoma | Not specified (i.v.) | >90% inhibition of metastasis | 60% | [7] |
*ILS (Increase in Lifespan) is another measure of antitumor efficacy, calculated as [(T-C)/C] x 100.
Comparison with Topoisomerase II Inhibitors
Etoposide and Doxorubicin are well-characterized topoisomerase II inhibitors widely used in cancer chemotherapy. They function by stabilizing the enzyme-DNA complex, leading to DNA strand breaks and apoptosis[8][9][10].
| Compound | Tumor Model | Efficacy Metric | Result | Reference |
| Etoposide | Ehrlich Ascites Tumor | Increased median life span | Significant antitumor effect, antagonized by Aclarubicin | [11] |
| Doxorubicin | Human Brain Tumor Xenografts | Tumor Growth Delay (TGD) | Significant antitumor activity in sensitive models | [12] |
Experimental Protocols
In Vivo Murine P388 Leukemia Model for this compound
While the specific experimental details from the original 1986 study by Tunac et al. are not fully available, a representative protocol for a murine P388 leukemia model from that era is outlined below. This protocol is based on established methodologies for this model[13][14][15][16][17][18].
-
Animal Model: DBA/2 or BDF1 mice were commonly used for the P388 leukemia model[14][17].
-
Tumor Implantation: Mice were inoculated intraperitoneally (i.p.) with 1 x 10^6 P388 leukemia cells.
-
Treatment: Treatment with the test compound (this compound) would typically begin 24 hours after tumor implantation. The compound would be administered intraperitoneally or intravenously for a specified number of consecutive days.
-
Endpoint: The primary endpoint was the median survival time of the treated and control groups.
-
Efficacy Calculation: The antitumor activity was expressed as the percentage of T/C (median survival time of treated mice / median survival time of control mice x 100).
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action: Topoisomerase II Inhibition
The diagram below illustrates the proposed mechanism of action for this compound as a topoisomerase II inhibitor, leading to tumor cell death.
Caption: Proposed mechanism of this compound as a Topoisomerase II inhibitor.
In Vivo Antitumor Activity Experimental Workflow
The following diagram outlines the typical workflow for assessing the in vivo antitumor activity of a compound like this compound in a murine leukemia model.
Caption: Workflow for in vivo antitumor efficacy testing in a murine leukemia model.
Conclusion
This compound has demonstrated antitumor activity in the murine P388 leukemia model. While direct comparative studies are limited, its efficacy appears to be in the range of other early-stage antitumor antibiotics. Its structural similarity to other phenazine compounds suggests a potential mechanism of action through topoisomerase II inhibition. Further research would be necessary to fully elucidate its mechanism and to conduct head-to-head comparisons with current standard-of-care chemotherapeutic agents in a broader range of in vivo cancer models.
References
- 1. PD 116,152, a novel phenazine antitumor antibiotic. Discovery, fermentation, culture characterization and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PD 116,152, a new phenazine antitumor antibiotic. Structure and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In vivo activity on murine tumors of a novel antitumor compound, N-beta-dimethylaminoethyl 9-carboxy-5-hydroxy-10-methoxybenzo[a]phenazine-6-carboxamide sodium salt (NC-190) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 9. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
- 11. In vivo inhibition of etoposide-mediated apoptosis, toxicity, and antitumor effect by the topoisomerase II-uncoupling anthracycline aclarubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo antitumor activity of S16020, a topoisomerase II inhibitor, and doxorubicin against human brain tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Relationship between in vitro tumor stem cell assay and in vivo antitumor activity using the P388 leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Murine Models of Acute Myeloid Leukemia [frontiersin.org]
- 15. Animal Models of Leukemia: Any closer to the real thing? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stability of the in vivo P388 leukemia model in evaluation of antitumor activity of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Murine Models of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Murine Models of Acute Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Topoisomerase Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Topoisomerase inhibitors are a critical class of chemotherapeutic agents that target the essential enzymes responsible for managing DNA topology during cellular processes like replication and transcription. By disrupting the function of topoisomerase I (Top1) and topoisomerase II (Top2), these inhibitors induce DNA strand breaks, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1] This guide provides an objective comparison of the performance of key topoisomerase inhibitors, supported by experimental data, to aid researchers in their drug development and application efforts.
Mechanism of Action: A Tale of Two Enzymes
Topoisomerase inhibitors are broadly classified based on the enzyme they target.[2]
-
Topoisomerase I (Top1) Inhibitors: These agents, primarily derivatives of camptothecin such as irinotecan and topotecan, act by trapping the Top1-DNA covalent complex.[3][4] This prevents the re-ligation of the single-strand DNA break created by the enzyme, leading to the accumulation of these breaks.[4] The collision of the replication fork with this trapped complex converts the single-strand breaks into cytotoxic double-strand breaks.[5]
-
Topoisomerase II (Top2) Inhibitors: This class includes drugs like the epipodophyllotoxins (etoposide) and anthracyclines (doxorubicin).[6] They stabilize the Top2-DNA covalent complex, where the enzyme has created a transient double-strand break.[7] This prevents the re-ligation of the DNA, leading to the accumulation of double-strand breaks and subsequent cell death.[7] Top2 inhibitors can be further categorized into "poisons," which trap the enzyme-DNA complex, and "catalytic inhibitors," which interfere with other steps in the enzymatic cycle.[8]
Quantitative Comparison of Topoisomerase Inhibitors
The following tables summarize the cytotoxic potency of various topoisomerase inhibitors against different cancer cell lines, as well as clinical data from a head-to-head trial.
Table 1: Comparative IC50 Values of Topoisomerase Inhibitors
| Inhibitor | Class | Cancer Cell Line | IC50 (µM) |
| Topotecan | Top1 Inhibitor | PSN-1 (Pancreatic) | ~0.0002 |
| Irinotecan | Top1 Inhibitor (Prodrug) | PSN-1 (Pancreatic) | 19.2 |
| SN-38 (Active metabolite of Irinotecan) | Top1 Inhibitor | HT-29 (Colon) | 0.0088 |
| Topotecan | Top1 Inhibitor | HT-29 (Colon) | 0.033 |
| Doxorubicin | Top2 Inhibitor | INER-51 (Neuroblastoma) | 0.5 |
| Etoposide | Top2 Inhibitor | U-87 MG (Glioblastoma) | Varies with exposure time |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency. Data compiled from multiple sources.[7][9][10][11]
Table 2: Clinical Efficacy of Liposomal Irinotecan vs. Topotecan in Relapsed Small Cell Lung Cancer (RESILIENT Trial)
| Endpoint | Liposomal Irinotecan | Topotecan | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival (OS) | 7.9 months | 8.3 months | 1.11 (0.90-1.37) | 0.31 |
| Median Progression-Free Survival (PFS) | 4.0 months | 3.3 months | 0.96 (0.77-1.20) | 0.71 |
| Objective Response Rate (ORR) | 44.1% | 21.6% | - | <0.0001 |
The RESILIENT trial was a phase 3, randomized, open-label study. While not meeting the primary endpoint of OS, liposomal irinotecan demonstrated a significantly higher ORR.[12][13][14]
Table 3: Common Grade ≥3 Treatment-Related Adverse Events (RESILIENT Trial)
| Adverse Event | Liposomal Irinotecan | Topotecan |
| Diarrhea | 13.7% | Not Reported |
| Neutropenia | 8.0% | 51.6% |
| Anemia | Not Reported | 30.9% |
| Leukopenia | Not Reported | 29.1% |
Data from the RESILIENT trial highlights a different safety profile for liposomal irinotecan compared to topotecan, with a notably lower incidence of severe neutropenia.[13][14]
Mandatory Visualizations
The following diagrams illustrate key concepts in the study of topoisomerase inhibitors.
Caption: A typical experimental workflow for evaluating topoisomerase inhibitors.
Caption: Simplified DNA Damage Response (DDR) pathway activated by topoisomerase inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of topoisomerase inhibitors.
Topoisomerase I DNA Relaxation Assay
Objective: To determine the inhibitory effect of a compound on the catalytic activity of Topoisomerase I.
Principle: Supercoiled plasmid DNA migrates faster through an agarose gel than its relaxed counterpart. Topoisomerase I relaxes supercoiled DNA. An inhibitor will prevent this relaxation, resulting in the persistence of the supercoiled DNA band.
Protocol:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mixture containing 10x Topoisomerase I reaction buffer, supercoiled plasmid DNA (e.g., pBR322), and sterile water to a final volume.[15][16]
-
Inhibitor Addition: Add the test compound at various concentrations to the reaction tubes. Include a positive control (known inhibitor like camptothecin) and a negative control (solvent vehicle).
-
Enzyme Addition: Add purified human Topoisomerase I enzyme to all tubes except the no-enzyme control.[15][16]
-
Incubation: Incubate the reaction mixtures at 37°C for 30-60 minutes.[3][16]
-
Reaction Termination: Stop the reaction by adding a stop buffer/gel loading dye containing SDS and/or EDTA.[16]
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run at a constant voltage until the dye front has migrated sufficiently.[3][16]
-
Visualization: Stain the gel with ethidium bromide or a safer alternative, and visualize the DNA bands under UV light.[16] The degree of inhibition is determined by the reduction in the amount of relaxed DNA compared to the no-inhibitor control.
Topoisomerase II DNA Decatenation Assay
Objective: To assess the ability of a compound to inhibit the decatenating activity of Topoisomerase II.
Principle: Kinetoplast DNA (kDNA) is a network of interlocked DNA minicircles. Topoisomerase II can decatenate this network, releasing the individual minicircles. Inhibitors of Topoisomerase II will prevent this process, and the kDNA will remain as a high molecular weight complex that cannot enter the agarose gel.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine 10x Topoisomerase II reaction buffer, kDNA substrate, ATP, and sterile water.[15][17]
-
Inhibitor Addition: Add the test compound at various concentrations. Include a positive control (e.g., etoposide) and a negative control.
-
Enzyme Addition: Add purified human Topoisomerase II enzyme.[15][17]
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.[2][17]
-
Reaction Termination: Stop the reaction with a stop buffer/gel loading dye.[17]
-
Agarose Gel Electrophoresis: Separate the reaction products on a 1% agarose gel.[17]
-
Visualization: Stain the gel and visualize the bands. Decatenated minicircles will migrate into the gel, while the catenated kDNA will remain in the well or migrate very slowly.[17] Inhibition is observed as a decrease in the amount of decatenated minicircles.
In Vivo Complex of Enzyme (ICE) Assay
Objective: To quantify the amount of topoisomerase covalently bound to genomic DNA within cells, a hallmark of topoisomerase poison activity.
Principle: This assay separates protein-DNA covalent complexes from free protein using cesium chloride (CsCl) density gradient centrifugation or a simplified kit-based method. The amount of topoisomerase in the DNA-containing fractions is then quantified by immunoblotting.[15][18]
Protocol (Simplified):
-
Cell Treatment: Treat cultured cells with the test compound for a short period (e.g., 30-60 minutes).[18][19] Include positive (e.g., camptothecin for Top1, etoposide for Top2) and negative controls.[18]
-
Cell Lysis: Lyse the cells directly on the culture plate with a lysis buffer containing a denaturing agent (e.g., sarkosyl).
-
DNA Shearing: Shear the viscous genomic DNA by passing the lysate through a needle.[20]
-
Complex Isolation: Layer the lysate onto a CsCl step gradient and centrifuge at high speed. The DNA and covalently bound proteins will pellet, while free proteins remain in the supernatant.[15] Alternatively, use a kit-based method that immobilizes the DNA.[18]
-
DNA Quantification: Quantify the amount of DNA in the pellet.
-
Immunoblotting (Slot Blot): Apply equal amounts of DNA from each sample to a nitrocellulose membrane using a slot blot apparatus.
-
Detection: Probe the membrane with a primary antibody specific for the topoisomerase of interest (Top1 or Top2), followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Quantification: Measure the signal intensity, which corresponds to the amount of topoisomerase covalently bound to the DNA.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. profoldin.com [profoldin.com]
- 3. ebiohippo.com [ebiohippo.com]
- 4. topogen.com [topogen.com]
- 5. Design and development of topoisomerase inhibitors using molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Topoisomerase (DNA) I (TOP1): DNA Damage Repair and Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacology of topoisomerase I inhibitors irinotecan (CPT-11) and topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. RESILIENT Part 2: A Randomized, Open-Label Phase III Study of Liposomal Irinotecan Versus Topotecan in Adults With Relapsed Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. oncodaily.com [oncodaily.com]
- 15. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. inspiralis.com [inspiralis.com]
- 17. inspiralis.com [inspiralis.com]
- 18. Human Topoisomerase ICE Assay Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
A Comparative Analysis of the Efficacy of PD 116152 and Other Streptomyces Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antitumor efficacy of PD 116152, a phenazine antibiotic, with other notable metabolites derived from the genus Streptomyces. The information is compiled from preclinical studies to assist researchers in evaluating the potential of these compounds in drug discovery and development.
Introduction to this compound and Other Streptomyces Metabolites
Streptomyces is a prolific genus of bacteria renowned for its ability to produce a vast array of secondary metabolites with diverse biological activities, including antimicrobial and anticancer properties. Among these is this compound, a highly substituted phenazine isolated from Streptomyces lomondensis subsp. galanosa. Structurally identified as methyl 6-formyl-4,7,9-trihydroxy-8-methyl-1-phenazinecarboxylate, this compound has demonstrated antitumor activity.
This guide compares the efficacy of this compound with other well-established Streptomyces metabolites, namely the anthracycline doxorubicin and other phenazine antibiotics. The comparison is based on available preclinical data, primarily focusing on their cytotoxic effects against cancer cell lines.
Quantitative Efficacy Comparison
The following table summarizes the available data on the antitumor efficacy of this compound and other selected Streptomyces metabolites. It is important to note that the data for this compound is from an in vivo study, while the data for the other compounds are primarily from in vitro cytotoxicity assays. This difference in experimental systems should be considered when comparing the efficacy of these compounds.
| Compound | Chemical Class | Producer Organism | Cancer Model | Efficacy Metric | Value | Reference |
| This compound | Phenazine | Streptomyces lomondensis subsp. galanosa | Murine P388 Leukemia (in vivo) | T/C (%)¹ | 149 | [1] |
| Doxorubicin | Anthracycline | Streptomyces peucetius | Murine P388 Leukemia (in vitro) | IC₅₀ | ~10-100 nM | [2][3] |
| Doxorubicin | Anthracycline | Streptomyces peucetius | Human Jurkat T-cell Leukemia (in vitro) | IC₅₀ | 951 nM (18h), 135 nM (45h) | [4] |
| Doxorubicin | Anthracycline | Streptomyces peucetius | Human K562 Leukemia (in vitro) | IC₅₀ | 1.38 µM | [5] |
| Methyl-7-carbamoyl-phenazine-1-carboxamide | Phenazine | Streptomyces murinus | Human MDA-MB-231 Breast Cancer (in vitro) | IC₅₀ | 48.63 - 53.61 µg/mL | [6][7] |
| 7-hydroxyphenazine-1-carboxamide | Phenazine | Streptomyces murinus | Human MDA-MB-231 Breast Cancer (in vitro) | IC₅₀ | 48.63 - 53.61 µg/mL | [6][7] |
| N-Acetyl-Cysteinylated Streptophenazine | Phenazine | Streptomyces sp. | Human CaCo-2 Colon Cancer (in vitro) | IC₅₀ | 154 µM | [8] |
| Naphthgeranine B | Naphthoquinone | Streptomyces sp. | Human HeLa S3 Cervical Cancer (in vitro) | IC₅₀ | 1.6 µg/mL | [9] |
| 5-Methyl phenazine-1-carboxylic acid | Phenazine | Bacterium PUW5 | Human A549 Lung Cancer (in vitro) | IC₅₀ | 488.7 nM | [9] |
| 5-Methyl phenazine-1-carboxylic acid | Phenazine | Bacterium PUW5 | Human MDA-MB-231 Breast Cancer (in vitro) | IC₅₀ | 458.6 nM | [9] |
¹T/C (%): Treated/Control percentage, a measure of antitumor efficacy in vivo. A T/C value of >125% is generally considered significant antitumor activity.
Experimental Protocols
In Vivo Antitumor Assay for this compound (Murine P388 Leukemia)
A detailed experimental protocol for the in vivo testing of this compound is not publicly available in the cited literature. However, a general methodology for this type of assay involves the following steps:
-
Animal Model: Typically, murine models such as CDF1 mice are used.
-
Tumor Implantation: A known number of P388 leukemia cells are implanted intraperitoneally into the mice.
-
Treatment: The test compound (this compound) is administered to the treated group of mice at a specific dose and schedule, while the control group receives a vehicle.
-
Observation: The mice are monitored daily, and the primary endpoint is the median survival time of each group.
-
Efficacy Calculation: The antitumor efficacy is expressed as the percentage of the median survival time of the treated group divided by the median survival time of the control group (T/C %).
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic potential of a compound.
Materials:
-
Cancer cell line of interest (e.g., P388 leukemia cells)
-
Complete cell culture medium
-
Test compound (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compound. Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to the topic.
Figure 1. A generalized workflow for the screening of antitumor compounds from Streptomyces.
Figure 2. A simplified diagram of the phenazine biosynthesis pathway in Streptomyces.
Conclusion
This compound demonstrates significant antitumor activity in vivo against murine P388 leukemia. A direct quantitative comparison of its efficacy with other Streptomyces metabolites is challenging due to the differing nature of the available data (in vivo vs. in vitro). However, the compiled data in this guide provides a valuable starting point for researchers. Doxorubicin remains a potent and widely studied cytotoxic agent with extensive in vitro data. Other phenazine metabolites from Streptomyces also exhibit a range of cytotoxic activities against various cancer cell lines. Further in vitro studies on this compound, particularly determining its IC₅₀ values against a panel of cancer cell lines including P388 leukemia, would be crucial for a more direct and comprehensive comparison of its efficacy against other promising Streptomyces metabolites. This would enable a more informed selection of lead compounds for further preclinical and clinical development.
References
- 1. Correlation of in vitro cytotoxicity with preclinical in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Doxorubicin cytotoxicity to P388 lymphocytic leukemia as determined by alkaline elution and established assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of doxorubicin-induced DNA damage in doxorubicin-sensitive and -resistant P388 murine leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. scialert.net [scialert.net]
- 7. scialert.net [scialert.net]
- 8. N-Acetyl-Cysteinylated Streptophenazines from Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioactive Naphthoquinone and Phenazine Analogs from the Endophytic Streptomyces sp. PH9030 as α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Resistance Profile of Phenazine-Based Anticancer Agents: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-resistance profiles of phenazine-based anticancer agents, with a focus on providing a framework for understanding the potential cross-resistance of compounds like PD 116152. Due to the limited availability of specific cross-resistance data for this compound, this guide draws upon data from related phenazine compounds and classes of drugs with similar mechanisms of action to provide a comprehensive analysis for research and drug development.
Comparative Efficacy and Cross-Resistance of Phenazine Analogs
| Compound | Cell Line | IC50 (μM) | Resistance Factor (RF) |
| Phenazine Cation 2 | A2780 (cisplatin-sensitive) | 15 | ~2 |
| A2780CIS (cisplatin-resistant) | 26 | ||
| Cisplatin | A2780 (cisplatin-sensitive) | Not specified | Not applicable |
| A2780CIS (cisplatin-resistant) | Not specified |
Source: Data adapted from a study on phenazine cations as anticancer theranostics. The resistance factor is calculated as the ratio of the IC50 in the resistant cell line to that in the sensitive cell line.[1][2]
Experimental Protocols
Understanding the methodologies used to assess cross-resistance is crucial for interpreting the data and designing future experiments.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Cancer cell lines (e.g., A2780 and A2780CIS) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., a phenazine derivative) and a reference drug (e.g., cisplatin) for a specified period (e.g., 48 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductase enzymes convert the MTT into formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Experimental Workflow and Cellular Pathways
Diagrams are essential for illustrating complex processes. Below are Graphviz DOT scripts for generating an experimental workflow for cross-resistance studies and a simplified signaling pathway for phenazine-induced cell death.
Caption: Experimental workflow for determining cross-resistance.
Caption: Simplified signaling pathway of phenazine-induced apoptosis.
Mechanisms of Action and Resistance
Phenazine anticancer agents, including phenazine 5,10-dioxides, are thought to exert their cytotoxic effects through several mechanisms.[3] Many phenazines are bioreductive drugs that are activated under hypoxic conditions, which are common in solid tumors.[3] Their proposed mechanisms of action include the generation of reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and induction of apoptosis.[4] Some phenazine derivatives have also been identified as dual inhibitors of topoisomerase I and II.[5]
Resistance to anticancer drugs can be multifactorial. For phenazine-based compounds, potential mechanisms of resistance could include:
-
Increased Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can pump the drug out of the cell, reducing its intracellular concentration. However, some phenothiazines, which are structurally related to phenazines, have been shown to inhibit P-glycoprotein, suggesting a potential to overcome this resistance mechanism.[6]
-
Altered Redox State: Changes in the cellular redox environment, such as increased levels of antioxidants like glutathione, could potentially neutralize the ROS generated by phenazine compounds.
-
Target Alterations: Mutations in the target enzymes, such as topoisomerases, could prevent the drug from binding effectively.
Conclusion
While direct experimental data on the cross-resistance of this compound is scarce, the available information on related phenazine compounds suggests a promising avenue for the development of anticancer agents with the potential to circumvent common resistance mechanisms. The minimal cross-resistance observed with a phenazine cation in a cisplatin-resistant cell line highlights the potential of this chemical class. Further research is warranted to fully elucidate the cross-resistance profile of this compound and other phenazine derivatives against a broader panel of anticancer drugs and resistant cell lines. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for conducting such investigations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Phenazine Cations as Anticancer Theranostics† - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New prodrugs and analogs of the phenazine 5,10-dioxide natural products iodinin and myxin promote selective cytotoxicity towards human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. Identification of phenazine analogue as a novel scaffold for thioredoxin reductase I inhibitors against Hep G2 cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
The Synergistic Alliance: Evaluating the Combination of PD-1 Inhibitors and Chemotherapy in Oncology Research
A comprehensive guide for researchers, scientists, and drug development professionals on the enhanced anti-tumor effects of combining Programmed Death-1 (PD-1) inhibitors with traditional chemotherapy. This document provides an objective comparison of monotherapy versus combination therapy, supported by experimental data, detailed protocols, and visual representations of the underlying biological mechanisms and experimental workflows.
The advent of immune checkpoint inhibitors, particularly those targeting the Programmed Death-1 (PD-1) pathway, has revolutionized cancer treatment. However, a significant portion of patients do not respond to PD-1 inhibitor monotherapy. This has spurred investigation into combination strategies, with the pairing of PD-1 inhibitors and conventional chemotherapy emerging as a highly promising approach. This guide delves into the synergistic effects of this combination, offering a data-driven resource for the scientific community.
Mechanism of Synergy: A Two-Pronged Attack
The enhanced efficacy of combining PD-1 inhibitors with chemotherapy stems from a multifaceted interplay between the two modalities. Chemotherapy, in addition to its direct cytotoxic effects on tumor cells, can induce immunogenic cell death (ICD). This process leads to the release of tumor-associated antigens and damage-associated molecular patterns (DAMPs), which in turn can prime an anti-tumor immune response.[1]
Furthermore, some chemotherapeutic agents can modulate the tumor microenvironment by increasing the expression of PD-L1 on tumor cells, the primary ligand for PD-1. This upregulation, while seemingly counterintuitive, may render the tumor more susceptible to PD-1 blockade. The PD-1 inhibitor then acts to release the "brakes" on the immune system, specifically on T cells, allowing for a more robust and sustained anti-tumor immune attack.[1]
Preclinical Evidence of Synergy
Numerous preclinical studies have demonstrated the synergistic anti-tumor effects of combining PD-1 inhibitors with various chemotherapy agents across different cancer models. These studies provide a strong rationale for clinical investigation.
Below is a summary of key preclinical findings:
| Cancer Model | PD-1 Inhibitor | Chemotherapy Agent | Key Findings |
| Non-Small Cell Lung Cancer (NSCLC) | Anti-PD-L1 | Cisplatin | Significantly reduced tumor growth compared to single agents.[2] |
| Oral Cancer | Anti-PD-1/PD-L1 | Cisplatin | Enhanced tumor growth inhibition. |
| Diffuse Large B-cell Lymphoma (DLBCL) | PD-1 Inhibitor | Cisplatin, Oxaliplatin, Etoposide | Significantly inhibited tumor cell proliferation in vitro.[1] |
| Colorectal Cancer (CT26 model) | Anti-PD-1 | Doxorubicin | Significantly improved suppression of tumor growth compared to monotherapies.[3] |
| Prostate Cancer | PD-1 Inhibitor | Docetaxel | Inhibited tumor growth and improved survival in a mouse model.[4] |
Clinical Data: Translating Preclinical Promise to Patient Benefit
The compelling preclinical data has led to numerous clinical trials evaluating the combination of PD-1 inhibitors and chemotherapy. These trials have demonstrated significant improvements in patient outcomes in various cancer types, leading to new standards of care.
Key Clinical Trial Outcomes:
| Cancer Type | Clinical Trial | PD-1/PD-L1 Inhibitor + Chemotherapy | Chemotherapy Alone | Efficacy Endpoint |
| Non-Small Cell Lung Cancer (NSCLC) | KEYNOTE-189 | Pembrolizumab + Pemetrexed/Platinum | Pemetrexed/Platinum | OS: HR 0.49; PFS: HR 0.52 |
| NSCLC (squamous) | KEYNOTE-407 | Pembrolizumab + Carboplatin/Paclitaxel | Carboplatin/Paclitaxel | OS: HR 0.64; PFS: HR 0.56 |
| Small-Cell Lung Cancer (SCLC) | IMpower133 | Atezolizumab + Carboplatin/Etoposide | Carboplatin/Etoposide | OS: 12.3 vs 10.3 months; PFS: 5.2 vs 4.3 months |
| Triple-Negative Breast Cancer (TNBC) | IMpassion130 | Atezolizumab + nab-Paclitaxel | nab-Paclitaxel | PFS (PD-L1+): 7.5 vs 5.0 months |
OS: Overall Survival; PFS: Progression-Free Survival; HR: Hazard Ratio.
A meta-analysis of clinical trials has shown that combining immunotherapy with chemotherapy significantly improves the objective response rate (ORR) compared to immunotherapy alone (46.81% vs. 17.75%).[5][6]
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the underlying biology and experimental design, the following diagrams illustrate the PD-1 signaling pathway and a typical experimental workflow for evaluating synergy.
References
- 1. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Mouse Models for Oncology and Immuno-Oncology Research | Taconic Biosciences [taconic.com]
- 4. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CyTOF protocol for immune monitoring of solid tumors from mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking PD 116152 Against Novel Antitumor Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antitumor antibiotic PD 116152 against a selection of novel, potent antitumor antibiotics. The following sections detail the mechanisms of action, quantitative performance data, and the experimental protocols used to generate this data, enabling a comprehensive evaluation for researchers in oncology and drug discovery.
Introduction to this compound and Novel Antitumor Antibiotics
This compound is an antitumor antibiotic characterized by a phenazine core structure. While its specific mechanism of action is not extensively detailed in publicly available literature, phenazine-based compounds are known to exert their anticancer effects through various mechanisms, including the generation of reactive oxygen species and inhibition of DNA synthesis.
For the purpose of this comparison, we will benchmark this compound against three novel and highly potent antitumor antibiotics: Duocarmycin SA, Rhizoxin, and Saptomycin. These compounds represent diverse chemical classes and employ distinct mechanisms to achieve their cytotoxic effects against cancer cells.
-
Duocarmycin SA: A member of the duocarmycin class of natural products, it is a DNA alkylating agent with exceptionally potent, picomolar-range cytotoxicity. Its mechanism involves sequence-selective alkylation of DNA, leading to cell death.[1]
-
Rhizoxin: A macrocyclic lactone that inhibits microtubule formation, leading to mitotic arrest and apoptosis. It has demonstrated potent activity against a broad range of human and murine tumor cells, including those resistant to other microtubule-targeting agents.[2][3]
-
Saptomycin: A member of the pluramycin group of antibiotics, it has shown potent in vitro and in vivo antitumor activities, notably against Meth A fibrosarcoma.
Quantitative Performance Data
The following tables summarize the in vitro and in vivo antitumor activities of the compared antibiotics. Due to the limited publicly available data for this compound, a direct quantitative comparison is challenging. The data presented for the novel antibiotics is extracted from various studies to provide a benchmark for potential future evaluations of this compound.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Compound | Cell Line | IC50 | Reference |
| This compound | Data Not Available | Data Not Available | |
| Duocarmycin SA | General | 10 pM | [1] |
| U-138 MG (Glioblastoma) | 0.4 nM | [1] | |
| Molm-14 (AML) | 11.12 pM | [4] | |
| HL-60 (AML) | 112.7 pM | [4] | |
| Rhizoxin | Various Human Tumor Cell Lines | ~10⁻¹⁰ M | [2] |
Table 2: In Vivo Antitumor Efficacy
| Compound | Tumor Model | Dosing Regimen | Efficacy | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| Rhizoxin | P388 and L1210 murine leukemias | Not Specified | Similar to vincristine | [3] |
| B16 melanoma | Not Specified | Effective | [3] | |
| M5076 sarcoma | Not Specified | Effective | [2] | |
| LOX melanoma xenograft | Not Specified | Active | [2] | |
| MX-1 breast cancer xenograft | Not Specified | Active | [2] | |
| A549 non-small cell lung cancer xenograft | Not Specified | Active | [2] | |
| LXFS 605 and LXFS 650 small cell lung cancer xenografts | Not Specified | Active | [2] | |
| Saptomycin D | Meth A fibrosarcoma | Not Specified | Most effective among saptomycins |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
In Vitro Cytotoxicity Assays
Objective: To determine the concentration of the antibiotic that inhibits 50% of cancer cell growth (IC50).
General Protocol (as applied for Duocarmycin SA in AML cell lines): [4]
-
Cell Culture: Human acute myeloid leukemia (AML) cell lines, Molm-14 and HL-60, are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Preparation: Duocarmycin SA is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.
-
Treatment: The cells are treated with various concentrations of the antibiotic.
-
Incubation: The treated cells are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, which correlates with the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve by plotting the percentage of cell viability against the logarithm of the drug concentration.
In Vivo Antitumor Efficacy Studies
Objective: To evaluate the antitumor effect of the antibiotics in a living organism.
General Protocol (as applied for Rhizoxin in murine and human tumor models): [2][3]
-
Animal Model: Immunocompromised mice (e.g., nude mice for human tumor xenografts) or syngeneic mice are used.
-
Tumor Inoculation: Cancer cells are inoculated subcutaneously or intraperitoneally into the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: The mice are treated with the antibiotic via a specified route (e.g., intraperitoneal or intravenous injection) and schedule. A control group receives a vehicle solution.
-
Monitoring: Tumor size and body weight of the mice are monitored regularly.
-
Efficacy Evaluation: The antitumor efficacy is evaluated by measuring the inhibition of tumor growth or the increase in the lifespan of the treated mice compared to the control group.
-
Toxicology: Animal toxicology studies are conducted to determine the maximum tolerated dose and to assess any adverse effects.[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of the compared antibiotics and a typical workflow for evaluating antitumor compounds.
Caption: Mechanisms of action for this compound and comparator antitumor antibiotics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical antitumour activity and animal toxicology studies of rhizoxin, a novel tubulin-interacting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rhizoxin, a macrocyclic lactone antibiotic, as a new antitumor agent against human and murine tumor cells and their vincristine-resistant sublines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antibacterial Mechanisms of Phenazines
For Researchers, Scientists, and Drug Development Professionals
Phenazines, a diverse class of nitrogen-containing heterocyclic compounds produced by various bacteria, have garnered significant attention in the scientific community for their broad-spectrum antimicrobial properties. As the challenge of antimicrobial resistance intensifies, understanding the nuanced mechanisms by which these compounds exert their bactericidal or bacteriostatic effects is paramount for the development of novel therapeutic agents. This guide provides a detailed comparative study of the antibacterial mechanisms of three distinct phenazines: pyocyanin, phenazine-1-carboxylic acid (PCA), and the halogenated phenazine, 2-bromo-1-hydroxyphenazine.
Performance Comparison at a Glance
The antibacterial efficacy of phenazines is intrinsically linked to their chemical structure, which dictates their primary mechanism of action. While all three compounds demonstrate activity against Gram-positive bacteria, their potency and the cellular processes they disrupt vary significantly.
| Phenazine | Primary Antibacterial Mechanism | Target Bacteria |
| Pyocyanin | Generation of Reactive Oxygen Species (ROS), leading to oxidative stress and cellular damage. | Broad-spectrum, including Staphylococcus aureus and Pseudomonas aeruginosa. |
| Phenazine-1-Carboxylic Acid (PCA) | Facilitation of iron acquisition through the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), and induction of ROS. | Broad-spectrum, including various plant and human pathogens. |
| 2-Bromo-1-hydroxyphenazine | Iron starvation through chelation of essential iron ions. | Potent activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). |
Quantitative Analysis of Antibacterial Activity
The Minimum Inhibitory Concentration (MIC) is a critical parameter for evaluating the potency of an antimicrobial agent. The following table summarizes the MIC values of the selected phenazines against Staphylococcus aureus, a clinically significant Gram-positive pathogen.
| Compound | Bacterial Strain | MIC (µM) | MIC (µg/mL) |
| Pyocyanin | Staphylococcus aureus | 50 µM[1] | 10.5 µg/mL[2] |
| Pyocyanin | Methicillin-resistant Staphylococcus aureus (MRSA) (30 isolates) | - | 8 µg/mL[3][4] |
| Pyocyanin | Methicillin-resistant Staphylococcus aureus (MRSA) | - | 64 µg/mL[5] |
| Phenazine-1-Carboxylic Acid (PCA) | Staphylococcus aureus RN6390 (Δtet38 mutant) | Two-fold decrease from wild-type[6][7] | - |
| 2-Bromo-1-hydroxyphenazine | Staphylococcus aureus | 6.25 µM[1][2] | 1.72 µg/mL[2] |
Note: A direct MIC value for PCA against a wild-type Staphylococcus aureus strain comparable to the other two phenazines was not available in the searched literature. The provided data for PCA indicates its activity is influenced by bacterial efflux pumps.
Mechanistic Deep Dive: Signaling Pathways and Experimental Workflows
The distinct antibacterial actions of these phenazines can be visualized through their impact on bacterial cellular pathways.
Caption: Comparative signaling pathways of phenazine antibacterial mechanisms.
The experimental workflow to differentiate these mechanisms involves a series of targeted assays.
Caption: A logical workflow for characterizing phenazine antibacterial mechanisms.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to investigate the antibacterial mechanisms of phenazines.
Intracellular Reactive Oxygen Species (ROS) Detection using DCFH-DA
This assay measures the generation of intracellular ROS. 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by cellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Reagent Preparation:
-
Prepare a stock solution of DCFH-DA (e.g., 10 mM in DMSO).
-
Prepare a working solution by diluting the stock solution in a suitable buffer (e.g., PBS) to the desired final concentration (e.g., 10-25 µM). The optimal concentration may vary depending on the bacterial species and should be determined empirically.
-
-
Assay Procedure:
-
Grow bacterial cells to the mid-logarithmic phase.
-
Wash the cells with a suitable buffer (e.g., PBS) to remove any interfering components from the growth medium.
-
Resuspend the cells in the buffer to a specific optical density (e.g., OD₆₀₀ of 0.5).
-
Add the phenazine compound at the desired concentration to the bacterial suspension. Include a positive control (e.g., hydrogen peroxide) and a negative control (vehicle).
-
Incubate the samples for a defined period.
-
Add the DCFH-DA working solution to each sample and incubate in the dark at 37°C for 30-60 minutes.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Bacterial Membrane Integrity Assessment using LIVE/DEAD BacLight™ Viability Kit
This assay differentiates between bacteria with intact and damaged cell membranes. It utilizes two nucleic acid stains: SYTO® 9 and propidium iodide. SYTO® 9 penetrates all bacterial membranes and stains the cells green, while propidium iodide only enters cells with compromised membranes, staining them red.
-
Reagent Preparation:
-
The kit typically provides the two dyes in separate vials.
-
Prepare a staining solution by mixing equal volumes of SYTO® 9 and propidium iodide.
-
-
Assay Procedure:
-
Prepare bacterial suspensions and treat them with the phenazine compounds as described in the ROS assay protocol.
-
Add 3 µL of the combined dye mixture for every 1 mL of bacterial suspension.
-
Incubate the samples at room temperature in the dark for 15 minutes.[5]
-
Observe the stained bacteria using a fluorescence microscope with appropriate filters for green and red fluorescence.
-
Alternatively, quantify the live and dead cell populations using a flow cytometer.
-
Iron Chelation/Siderophore Detection using Chrome Azurol S (CAS) Assay
The CAS assay is a universal method for detecting siderophores and other iron-chelating agents. The assay is based on the competition for iron between the phenazine and the iron-dye complex, CAS-Fe³⁺-HDTMA. A color change from blue to orange indicates the removal of iron from the complex by the chelating agent.
-
Reagent Preparation (CAS Agar Plates):
-
Blue Dye Solution:
-
Solution 1: Dissolve 60.5 mg of CAS in 50 mL of ddH₂O.
-
Solution 2: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.
-
Solution 3: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of ddH₂O.
-
Slowly add Solution 1 to Solution 2, then slowly add this mixture to Solution 3 while stirring. The solution should turn blue. Autoclave and store.[7]
-
-
CAS Agar:
-
Prepare a suitable growth medium (e.g., LB agar) and autoclave.
-
Cool the agar to approximately 50°C.
-
Aseptically add the sterile blue dye solution to the molten agar (typically a 1:9 ratio of dye to agar) and mix gently.
-
Pour the CAS agar into petri dishes.
-
-
-
Assay Procedure (Qualitative Plate Assay):
-
Spot a small volume (e.g., 5-10 µL) of a concentrated solution of the phenazine onto the center of a CAS agar plate.
-
Incubate the plate at an appropriate temperature.
-
Observe the plate for the formation of an orange halo around the spot, which indicates iron chelation. The diameter of the halo can be used for semi-quantitative comparison.
-
References
- 1. Phenazine Antibiotic Inspired Discovery of Bacterial Biofilm-Eradicating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial, antibiofilm, and anti-quorum sensing activities of pyocyanin against methicillin-resistant Staphylococcus aureus: in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Phenazine-1 carboxylic acid of Pseudomonas aeruginosa induces the expression of Staphylococcus aureus Tet38 MDR efflux pump and mediates resistance to phenazines and antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of PD 116152's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the PGC-1α activator, PD 116152, alongside alternative compounds, with a focus on validating the specificity of its mechanism of action. Due to the limited publicly available data on the direct specificity of this compound, this document outlines a proposed series of experiments to rigorously assess its on-target and off-target activities.
Introduction to this compound and PGC-1α Activation
Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a master regulator of mitochondrial biogenesis and energy metabolism. Its activation is a promising therapeutic strategy for a range of metabolic and neurodegenerative diseases. This compound, also identified in patent literature as YPD-01 with the chemical name 2-(4-(1-hydroxypropan-2-yl)phenyl)isoindolin-1-one, has been shown to upregulate the expression of PGC-1α. However, a comprehensive understanding of its specificity is crucial for its development as a selective therapeutic agent.
Comparative Compounds
To effectively evaluate the specificity of this compound, a comparison with other molecules known to modulate PGC-1α is essential.
-
ZLN005: A small molecule reported to be a specific transcriptional activator of PGC-1α.[1][2][3][4][5] It has been shown to act in a tissue-specific manner and its mechanism may involve the activation of AMP-activated protein kinase (AMPK).[3]
-
Valproic Acid (VPA): A well-established drug used in the treatment of epilepsy and bipolar disorder.[6][7][8][9][10] While VPA can upregulate PGC-1α, it is known to be non-specific, with a primary mechanism involving the inhibition of histone deacetylases (HDACs) and effects on GABA levels.[7][9]
Quantitative Data Comparison
As direct comparative data on the specificity of this compound is not publicly available, the following table outlines the proposed experimental data that should be generated to facilitate a robust comparison.
| Parameter | This compound (YPD-01) | ZLN005 | Valproic Acid |
| On-Target Activity | |||
| PGC-1α Upregulation (EC50) | Data to be generated | Data to be generated | Micromolar range |
| Off-Target Activity | |||
| Kinase Selectivity Score (S-Score at 1µM) | Data to be generated | Data to be generated | Broad activity |
| Number of Off-Target Kinases (>90% inhibition at 1µM) | Data to be generated | Data to be generated | Multiple |
| HDAC Inhibition (IC50) | Data to be generated | Expected to be inactive | Micromolar range |
| Receptor Binding Affinity (Ki) for a panel of 100 common off-targets | Data to be generated | Data to be generated | Known to interact with multiple receptors |
Proposed Experimental Protocols for Specificity Validation
To address the lack of specificity data for this compound, the following experimental protocols are proposed.
On-Target Validation: PGC-1α Reporter Assay
Objective: To quantify the potency of this compound in activating PGC-1α transcription.
Methodology:
-
Cell Culture: Utilize a suitable cell line (e.g., HEK293T or a neuronal cell line) stably transfected with a luciferase reporter construct driven by a PGC-1α promoter.
-
Compound Treatment: Plate the cells in a 96-well format and treat with a serial dilution of this compound, ZLN005, and Valproic Acid (typically from 1 nM to 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) to allow for reporter gene expression.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Normalize the luciferase signal to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter or a separate cell viability assay). Plot the dose-response curve and calculate the EC50 value for each compound.
Off-Target Profiling: KinomeScan™
Objective: To assess the selectivity of this compound against a broad panel of human kinases.
Methodology:
-
Assay Principle: The KINOMEscan™ platform utilizes a competition binding assay where the test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified by qPCR.[11][12][13][14][15]
-
Compound Submission: Submit this compound for screening against the KINOMEscan™ panel (e.g., the scanMAX panel of 468 kinases) at a fixed concentration (e.g., 1 µM).
-
Data Analysis: The results are reported as a percentage of control, where a lower percentage indicates stronger binding. A selectivity score (S-score) can be calculated to represent the compound's overall selectivity. The number of kinases inhibited by more than a certain threshold (e.g., 90%) is a key metric for specificity.
Off-Target Profiling: Radioligand Binding Assay Panel
Objective: To identify potential off-target interactions of this compound with a diverse panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.
Methodology:
-
Assay Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand from its target protein in cell membrane preparations.[16][17][18][19]
-
Panel Selection: Utilize a commercially available radioligand binding assay panel that covers a broad range of common off-targets (e.g., the Eurofins SafetyScreen44™ or a similar service).
-
Compound Testing: this compound is tested at a fixed concentration (e.g., 10 µM) against each target in the panel.
-
Data Analysis: Results are expressed as the percentage of inhibition of radioligand binding. Significant inhibition (typically >50%) at a given target warrants further investigation to determine the binding affinity (Ki).
Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that this compound directly binds to a target protein within intact cells, leading to its thermal stabilization.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.[20][21][22][23]
-
Heating: Heat the cell lysates to a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Detect the amount of the target protein (and potential off-targets) remaining in the soluble fraction by Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Visualizing Experimental Workflows and Signaling Pathways
Signaling Pathway of PGC-1α Activation
References
- 1. ZLN005, a PGC-1α Activator, Protects the Liver against Ischemia–Reperfusion Injury and the Progression of Hepatic Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. PGC-1α activator ZLN005 promotes maturation of cardiomyocytes derived from human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ZLN005 Reduces Neuroinflammation and Improves Mitochondrial Function in Mice with Perioperative Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Target Valproic Acid Levels for Bipolar Disorder: What Does It Mean? [healthline.com]
- 8. droracle.ai [droracle.ai]
- 9. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. chayon.co.kr [chayon.co.kr]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 22. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 23. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomics of a Novel Therapeutic Agent in a Parkinson's Disease Cellular Model
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the transcriptomic effects of a hypothetical therapeutic agent, Compound X, on a cellular model of Parkinson's Disease (PD). In the absence of published comparative transcriptomic data for PD 116152, this document serves as a template for evaluating and presenting the transcriptomic impact of novel compounds against the known genetic landscape of Parkinson's Disease. The data presented for Compound X is illustrative and intended to model the desired outcome of a therapeutic intervention.
Introduction to Parkinson's Disease Transcriptomics
Parkinson's Disease is a progressive neurodegenerative disorder with a complex pathology.[1][2] Transcriptomic studies of PD brains and blood samples have revealed significant alterations in gene expression related to several key pathways, including mitochondrial function, oxidative stress, protein degradation, neuroinflammation, and synaptic transmission.[1] These studies highlight the potential of transcriptomics to uncover disease mechanisms and identify novel therapeutic targets.[3][4] Both bulk and single-cell RNA sequencing have been employed to characterize the transcriptomic landscape of PD, providing insights at both the tissue and cellular levels.[5][6]
Hypothetical Comparative Analysis: Compound X vs. Parkinson's Disease Model
This section compares the gene expression changes in a cellular model of Parkinson's Disease with those observed after treatment with the hypothetical Compound X. The goal is to demonstrate how a therapeutic agent might reverse the pathological transcriptomic signature of the disease.
Data Presentation: Key Gene Expression Changes
The following table summarizes the hypothetical changes in the expression of key genes implicated in Parkinson's Disease pathology. The data is presented as log2 fold change, where a positive value indicates upregulation and a negative value indicates downregulation.
| Gene Symbol | Gene Name | Function | Log2 Fold Change (PD Model vs. Control) | Log2 Fold Change (Compound X Treated vs. PD Model) |
| SNCA | Alpha-synuclein | Component of Lewy bodies | 1.5 | -1.2 |
| LRRK2 | Leucine-rich repeat kinase 2 | Kinase involved in PD pathogenesis | 1.2 | -1.0 |
| PINK1 | PTEN induced putative kinase 1 | Mitochondrial quality control | -1.0 | 0.8 |
| PARK7 | Parkinsonism associated deglycase | Oxidative stress response | -0.8 | 0.9 |
| TNF | Tumor necrosis factor | Pro-inflammatory cytokine | 2.0 | -1.5 |
| IL1B | Interleukin 1 beta | Pro-inflammatory cytokine | 1.8 | -1.3 |
| NFE2L2 | Nuclear factor, erythroid 2 like 2 | Master regulator of antioxidant response | -1.3 | 1.1 |
| BDNF | Brain-derived neurotrophic factor | Neurotrophic factor | -1.5 | 1.4 |
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validation of transcriptomic studies. The following protocol outlines a standard workflow for a comparative transcriptomic analysis.
Cell Culture and Treatment
-
Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y) or induced pluripotent stem cell (iPSC)-derived dopaminergic neurons from a PD patient.
-
Parkinson's Disease Model Induction: Cells are treated with a neurotoxin such as 6-hydroxydopamine (6-OHDA) or rotenone to induce a PD-like phenotype, including oxidative stress and mitochondrial dysfunction.
-
Compound Treatment: A separate group of PD-model cells is treated with Compound X at a predetermined optimal concentration. A vehicle-treated group serves as a control.
-
Incubation: Cells are incubated for a specified period (e.g., 24-48 hours) to allow for transcriptomic changes to occur.
RNA Extraction and Quality Control
-
Total RNA is extracted from all cell groups using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
RNA quantity and quality are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure high-quality RNA (RIN > 8) for sequencing.
Library Preparation and RNA Sequencing
-
mRNA is enriched from total RNA using oligo(dT) magnetic beads.
-
Sequencing libraries are prepared using a standard kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina).
-
The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate paired-end reads.
Bioinformatic Analysis
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality reads are trimmed.
-
Alignment: The cleaned reads are aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Quantification: Gene expression levels are quantified using tools like HTSeq or Salmon.
-
Differential Gene Expression Analysis: Differential expression analysis is performed between the different experimental groups (e.g., PD model vs. control, Compound X treated vs. PD model) using packages like DESeq2 or edgeR in R.
-
Pathway and Functional Enrichment Analysis: Gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) are performed on the differentially expressed genes to identify affected biological processes and pathways.
Visualizations
Diagrams are provided to illustrate key signaling pathways and the experimental workflow.
Figure 1: Experimental workflow for comparative transcriptomics.
Figure 2: Key signaling pathways implicated in Parkinson's Disease.
References
- 1. A review of genome-wide transcriptomics studies in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transcriptomic profiling of Parkinson's disease brains reveals disease stage specific gene expression changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptome Analysis Reveals a Two-Gene Signature Links to Motor Progression and Alterations of Immune Cells in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single-Cell Transcriptomics Uncovers Cellular Heterogeneity, Mechanisms, and Therapeutic Targets for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptomics of Human Brain Tissue in Parkinson’s Disease: a Comparison of Bulk and Single-cell RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptomics of Human Brain Tissue in Parkinson's Disease: a Comparison of Bulk and Single-cell RNA Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Erroneous Identification: "PD 116152" Refers to a Commercial Product, Not a Chemical Compound
Initial investigations to provide safety and disposal protocols for a substance identified as "PD 116152" have revealed that this identifier does not correspond to a chemical compound. Instead, "this compound" is the product part number for a "Fido House® Green Pet Waste Station," a commercial item for pet waste disposal.
This misidentification highlights a critical aspect of laboratory safety: the precise identification of chemicals is paramount before any handling, storage, or disposal procedures can be determined. Without an accurate chemical name, CAS number, or Safety Data Sheet (SDS), it is impossible to provide specific and safe disposal guidance.
General Procedures for Laboratory Chemical Waste Disposal
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a fundamental component of laboratory safety and environmental responsibility. The following provides a general framework for the safe disposal of laboratory chemicals. It is crucial to consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) before proceeding with any disposal.
Key Principles of Chemical Waste Management:
-
Identification and Segregation: All chemical waste must be accurately identified and segregated based on its hazard class. Incompatible chemicals should never be mixed. Common segregation categories include:
-
Halogenated Solvents
-
Non-Halogenated Solvents
-
Acids
-
Bases
-
Heavy Metals
-
Solid Waste
-
Aqueous Waste
-
-
Labeling: Waste containers must be clearly labeled with the full chemical name(s) of the contents, approximate concentrations, and relevant hazard warnings (e.g., "Flammable," "Corrosive," "Toxic").
-
Container Management: Use appropriate, clean, and compatible containers for waste collection. Containers should be kept closed except when adding waste and must be in good condition.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, lab coats, and suitable gloves, when handling chemical waste.
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from general laboratory traffic.
Standard Disposal Workflow:
The following diagram illustrates a typical workflow for the proper disposal of chemical waste in a laboratory setting.
In the absence of a specific chemical to analyze, no quantitative data or experimental protocols can be provided. The core requirement of providing procedural guidance is addressed through the general chemical disposal framework outlined above. Researchers should always refer to their institution's Environmental Health and Safety (EHS) department for specific guidance and training on chemical waste management.
Essential Safety and Logistical Information for Handling PD 116152
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical guidance for the handling of PD 116152, a potent phenazine antitumor antibiotic. In the absence of a specific Material Safety Data Sheet (MSDS), the following recommendations are based on established protocols for handling cytotoxic and hazardous compounds. Adherence to these guidelines is essential to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The primary line of defense against exposure to potent compounds like this compound is the consistent and correct use of Personal Protective Equipment (PPE).[1][2] Personnel should be trained in the proper selection and use of PPE for handling cytotoxic drugs.[1]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications and Use |
| Hand Protection | Gloves | Double gloving with chemotherapy-rated nitrile gloves is recommended. Change gloves regularly and immediately if contaminated.[2][3] |
| Body Protection | Gown | Wear a disposable, fluid-resistant, long-sleeved gown with tight-fitting cuffs.[2][3] |
| Respiratory Protection | Mask/Respirator | For handling powders or creating aerosols, a fit-tested N95 respirator or higher is required. A surgical mask should be worn for other procedures to prevent inhalation of particles.[2][4] |
| Eye Protection | Goggles/Face Shield | Use chemical splash goggles or a full-face shield to protect against splashes and aerosols.[1][3] |
Handling and Operational Procedures
All manipulations of this compound should be performed in a manner that minimizes the risk of exposure through inhalation, skin contact, or ingestion.
2.1. Engineering Controls
-
Ventilation: All work with this compound, especially handling of the powdered form, should be conducted in a dedicated containment device such as a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to prevent the generation of airborne particles.[4]
-
Isolation: Designate specific areas for the storage and handling of this compound to prevent cross-contamination.
2.2. Standard Operating Procedures
-
Aseptic Technique: Employ meticulous aseptic techniques to prevent contamination of the work area and the compound.
-
Avoid Aerosolization: Procedures that may generate aerosols, such as sonication or vigorous mixing, should be performed in a contained environment.
-
Sharps Safety: Use Luer-Lok syringes and other safety-engineered sharp devices to minimize the risk of needlestick injuries.[1] Dispose of all sharps in designated puncture-resistant containers.
-
Decontamination: All surfaces and equipment should be decontaminated before and after handling the compound. A suitable decontamination solution, such as a high-pH agent, should be used.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Container | Disposal Method |
| Solid Waste | Labeled, sealed, and puncture-resistant cytotoxic waste container (typically purple).[5][6] | High-temperature incineration is the required method for cytotoxic waste.[5][7] |
| Liquid Waste | Labeled, leak-proof cytotoxic waste container. | Do not discharge to a sewer.[8] Collect for high-temperature incineration. |
| Sharps | Puncture-resistant, labeled sharps container with a purple lid.[6] | High-temperature incineration. |
| Contaminated PPE | Labeled cytotoxic waste bags (double-bagged).[2] | High-temperature incineration. |
All waste must be handled and disposed of in accordance with local, state, and federal regulations for hazardous waste.[5]
Spill Management
A spill kit specifically for cytotoxic drugs must be readily available in all areas where this compound is handled.[3] In the event of a spill, follow these procedures promptly:
Experimental Protocol: Cytotoxic Spill Cleanup
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before approaching the spill, don the full complement of PPE as outlined in Table 1, including a respirator.
-
Contain the Spill: Use absorbent pads from the spill kit to gently cover and contain the spill, working from the outside in.
-
Decontaminate: Apply a deactivating solution to the spill area and allow for the recommended contact time.
-
Clean the Area: Using absorbent materials, clean the spill area. Repeat the decontamination and cleaning steps.
-
Dispose of Waste: All materials used for cleanup, including contaminated PPE, must be disposed of as cytotoxic waste.[2]
-
Report the Incident: Document the spill and the cleanup procedure according to your institution's policies.
Logical Workflow for Spill Response
The following diagram illustrates the step-by-step procedure for managing a spill of this compound.
Caption: Workflow for managing a cytotoxic spill.
References
- 1. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ipservices.care [ipservices.care]
- 3. Cytotoxic Drug Safety [tru.ca]
- 4. gerpac.eu [gerpac.eu]
- 5. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 6. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 7. Anti-cancer drug waste disposal practices and wastewater management in hospitals: A Lebanese survey - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.who.int [cdn.who.int]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
